molecular formula C17H13F2NO3 B1665338 AVE3085 CAS No. 450348-85-3

AVE3085

Katalognummer: B1665338
CAS-Nummer: 450348-85-3
Molekulargewicht: 317.29 g/mol
InChI-Schlüssel: OKCJNSDIVCXYAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-N-(indan-2-yl)benzamide (CAS 291756-32-6), also known in research contexts as AVE9488, is a small-molecular-weight compound of significant interest in cardiovascular and metabolic disease research. Its primary characterized mechanism of action is the enhancement of endothelial nitric oxide synthase (eNOS) expression, a key regulator of vascular homeostasis. Studies demonstrate that this compound concentration-dependently enhances eNOS promoter activity in endothelial cells, leading to increased eNOS mRNA and protein levels, and subsequently boosting the production of bioactive nitric oxide (NO) . Beyond upregulating eNOS expression, this compound also addresses the pathophysiological state of eNOS uncoupling, a condition prevalent in atherosclerotic vessels where the enzyme generates reactive oxygen species instead of NO. It has been shown to reverse this condition by enhancing vascular levels of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin, thereby restoring NO production and reducing oxidative stress . In vivo research using apolipoprotein E-knockout (apoE-KO) mouse models of atherosclerosis has demonstrated the compound's vasoprotective effects. Treatment over 12 weeks significantly reduced the formation of atherosclerotic plaques and, in a separate study, reduced cuff-induced neointima formation. These antiatherosclerotic effects were not observed in eNOS-knockout models, confirming that the therapeutic action is dependent on the eNOS pathway . Patents further outline its potential research applications for a wide range of conditions linked to endothelial dysfunction, including hypertension, stable and unstable angina pectoris, heart failure, peripheral artery disease, thrombosis, restenosis, and diabetic complications such as retinopathy and chronic kidney disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJNSDIVCXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450348-85-3
Record name AVE 3085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-3085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of AVE3085: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE3085 is a novel small-molecule compound that acts as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1] By upregulating the expression and activity of eNOS, the key enzyme responsible for producing nitric oxide (NO) in the vasculature, this compound offers a promising therapeutic strategy for cardiovascular diseases associated with endothelial dysfunction, such as hypertension.[1][2] This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Enhancement of eNOS Transcription

The primary mechanism of action of this compound is the enhancement of eNOS gene transcription, leading to increased eNOS mRNA and protein levels.[1][2] This upregulation of eNOS results in greater bioavailability of NO, a critical signaling molecule in the cardiovascular system that mediates vasodilation, inhibits platelet aggregation, and reduces inflammation.[1] The therapeutic effects of this compound are critically dependent on the presence of functional eNOS, as its antihypertensive effects are absent in eNOS knockout mice.[1]

The transcriptional activation of eNOS by this compound has been localized to the proximal promoter region of the eNOS gene.[3] While the precise transcription factors that mediate the effects of this compound are still under investigation, studies with structurally related compounds suggest that the mechanism is independent of the transcription factor Sp1.[3][4] The increase in eNOS expression is not due to an alteration in mRNA stability.[4]

The enhanced eNOS expression and subsequent increase in NO production lead to a cascade of beneficial downstream effects, including improved endothelium-dependent vasodilation, reduction of blood pressure, and decreased oxidative stress.[1]

Signaling Pathways

Primary Signaling Pathway of this compound

This compound directly or indirectly stimulates the transcriptional machinery of the eNOS gene in endothelial cells. This leads to an increase in eNOS mRNA and protein. The elevated levels of eNOS, in the presence of its substrate L-arginine and cofactors, produce more nitric oxide. NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.

AVE3085_Mechanism This compound This compound EndothelialCell Endothelial Cell Nucleus This compound->EndothelialCell Enters Endothelial Cell eNOS_Gene eNOS Gene Transcription EndothelialCell->eNOS_Gene Enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Increased Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Increased Synthesis Vasodilation Vasodilation NO_Production->Vasodilation Leads to

This compound primary signaling pathway.
Attenuation of Cardiac Remodeling via Smad Signaling

In models of cardiac remodeling induced by pressure overload, this compound has been shown to attenuate hypertrophy and fibrosis.[5] This protective effect is associated with the inhibition of the Smad signaling pathway.[5] The transforming growth factor-β (TGF-β) pathway, which signals through Smad proteins, is a key driver of cardiac fibrosis.[6] this compound treatment reduces the expression and activation of the Smad signaling pathway in the heart, suggesting an indirect inhibitory effect on this pro-fibrotic cascade.[5]

Cardiac_Remodeling_Pathway cluster_this compound This compound Effects cluster_Cardiac_Stress Cardiac Stress Response This compound This compound eNOS_up eNOS Upregulation This compound->eNOS_up Smad_Pathway Smad Signaling Pathway eNOS_up->Smad_Pathway Inhibits Pressure_Overload Pressure Overload TGF_beta TGF-β Activation Pressure_Overload->TGF_beta TGF_beta->Smad_Pathway Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Smad_Pathway->Cardiac_Remodeling

This compound and its inhibitory effect on the Smad signaling pathway in cardiac remodeling.

Quantitative Data

In Vivo Efficacy
ParameterAnimal ModelTreatmentControlThis compound Treated% Change / P-valueReference
Systolic Blood PressureSpontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeks170.0 ± 4.0 mmHg151.8 ± 1.8 mmHgP < 0.001[1]
Maximal Acetylcholine-induced Relaxation (Aorta)Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeks33.2 ± 3.0%58.0 ± 3.1%P < 0.01[1]
Ex Vivo and In Vitro Effects
ParameterModelTreatmentControlThis compound Treated% Change / P-valueReference
Acetylcholine-induced Relaxation (Aorta)Spontaneously Hypertensive Rats (SHR)10 µmol/L for 2 hours26.9 ± 4.4%50.2 ± 4.5%P < 0.05[1]
eNOS Protein ExpressionPrimary Endothelial Cells (SHR Aorta)10 µmol/L for 12 hours-IncreasedP < 0.05[1]
eNOS mRNA ExpressionAortas from WKY Rats10 mg/kg/day for 4 weeks-Upregulated-[1]
eNOS mRNA ExpressionAortas from SHR10 mg/kg/day for 4 weeks-Reversed down-regulation-[1]

Experimental Protocols

Animal Studies
  • Animal Models: Adult male spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto rats (WKY) are commonly used.[1] eNOS knockout mice on a C57BL/6J background are used to demonstrate the eNOS-dependency of this compound's effects.[1]

  • Drug Administration: this compound is administered orally, typically at a dose of 10 mg/kg/day for several weeks.[1]

  • Blood Pressure Measurement: Systolic blood pressure is measured using the tail-cuff method.[1]

  • Vascular Function Assessment: Following treatment, animals are euthanized, and aortas are isolated for isometric force measurement in organ baths to assess endothelium-dependent and -independent relaxation.[1]

Western Blotting for Protein Expression
  • Tissue/Cell Lysis: Aortic tissues or cultured endothelial cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against eNOS, phosphorylated eNOS (p-eNOS), nitrotyrosine, and a loading control (e.g., β-actin or GAPDH).[1]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

RT-PCR for mRNA Expression
  • RNA Extraction: Total RNA is extracted from aortic tissues or cells using a suitable RNA isolation kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for eNOS and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of eNOS mRNA is calculated using the comparative Ct method (2-ΔΔCt).[1]

Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_ExVivo Ex Vivo / In Vitro Analysis cluster_Data Data Interpretation Animal_Model Animal Model (e.g., SHR) Treatment This compound Treatment (Oral, 4 weeks) Animal_Model->Treatment BP_Measurement Blood Pressure Measurement Treatment->BP_Measurement Tissue_Harvest Tissue Harvesting (Aorta) Treatment->Tissue_Harvest Vascular_Reactivity Vascular Reactivity (Organ Bath) Tissue_Harvest->Vascular_Reactivity Protein_Analysis Protein Analysis (Western Blot) Tissue_Harvest->Protein_Analysis mRNA_Analysis mRNA Analysis (RT-PCR) Tissue_Harvest->mRNA_Analysis Cell_Culture Primary Endothelial Cell Culture Tissue_Harvest->Cell_Culture Functional_Data Functional Data (Relaxation Curves) Vascular_Reactivity->Functional_Data Expression_Data Expression Data (eNOS levels) Protein_Analysis->Expression_Data mRNA_Analysis->Expression_Data

General experimental workflow for evaluating the effects of this compound.

Conclusion

This compound represents a targeted therapeutic approach for cardiovascular diseases characterized by endothelial dysfunction. Its core mechanism of action, the transcriptional upregulation of eNOS, leads to a cascade of beneficial vascular effects, including enhanced vasodilation and reduced blood pressure. The preclinical data strongly support its potential as a novel treatment for hypertension and other related cardiovascular disorders. Further research into the precise molecular targets and transcription factors involved in its action will provide deeper insights into its therapeutic potential and may pave the way for the development of next-generation eNOS enhancers.

References

The Role of AVE3085 in Enhancing Nitric Oxide Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is a key pathological feature of numerous cardiovascular diseases. AVE3085, a small molecule endothelial nitric oxide synthase (eNOS) enhancer, has emerged as a promising therapeutic agent to counteract this dysfunction. This technical guide provides an in-depth analysis of the mechanisms by which this compound enhances NO bioavailability. It summarizes key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and visually represents the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

Nitric oxide (NO), a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS), plays a pivotal role in maintaining vascular homeostasis. It mediates vasodilation, inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation. A reduction in NO bioavailability, often a consequence of decreased eNOS expression or activity, or increased NO scavenging by reactive oxygen species (ROS), leads to endothelial dysfunction. This state is a common denominator in the pathophysiology of hypertension, atherosclerosis, and diabetes-related vascular complications.[1][2]

This compound is a novel pharmacological agent designed to specifically enhance eNOS function.[2] Preclinical studies have demonstrated its efficacy in restoring endothelial function and ameliorating vascular pathologies in various disease models.[1][2][3] This guide delves into the molecular mechanisms underpinning the therapeutic effects of this compound, focusing on its impact on eNOS expression, activity, and the downstream signaling cascades that augment NO bioavailability.

Mechanism of Action of this compound

This compound primarily enhances NO bioavailability through a multi-faceted mechanism targeting the eNOS system. Its actions can be broadly categorized into:

  • Upregulation of eNOS Expression: this compound has been shown to increase the transcription of the eNOS gene (NOS3), leading to elevated levels of eNOS mRNA and protein.[2][4] This transcriptional enhancement is a key component of its long-term efficacy.

  • Enhancement of eNOS Activity: Beyond increasing its expression, this compound also promotes the enzymatic activity of eNOS. This is achieved through post-translational modifications, specifically by increasing the phosphorylation of eNOS at its activating site (Ser1177) and potentially decreasing phosphorylation at inhibitory sites.[2][5]

  • Reduction of Oxidative Stress and Reversal of eNOS Uncoupling: In pathological conditions, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO. This is often driven by oxidative stress and a deficiency in the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4).[6][7] this compound has been demonstrated to reduce oxidative stress by decreasing the formation of nitrotyrosine, a marker of peroxynitrite-mediated damage, and may help to recouple eNOS, thereby restoring NO production and reducing ROS generation.[2][8]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various parameters related to NO bioavailability.

Table 1: Effect of this compound on Endothelial Function

ParameterAnimal ModelTreatmentKey FindingReference
Endothelium-Dependent Relaxation (EDR) to AcetylcholineSpontaneously Hypertensive Rats (SHR)10 mg/kg/day orally for 4 weeksSignificantly improved EDR in aortae.[2]
Endothelium-Dependent Relaxation (EDR) to Acetylcholinedb/db diabetic mice10 mg/kg/day orally for 7 daysEnhanced EDR in aortas, mesenteric, and renal arteries.[1][3]
Flow-Dependent Dilationdb/db diabetic mice10 mg/kg/day orally for 7 daysAugmented attenuated flow-dependent dilatation in mesenteric resistance arteries.[1][3]
Blood PressureSpontaneously Hypertensive Rats (SHR)10 mg/kg/day orally for 4 weeksReduced blood pressure.[2]
Blood Pressuredb/db diabetic mice10 mg/kg/day orally for 7 daysReduced blood pressure.[1][3]
Endothelial Dysfunction induced by HomocysteineHuman Internal Mammary Artery (in vitro)30 µmol/LReversed the impairment of maximal relaxation caused by homocysteine.[9]

Table 2: Effect of this compound on eNOS Expression and Activity

ParameterModel SystemTreatmentKey FindingReference
eNOS mRNA ExpressionAortae of SHR10 mg/kg/day orally for 4 weeksUpregulated eNOS mRNA expression.[2]
eNOS Protein ExpressionAortae of SHR10 mg/kg/day orally for 4 weeksUpregulated eNOS protein expression.[2]
eNOS Protein ExpressionAortae of db/db diabetic mice10 mg/kg/day orally for 7 daysEnhanced eNOS expression.[1][3]
eNOS Protein ExpressionHuman Internal Mammary Artery (in vitro)30 µmol/L in the presence of HomocysteineSignificantly increased eNOS protein levels that were downregulated by homocysteine.[9]
eNOS Phosphorylation (Ser1177)Aortae of SHR10 mg/kg/day orally for 4 weeksEnhanced eNOS phosphorylation.[2]
NO ProductionPrimary endothelial cells from mouse aortas1 µmol/LEnhanced NO production.[1][3]
NO ProductionHuman Internal Mammary Artery (in vitro)30 µmol/LIncreased the production of NO.[9]

Table 3: Effect of this compound on Oxidative Stress

ParameterAnimal ModelTreatmentKey FindingReference
Reactive Oxygen Species (ROS) GenerationAortae of db/db diabetic mice10 mg/kg/day orally for 7 daysLowered oxidative stress.[1][3]
Nitrotyrosine FormationAortae of SHR10 mg/kg/day orally for 4 weeksDecreased formation of nitrotyrosine.[2]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key intracellular signaling pathways that regulate eNOS expression and activity.

Transcriptional Regulation of eNOS

This compound enhances eNOS transcription, and studies suggest this may involve the transcription factor Sp1.[10][11] While the precise mechanism is not fully elucidated, this compound appears to activate the eNOS promoter.

cluster_0 Transcriptional Machinery This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell eNOS_promoter eNOS Promoter (proximal 263 bp) This compound->eNOS_promoter Enhances activity eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA Transcription Sp1 Sp1 Sp1->eNOS_promoter Binds to eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation This compound This compound PI3K PI3K This compound->PI3K Activates Rho_ROCK Rho/ROCK Pathway This compound->Rho_ROCK Inhibits? Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (Inactive) Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Ser1177) (Active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Rho_ROCK->Akt Inhibits Rho_ROCK->eNOS_inactive Inhibits expression This compound This compound Smad_pathway Smad Signaling (Smad2/3) This compound->Smad_pathway Inhibits Pressure_Overload Pressure Overload TGF_beta TGF-β Pressure_Overload->TGF_beta Induces TGF_beta->Smad_pathway Activates Cardiac_Remodeling Cardiac Remodeling (Fibrosis, Hypertrophy) Smad_pathway->Cardiac_Remodeling Promotes start Excise and prepare arterial rings mount Mount in organ bath start->mount precontract Pre-contract with phenylephrine mount->precontract ach Add cumulative concentrations of Acetylcholine precontract->ach snp Add cumulative concentrations of Sodium Nitroprusside precontract->snp record Record isometric tension ach->record snp->record analyze Analyze relaxation response record->analyze

References

AVE3085: A Novel eNOS Enhancer for the Restoration of Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endothelial dysfunction, a hallmark of many cardiovascular diseases, is primarily characterized by the reduced bioavailability of nitric oxide (NO), a critical signaling molecule produced by endothelial nitric oxide synthase (eNOS).[1][2] AVE3085 is a novel, small-molecule compound that has emerged as a promising therapeutic agent by specifically targeting and enhancing the transcription of the eNOS gene.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its multifaceted effects on endothelial function, and detailed experimental protocols for its investigation.

Mechanism of Action: Enhancing eNOS Transcription

This compound functions as an eNOS transcription enhancer, leading to an increase in both eNOS mRNA and protein levels.[1][5] This targeted action addresses the root cause of endothelial dysfunction in many pathological states where eNOS expression is downregulated.[1] Studies have shown that the beneficial effects of this compound are abolished in the presence of the transcription inhibitor actinomycin (B1170597) D and in eNOS-deficient (eNOS-/-) mice, confirming its eNOS-dependent mechanism.[1][2]

The signaling pathway for this compound's action involves the upregulation of eNOS expression, leading to increased NO production. This, in turn, contributes to improved endothelium-dependent vasorelaxation. Furthermore, this compound has been shown to enhance the phosphorylation of eNOS, further boosting its enzymatic activity.[1] In some contexts, its therapeutic effects have also been linked to the inhibition of the Smad signaling pathway, which is involved in cardiac remodeling.[6]

AVE3085_Mechanism_of_Action This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter enhances activity Smad Smad Signaling Pathway This compound->Smad inhibits eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA increases transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein increases translation NO Nitric Oxide (NO) eNOS_protein->NO produces p_eNOS Phosphorylated eNOS eNOS_protein->p_eNOS enhances phosphorylation Endothelial_Function Improved Endothelial Function NO->Endothelial_Function p_eNOS->NO Cardiac_Remodeling Cardiac Remodeling Smad->Cardiac_Remodeling

Figure 1: Signaling pathway of this compound's mechanism of action.

Effects on Endothelial Function

This compound has demonstrated a robust capacity to restore and improve endothelial function across various preclinical models of cardiovascular disease.

Improved Endothelium-Dependent Relaxation

A key indicator of improved endothelial function is the enhanced relaxation of blood vessels in response to stimuli that trigger NO release. Treatment with this compound has been shown to significantly improve acetylcholine (B1216132) (ACh)-induced endothelium-dependent relaxations in aortic rings from spontaneously hypertensive rats (SHRs) and diabetic db/db mice.[1][2] This effect is not observed in endothelium-denuded vessels or in the presence of NOS inhibitors, highlighting the NO-dependent nature of this functional improvement.[1]

Increased Nitric Oxide Bioavailability

By upregulating eNOS expression and activity, this compound directly increases the production of NO in endothelial cells.[2][5] This increased NO bioavailability is a cornerstone of its therapeutic effects, contributing to vasodilation, and the reduction of oxidative stress.[2]

Reduction of Oxidative Stress

Endothelial dysfunction is often accompanied by increased oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[2] this compound has been shown to mitigate oxidative stress by decreasing the formation of nitrotyrosine, a marker of NO-dependent oxidative stress.[1] Furthermore, it has been suggested that this compound may help to "recouple" eNOS, preventing it from producing superoxide (B77818) instead of NO, a phenomenon observed in various cardiovascular pathologies.[4][7]

AVE3085_Effects_on_Endothelial_Function cluster_cause This compound Treatment cluster_effects Effects This compound This compound eNOS_upregulation Increased eNOS Expression & Activity This compound->eNOS_upregulation NO_bioavailability Increased NO Bioavailability eNOS_upregulation->NO_bioavailability Vasorelaxation Improved Endothelium- Dependent Relaxation NO_bioavailability->Vasorelaxation Oxidative_Stress Reduced Oxidative Stress NO_bioavailability->Oxidative_Stress

Figure 2: Core effects of this compound on endothelial function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Endothelium-Dependent Relaxation

ModelTreatmentConcentration/DoseDurationOutcomeReference
Spontaneously Hypertensive Rat (SHR) AortaeIn vivo (oral)10 mg/kg/day4 weeksSignificantly improved ACh-induced relaxation[1]
SHR AortaeEx vivo incubation10 µmol/L2 hoursMarkedly increased ACh-induced relaxation[1]
db/db Mouse Aortae, Mesenteric, and Renal ArteriesIn vivo (oral)10 mg/kg/day7 daysEnhanced ACh-induced endothelium-dependent relaxations[2]
C57BL/6J Mouse Aortae (High Glucose Culture)In vitro co-treatment1 µmol/L48 hoursReversed impairment of endothelium-dependent relaxation[2]
Human Internal Mammary Artery (HIMA)In vitro co-incubation with Homocysteine30 µmol/L24 hoursProtected against homocysteine-induced impairment of relaxation[5]

Table 2: Effects of this compound on eNOS Expression and Oxidative Stress

ModelTreatmentConcentration/DoseDurationOutcomeReference
SHR AortaeIn vivo (oral)10 mg/kg/day4 weeksIncreased eNOS and p-eNOS protein levels; Decreased nitrotyrosine formation[1]
Primary Endothelial Cells from SHR and WKY Rat AortaeIn vitro incubation10 µmol/L12 hoursIncreased eNOS expression[1]
db/db Mouse AortaeIn vivo (oral)10 mg/kg/day7 daysEnhanced eNOS expression; Lowered oxidative stress[2]
Human Internal Mammary Artery (HIMA)In vitro co-incubation with Homocysteine30 µmol/L24 hoursSignificantly increased eNOS protein expression[5]

Detailed Experimental Protocols

Isometric Force Measurement for Vascular Reactivity

This protocol is used to assess endothelium-dependent and -independent vasorelaxation in isolated arterial rings.

Isometric_Force_Measurement_Workflow Aorta_Isolation Isolate Aorta Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Organ_Bath Mount Rings in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Ring_Preparation->Organ_Bath Equilibration Equilibrate under Optimal Tension Organ_Bath->Equilibration Precontraction Pre-contract with Phenylephrine (B352888) or U46619 Equilibration->Precontraction Cumulative_Addition Cumulatively add Acetylcholine (ACh) (Endothelium-dependent relaxation) Precontraction->Cumulative_Addition Washout Washout Cumulative_Addition->Washout SNP_Addition Cumulatively add Sodium Nitroprusside (SNP) (Endothelium-independent relaxation) Washout->SNP_Addition Data_Analysis Record and Analyze Data SNP_Addition->Data_Analysis

Figure 3: Experimental workflow for isometric force measurement.

Methodology:

  • Animal Models: Spontaneously hypertensive rats (SHRs), normotensive Wistar Kyoto (WKY) rats, or db/db mice are commonly used.[1][2] Human internal mammary artery segments can also be obtained from patients undergoing coronary artery surgery.[5]

  • Tissue Preparation: The thoracic aorta or other arteries are carefully excised and placed in Krebs solution. Adherent tissue is removed, and the vessel is cut into rings of 2-3 mm in length.[1]

  • Mounting: The rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with a 95% O2/5% CO2 gas mixture.[1]

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under an optimal resting tension. Following equilibration, the rings are pre-contracted with an agent such as phenylephrine or U46619 to induce a stable contraction.[1][5]

  • Relaxation Studies: Cumulative concentration-response curves are generated for acetylcholine (ACh) to assess endothelium-dependent relaxation. After a washout period, endothelium-independent relaxation is assessed using sodium nitroprusside (SNP).[1]

Western Blotting for Protein Expression

This technique is employed to quantify the expression levels of specific proteins, such as eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine.[1]

Methodology:

  • Protein Extraction: Aortic tissues or cultured endothelial cells are homogenized in lysis buffer to extract total protein.[1]

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-p-eNOS, anti-nitrotyrosine).[1] Subsequently, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[1]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for mRNA Expression

RT-PCR is used to measure the messenger RNA (mRNA) levels of the eNOS gene, providing insight into the transcriptional regulation by this compound.[1][3]

Methodology:

  • RNA Extraction: Total RNA is isolated from aortic tissues or endothelial cells using a suitable RNA extraction kit.[1]

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

  • Analysis: The PCR products are separated by gel electrophoresis and visualized. Quantitative real-time PCR (qPCR) can be used for more precise quantification of mRNA levels.[5]

Conclusion

This compound represents a targeted therapeutic strategy for the treatment of cardiovascular diseases characterized by endothelial dysfunction. Its mechanism of action, centered on the enhancement of eNOS transcription, directly addresses the diminished NO bioavailability that underlies these conditions. The comprehensive data from preclinical studies robustly support its efficacy in improving endothelium-dependent vasorelaxation, increasing NO production, and reducing oxidative stress. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of this compound and other eNOS-enhancing compounds.

References

The Therapeutic Potential of AVE3085 in Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension, a leading risk factor for cardiovascular disease, is often characterized by endothelial dysfunction and impaired nitric oxide (NO) bioavailability. AVE3085, a novel small-molecule compound, has emerged as a promising therapeutic agent that directly targets the underlying pathophysiology of hypertension. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound. It details the compound's mechanism of action as an enhancer of endothelial nitric oxide synthase (eNOS) transcription, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes the critical signaling pathways involved. The presented data strongly suggest that by upregulating eNOS expression and activity, this compound restores endothelial function, reduces oxidative stress, and lowers blood pressure, offering a novel therapeutic strategy for the management of hypertension.

Introduction

The vascular endothelium plays a crucial role in regulating vascular tone and homeostasis, primarily through the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS)[1]. In hypertensive states, endothelial dysfunction is a common feature, characterized by reduced NO bioavailability[1][2]. This impairment leads to decreased vasodilation, increased vascular resistance, and a pro-inflammatory and pro-thrombotic state. Current antihypertensive therapies often target downstream pathways, but there is a clear need for novel therapeutic approaches that address the root cause of endothelial dysfunction.

This compound is a low molecular weight compound identified as a potent enhancer of eNOS transcription[1]. Its unique mechanism of action offers the potential to restore the natural vasodilatory capacity of the endothelium, thereby addressing a fundamental defect in hypertension. This document synthesizes the available preclinical data on this compound, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the enhancement of eNOS gene transcription[1][3]. This leads to an increase in eNOS mRNA and subsequently, eNOS protein expression within endothelial cells[2]. The elevated levels of eNOS result in greater NO production, which then diffuses to adjacent vascular smooth muscle cells, activating soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that result in vasodilation and a reduction in blood pressure[4].

Furthermore, by increasing functional eNOS, this compound may help to prevent "eNOS uncoupling," a pathological state where the enzyme produces superoxide (B77818) radicals instead of NO[3]. The compound has been shown to decrease the formation of nitrotyrosine, a marker of oxidative stress, suggesting a reduction in vascular oxidative stress[2]. This dual action of enhancing NO production and reducing oxidative stress makes this compound a particularly promising candidate for treating hypertension and other cardiovascular diseases associated with endothelial dysfunction[5][6]. The effects of this compound are critically dependent on the presence of eNOS, as it has been demonstrated to have no effect on blood pressure in eNOS knockout mice[2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in hypertensive animal models.

Table 1: Effect of 4-Week Oral this compound (10 mg·kg·day⁻¹) Treatment on Systolic Blood Pressure [2]

Animal ModelTreatment GroupSystolic Blood Pressure (mmHg)P-value
Spontaneously Hypertensive Rats (SHR)Control170.0 ± 4.0< 0.001 vs. Control
This compound151.8 ± 1.8
Wistar Kyoto Rats (WKY)Control121.5 ± 4.2Not Significant
This compound114.8 ± 2.3
eNOS Knockout MiceWithout this compoundSignificantly higher than Wild-TypeNot Significant
With this compound (8 weeks)No effect

Table 2: Effect of 4-Week this compound Treatment on Aortic eNOS and p-eNOS Protein Levels in SHR [2]

ProteinTreatment GroupRelative Expression (vs. WKY Control)
eNOSSHR ControlReduced
SHR + this compoundIncreased
p-eNOSSHR ControlReduced
SHR + this compoundIncreased

Table 3: Effect of 4-Week this compound Treatment on Aortic eNOS mRNA Expression [2]

Animal ModelTreatment GroupRelative eNOS mRNA Expression
Wistar Kyoto Rats (WKY)ControlBaseline
This compoundUp-regulated
Spontaneously Hypertensive Rats (SHR)ControlSignificantly Reduced vs. WKY
This compoundReversed Down-regulation

Table 4: Effect of this compound on Endothelium-Dependent Relaxation in SHR Aortae [2]

Treatment DurationParameterSHR ControlSHR + this compoundP-value
4 Weeks (in vivo)Emax to Acetylcholine (B1216132)33.2 ± 3.0%58.0 ± 3.1%< 0.01
2 Hours (ex vivo incubation)ACh-induced relaxation26.9 ± 4.4%50.2 ± 4.5%< 0.05

Experimental Protocols

Animal Models and Drug Administration
  • Animals: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats (6 months old) were used. eNOS knockout mice were also utilized to confirm the eNOS-dependent mechanism. All animal procedures were conducted in accordance with institutional guidelines.[2]

  • Drug Administration: this compound was administered orally at a dose of 10 mg·kg·day⁻¹ for 4 weeks.[2]

Blood Pressure Measurement
  • Method: Systolic blood pressure was measured using a non-invasive tail-cuff method. A pulse transducer detected the pressure signal from the tail artery, which was recorded and analyzed using specialized software. Measurements were taken multiple times for each animal to obtain an average value.[2]

Isometric Force Measurement (Vascular Reactivity)
  • Preparation: The thoracic aorta was dissected and cleaned of connective tissue. Aortic rings of 2-3 mm in length were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.[2]

  • Protocol: The rings were gradually stretched to an optimal resting tension. After an equilibration period, the rings were pre-contracted with phenylephrine. Cumulative concentration-response curves to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator) were generated to assess vascular relaxation.[2]

Western Blotting
  • Purpose: To determine the protein expression of eNOS, phosphorylated-eNOS (p-eNOS), and nitrotyrosine in aortic tissue.[2]

  • Methodology: Aortic tissues were homogenized in lysis buffer. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against eNOS, p-eNOS, nitrotyrosine, and a loading control (e.g., β-actin). After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
  • Purpose: To measure the mRNA expression of eNOS in aortic tissue.[2]

  • Methodology: Total RNA was extracted from aortic tissues using TRIzol reagent. The RNA concentration and purity were determined by spectrophotometry. First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme. The resulting cDNA was then used as a template for PCR amplification with specific primers for eNOS and a housekeeping gene (e.g., GAPDH). The PCR products were separated by agarose (B213101) gel electrophoresis and visualized with ethidium (B1194527) bromide. The band intensities were quantified to determine the relative mRNA expression levels.[2]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the therapeutic action of this compound.

AVE3085_Mechanism_of_Action cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO + L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP + GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction eNOS_Uncoupling_and_this compound cluster_pathological Pathological State (e.g., Hypertension) cluster_therapeutic Therapeutic Intervention with this compound Dysfunctional_eNOS Dysfunctional/Uncoupled eNOS Superoxide Superoxide (O₂⁻) Dysfunctional_eNOS->Superoxide Oxygen O₂ Oxygen->Superoxide Oxidative_Stress Increased Oxidative Stress Superoxide->Oxidative_Stress Oxidative_Stress->Dysfunctional_eNOS Promotes This compound This compound Functional_eNOS Increased Functional eNOS This compound->Functional_eNOS NO_Production Increased NO Production Functional_eNOS->NO_Production Reduced_Oxidative_Stress Reduced Oxidative Stress NO_Production->Reduced_Oxidative_Stress Reduced_Oxidative_Stress->Functional_eNOS Maintains Experimental_Workflow_Hypertension_Study cluster_analysis Ex Vivo and Molecular Analysis Animal_Models Animal Models (SHR, WKY) Treatment 4-Week Oral Treatment (this compound or Vehicle) Animal_Models->Treatment BP_Measurement Systolic Blood Pressure Measurement (Tail-cuff) Treatment->BP_Measurement Tissue_Harvest Aortic Tissue Harvesting Treatment->Tissue_Harvest Vascular_Reactivity Vascular Reactivity (Isometric Force Measurement) Tissue_Harvest->Vascular_Reactivity Western_Blot Western Blot (eNOS, p-eNOS, Nitrotyrosine) Tissue_Harvest->Western_Blot RT_PCR RT-PCR (eNOS mRNA) Tissue_Harvest->RT_PCR

References

Preliminary Studies on AVE3085 and Cardiac Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), and its potential therapeutic role in mitigating cardiac remodeling. The following sections detail the experimental findings, methodologies, and implicated signaling pathways from key preclinical studies.

Core Findings: Attenuation of Cardiac Remodeling

Preliminary studies have demonstrated the efficacy of this compound in counteracting cardiac remodeling in a pressure-overload mouse model.[1] Chronic administration of this compound has been shown to significantly reduce key markers of cardiac hypertrophy and fibrosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal study investigating the effects of this compound on cardiac remodeling induced by aortic banding in mice.[1]

Table 1: Effects of this compound on Cardiac Hypertrophy Markers

ParameterAortic Banding (Control)Aortic Banding + this compoundP-value
Left Ventricular Weight / Body Weight (mg/g)IncreasedSignificantly Decreased<0.05
Mean Myocyte Diameter (µm)IncreasedSignificantly Decreased<0.05

Table 2: Effects of this compound on Hypertrophic Gene Expression

Gene MarkerAortic Banding (Control)Aortic Banding + this compoundP-value
Atrial Natriuretic Peptide (ANP)IncreasedSignificantly Decreased<0.05
β-Myosin Heavy Chain (β-MHC)IncreasedSignificantly Decreased<0.05

Table 3: Effects of this compound on Cardiac Fibrosis

ParameterAortic Banding (Control)Aortic Banding + this compoundP-value
Collagen Deposition Area (%)IncreasedSignificantly Decreased<0.05

Implicated Signaling Pathway: Inhibition of Smad Signaling

The cardioprotective effects of this compound in the context of cardiac remodeling are believed to be mediated through the inhibition of the Smad signaling pathway.[1] In response to pressure overload, the Smad pathway is activated, leading to the transcription of genes involved in fibrosis and hypertrophy. This compound treatment was found to reduce the expression and activation of components of this pathway.[1]

cluster_AVE3085_Action This compound Intervention cluster_Cardiac_Remodeling_Pathway Cardiac Remodeling Cascade This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS Enhances transcription and activity NO Nitric Oxide (NO) eNOS->NO Produces Smad_Pathway Smad Signaling Pathway NO->Smad_Pathway Inhibits Pressure_Overload Pressure Overload (e.g., Aortic Banding) Pressure_Overload->Smad_Pathway Activates Gene_Transcription Gene Transcription (ANP, β-MHC, Collagen) Smad_Pathway->Gene_Transcription Promotes Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Gene_Transcription->Cardiac_Remodeling

Caption: Proposed mechanism of this compound in attenuating cardiac remodeling.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vivo Model of Cardiac Remodeling

A murine model of pressure-overload cardiac remodeling was established using the aortic banding technique.[1]

  • Animal Model: Male C57BL/6 mice were utilized for this study.[1]

  • Surgical Procedure:

    • Mice were anesthetized.

    • A thoracotomy was performed to expose the aortic arch.

    • A suture was tied around the aorta between the innominate and left common carotid arteries to induce a partial constriction.

    • Sham-operated animals underwent the same procedure without the aortic constriction.

  • Drug Administration:

    • This compound was administered orally at a dose of 10 mg/kg/day.[1]

    • Treatment was initiated post-surgery and continued for 4 weeks.[1]

A Aortic Banding Surgery to Induce Pressure Overload B Post-operative Recovery A->B C Oral Administration of this compound (10 mg/kg/day) for 4 weeks B->C D Echocardiographic and Hemodynamic Assessment C->D E Tissue Harvesting and Molecular Analysis D->E

Caption: Experimental workflow for the in vivo study of this compound.

Assessment of Cardiac Function and Remodeling
  • Echocardiography: Transthoracic echocardiography was performed to assess cardiac function and dimensions.

  • Histological Analysis:

    • Heart sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to measure myocyte cross-sectional area.

    • Masson's trichrome staining was used to quantify the extent of cardiac fibrosis.

  • Gene Expression Analysis:

    • Real-time quantitative polymerase chain reaction (RT-qPCR) was employed to measure the mRNA levels of hypertrophic markers, including ANP and β-MHC.

  • Protein Analysis:

    • Western blotting was used to determine the protein levels of components of the Smad signaling pathway.

Studies in Spontaneously Hypertensive Rats (SHR)

This compound has also been investigated for its effects on endothelial dysfunction in spontaneously hypertensive rats (SHRs), a model of genetic hypertension.[2][3][4]

  • Animal Model: Adult male SHRs and normotensive Wistar Kyoto (WKY) rats as controls.[3]

  • Drug Administration: this compound was administered orally at a dose of 10 mg/kg/day for 4 weeks.[3][4]

  • Key Methodologies:

    • Isometric Force Measurement: Isolated aortic rings were used to assess endothelium-dependent relaxation in response to acetylcholine.[2][3][4]

    • Western Blotting: Aortic tissue was analyzed for the protein expression of eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine.[2][3][4]

    • RT-PCR: eNOS mRNA expression in the aorta was quantified.[2][3][4]

Concluding Remarks

The preliminary data strongly suggest that this compound, through its action as an eNOS enhancer, holds promise as a therapeutic agent for cardiac remodeling. Its ability to attenuate hypertrophy and fibrosis in a preclinical model of pressure overload, likely via inhibition of the Smad signaling pathway, warrants further investigation. The restoration of endothelial function in hypertensive models further supports its potential cardiovascular benefits. Future studies, including long-term efficacy and safety assessments, are necessary to translate these promising preclinical findings into clinical applications. As of now, no clinical trials for this compound have been registered.[5]

References

AVE3085 for Research in Diabetic Vasculopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic vasculopathy, a major complication of diabetes mellitus, is characterized by endothelial dysfunction, a condition largely driven by reduced bioavailability of nitric oxide (NO). AVE3085 is a small molecule eNOS (endothelial nitric oxide synthase) transcription enhancer that has demonstrated significant promise in preclinical models by improving endothelial function. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in the context of diabetic vasculopathy. While extensive preclinical data exists, it is important to note that publicly available information regarding specific IC50/EC50 values, detailed pharmacokinetics, and clinical trial data in diabetic vasculopathy is limited.

Mechanism of Action

This compound's primary mechanism of action is the enhancement of eNOS transcription, leading to increased eNOS mRNA and protein expression. This results in greater production of NO, a critical signaling molecule for maintaining vascular homeostasis. In the setting of diabetic vasculopathy, which is often characterized by eNOS uncoupling and increased oxidative stress, this compound helps restore normal endothelial function.

Key aspects of its mechanism include:

  • eNOS Promoter Activation: this compound enhances eNOS promoter activity. Studies have localized the responsible cis-element to the proximal 263 base pairs of the promoter region. This activation appears to be independent of the transcription factor Sp1[1][2].

  • Increased eNOS Expression and Phosphorylation: Treatment with this compound leads to a significant increase in both total eNOS and phosphorylated eNOS (at serine 1177), the active form of the enzyme[3][4].

  • Reduction of Oxidative Stress: this compound has been shown to decrease the formation of nitrotyrosine, a marker of NO-dependent oxidative stress[3][4]. It also reduces the expression of key NADPH oxidase subunits, p22phox and Nox2, which are major sources of reactive oxygen species (ROS) in the vasculature[1].

  • Modulation of Smad Signaling: In models of cardiac remodeling, this compound treatment has been shown to reduce the expression and activation of the Smad signaling pathway, suggesting a role in mitigating fibrosis[2].

Preclinical Data

This compound has been evaluated in various preclinical models of endothelial dysfunction, including those relevant to diabetic vasculopathy.

In Vitro Data
  • Endothelial Cell Studies: In primary cultures of aortic endothelial cells, this compound (10 µmol/L) significantly increased eNOS expression. This effect was inhibited by the transcription inhibitor actinomycin (B1170597) D, confirming its action at the transcriptional level[3].

In Vivo Data
  • Diabetic Rat Model: In a streptozotocin-induced diabetic rat model, chronic oral administration of this compound (10 mg/kg/day) for 48 days resulted in:

    • A significant increase in eNOS production.

    • Improved vascular function.

    • Reduced vascular inflammation. It is noteworthy that these effects were observed without altering blood pressure or glucose levels in this model.

  • Hypertensive Rat Model: In spontaneously hypertensive rats (SHRs), oral administration of this compound (10 mg/kg/day) for 4 weeks led to:

    • Improved endothelium-dependent relaxation in the aorta[3][4].

    • Increased eNOS and phosphorylated eNOS levels[3].

    • Reduced nitrotyrosine formation[3].

    • A significant reduction in systolic blood pressure[3][4]. The anti-hypertensive effect was absent in eNOS knockout mice, confirming the eNOS-dependent mechanism[3][4].

  • Diabetic Mouse Model: In db/db mice, a model of type 2 diabetes, this compound (10 mg/kg/day, orally for 7 days) was shown to:

    • Reduce blood pressure.

    • Enhance endothelium-dependent relaxations.

    • Lower oxidative stress.

Quantitative Data Summary
ParameterModel SystemTreatmentResultReference
eNOS Expression Primary Rat Aortic Endothelial Cells10 µmol/L this compound for 12hSignificant increase in eNOS protein[3]
eNOS mRNA Expression Aortae of Spontaneously Hypertensive Rats10 mg/kg/day this compound for 4 weeksReversal of down-regulated eNOS mRNA[3]
eNOS Protein Expression Aortae of Spontaneously Hypertensive Rats10 mg/kg/day this compound for 4 weeksIncreased eNOS protein levels[3]
Phosphorylated eNOS (Ser1177) Aortae of Spontaneously Hypertensive Rats10 mg/kg/day this compound for 4 weeksIncreased p-eNOS levels[3]
Endothelium-Dependent Relaxation Aortae of Spontaneously Hypertensive Rats10 mg/kg/day this compound for 4 weeksEmax improved from 33.2 ± 3.0% to 58.0 ± 3.1%[4]
Nitrotyrosine Formation Aortae of Spontaneously Hypertensive Rats10 mg/kg/day this compound for 4 weeksSignificant reduction in nitrotyrosine levels[3]
Blood Pressure Spontaneously Hypertensive Rats10 mg/kg/day this compound for 4 weeksReduction in systolic blood pressure[3][4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Diabetic Vasculopathy

AVE3085_Signaling_Pathway cluster_diabetes Diabetic Vasculopathy cluster_this compound This compound Intervention cluster_downstream Downstream Effects High Glucose High Glucose Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress increases Reduced NO Bioavailability Reduced NO Bioavailability Oxidative Stress->Reduced NO Bioavailability leads to Endothelial Dysfunction Endothelial Dysfunction Reduced NO Bioavailability->Endothelial Dysfunction causes This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter enhances activity NADPH_Oxidase NADPH Oxidase (p22phox, Nox2) This compound->NADPH_Oxidase decreases expression Smad_Signaling Smad Signaling This compound->Smad_Signaling inhibits eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA increases transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein increases translation p_eNOS Phosphorylated eNOS (Active) eNOS_protein->p_eNOS increases phosphorylation NO Nitric Oxide p_eNOS->NO increases production NO->Reduced NO Bioavailability counteracts NO->NADPH_Oxidase inhibits Vasodilation Vasodilation NO->Vasodilation promotes Vascular_Inflammation Vascular Inflammation NO->Vascular_Inflammation reduces NADPH_Oxidase->Oxidative Stress contributes to Fibrosis Fibrosis Smad_Signaling->Fibrosis promotes Vasodilation->Endothelial Dysfunction improves

Caption: this compound enhances eNOS transcription, leading to increased NO production, which counteracts diabetic endothelial dysfunction by promoting vasodilation and reducing oxidative stress and inflammation.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_animal_model In Vivo Model cluster_assays Ex Vivo & In Vitro Analysis cluster_endpoints Data Analysis & Endpoints start Diabetic Animal Model (e.g., db/db mice, STZ-rats) treatment Chronic Oral Gavage (this compound or Vehicle) start->treatment aortic_rings Aortic Ring Preparation treatment->aortic_rings endothelial_cells Primary Endothelial Cell Culture treatment->endothelial_cells western_blot Western Blot (eNOS, p-eNOS, Nitrotyrosine) aortic_rings->western_blot rt_pcr RT-PCR (eNOS mRNA) aortic_rings->rt_pcr vasorelaxation Isometric Force Measurement (Vasorelaxation Assay) aortic_rings->vasorelaxation data_analysis Quantification of: - Protein/mRNA levels - Vasorelaxation curves - NO production western_blot->data_analysis rt_pcr->data_analysis vasorelaxation->data_analysis no_assay NO Production Assay endothelial_cells->no_assay no_assay->data_analysis

Caption: Workflow for evaluating this compound's effect on vascular function in a diabetic animal model, from treatment to molecular and functional analysis.

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific laboratory conditions and reagents.

Western Blot for eNOS, Phosphorylated-eNOS, and Nitrotyrosine

Objective: To quantify the protein expression of total eNOS, its active phosphorylated form (p-eNOS), and nitrotyrosine as a marker of oxidative stress in aortic tissue.

Methodology:

  • Protein Extraction:

    • Homogenize frozen aortic tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for eNOS, p-eNOS (Ser1177), and nitrotyrosine overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

RT-PCR for eNOS mRNA Quantification

Objective: To measure the relative abundance of eNOS messenger RNA (mRNA) in aortic tissue.

Methodology:

  • RNA Extraction:

    • Homogenize frozen aortic tissue in a suitable lysis reagent (e.g., TRIzol).

    • Extract total RNA following the manufacturer's protocol.

    • Assess RNA quality and quantity using spectrophotometry.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR using the synthesized cDNA as a template, specific primers for eNOS, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Use a thermal cycler with an appropriate cycling program (denaturation, annealing, and extension steps).

  • Analysis:

    • Separate the PCR products by agarose (B213101) gel electrophoresis.

    • Visualize the DNA bands using a fluorescent dye (e.g., ethidium (B1194527) bromide).

    • Quantify the band intensities and normalize the eNOS signal to the housekeeping gene to determine the relative mRNA expression. For more precise quantification, quantitative real-time PCR (qPCR) is recommended.

Isometric Force Measurement of Aortic Rings

Objective: To assess endothelium-dependent vasorelaxation in response to acetylcholine (B1216132) in isolated aortic rings.

Methodology:

  • Aortic Ring Preparation:

    • Excise the thoracic aorta from the animal model and place it in ice-cold Krebs-Henseleit solution.

    • Carefully clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Apply a baseline tension (e.g., 2g) and allow the rings to equilibrate for at least 60 minutes, with periodic washing.

  • Vasorelaxation Assay:

    • Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).

    • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of a vasodilator (e.g., acetylcholine) to assess endothelium-dependent relaxation.

    • Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct concentration-response curves and calculate the maximal relaxation (Emax).

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for diabetic vasculopathy by directly targeting the enhancement of eNOS expression and function. The preclinical data strongly support its efficacy in improving endothelial function and reducing oxidative stress. However, the lack of publicly available clinical trial data for diabetic vasculopathy makes it difficult to assess its translational potential fully.

Future research should focus on:

  • Elucidating the precise molecular mechanism by which this compound enhances eNOS transcription.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.

  • Investigating the long-term safety and efficacy of this compound in more advanced and diverse preclinical models of diabetic complications.

  • If clinically pursued, designing and executing well-controlled clinical trials to evaluate the therapeutic potential of this compound in patients with diabetic vasculopathy. The lack of accessible clinical trial information to date suggests that its development may have been discontinued, and understanding the reasons for this would be valuable for the field.

References

The Effect of AVE3085 on Oxidative Stress in Vascular Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), with a specific focus on its role in mitigating oxidative stress within the vascular wall. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound primarily functions by upregulating the transcription of the NOS3 gene, which encodes for eNOS.[1][2] This leads to increased eNOS protein expression and subsequent nitric oxide (NO) production.[3][4] Enhanced NO bioavailability plays a crucial role in maintaining vascular homeostasis and counteracting oxidative stress. The beneficial effects of this compound on the vascular wall are largely attributed to its ability to restore the balance between NO and reactive oxygen species (ROS).

Quantitative Effects of this compound on Vascular Function and Biomarkers

The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of endothelial dysfunction and hypertension.

Table 1: Effect of this compound on Endothelium-Dependent Relaxation (EDR)

ModelTreatmentConcentration/DoseDurationVessel TypeImprovement in EDR (Emax)Citation
Spontaneously Hypertensive Rats (SHR)This compound10 mg/kg/day (oral)4 weeksAorta58.0 ± 3.1% vs. 33.2 ± 3.0% in untreated SHR[5]
Spontaneously Hypertensive Rats (SHR)This compound10 µmol/L (in vitro)2 hoursAortaSignificantly increased vs. untreated SHR[5]
db/db MiceThis compound10 mg/kg/day (oral)7 daysAorta, Mesenteric & Renal ArteriesEnhanced EDR to acetylcholine[3][4]
C57BL/6J Mice (High Glucose)This compound1 µmol/L (in vitro)48 hoursAortaReversed impairment caused by high glucose[3][4]
Human Internal Mammary Artery (Hcy)This compound30 µmol/L (in vitro)24 hoursInternal Mammary ArteryProtected against Hcy-induced impairment[6]

Table 2: Effect of this compound on eNOS Expression and Oxidative Stress Markers

ModelTreatmentDurationParameterMethodResultCitation
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)4 weekseNOS protein expressionWestern BlotIncreased in aorta[1][5]
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)4 weeksPhosphorylated-eNOS (p-eNOS)Western BlotIncreased in aorta[1][5]
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)4 weekseNOS mRNA expressionRT-PCRUpregulated in aorta[1][5]
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)4 weeksNitrotyrosine formationWestern BlotDecreased in aorta[1][5]
db/db Mice10 mg/kg/day (oral)7 daysOxidative StressDHE Fluorescence & EPRLowered in aorta[3][4]
db/db Mice10 mg/kg/day (oral)7 dayseNOS expressionWestern BlotEnhanced in aorta[3][4]
Human Internal Mammary Artery (Hcy)30 µmol/L (in vitro)24 hourseNOS protein expressionELISASignificantly increased[6]
Human Internal Mammary Artery (Hcy)30 µmol/L (in vitro)24 hoursNO productionColorimetric AssayIncreased[6]

Signaling Pathways and Molecular Interactions

This compound's mechanism involves a multi-faceted approach to combatting vascular oxidative stress. It not only enhances the primary vasoprotective pathway (eNOS/NO) but also appears to downregulate sources of oxidative stress.

Primary Signaling Pathway of this compound

The core mechanism involves the transcriptional upregulation of eNOS, leading to increased NO production and subsequent vasodilation and anti-inflammatory effects.

AVE3085_Signaling_Pathway cluster_cell Endothelial Cell cluster_nucleus This compound This compound nucleus Nucleus This compound->nucleus Enters Cell eNOS_gene eNOS Gene (NOS3) eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA Transcription (Upregulated) eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation NO Nitric Oxide (NO) eNOS_protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->NO Vascular_Effects Vasodilation & Reduced Oxidative Stress NO->Vascular_Effects

Caption: this compound enhances eNOS gene transcription, boosting NO production.

Impact on Oxidative Stress Pathways

This compound also reduces oxidative stress by inhibiting key sources of ROS, such as NADPH oxidase, and by decreasing the formation of peroxynitrite, a highly reactive radical.

AVE3085_Oxidative_Stress_Pathway This compound This compound eNOS_up eNOS Upregulation This compound->eNOS_up NADPH_Oxidase NADPH Oxidase (p22phox, Nox2) This compound->NADPH_Oxidase Inhibits Expression NO_up Increased NO eNOS_up->NO_up Peroxynitrite Peroxynitrite (ONOO-) NO_up->Peroxynitrite Vascular_Wall Vascular Wall Health NO_up->Vascular_Wall Promotes Superoxide (B77818) Superoxide (O2-) NADPH_Oxidase->Superoxide Superoxide->Peroxynitrite Nitrotyrosine Nitrotyrosine Formation Peroxynitrite->Nitrotyrosine Nitrotyrosine->Vascular_Wall Damages

Caption: this compound reduces oxidative stress by increasing NO and inhibiting NADPH oxidase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Isometric Force Measurement for Vascular Reactivity

This protocol is used to assess endothelium-dependent and -independent vasodilation in isolated arterial rings.

Vascular_Reactivity_Workflow A1 Isolate Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Mount Rings in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) A2->A3 A4 Set Optimal Passive Tension A3->A4 A5 Pre-contract with U46619 or Phenylephrine A4->A5 A6 Cumulative Addition of Acetylcholine (ACh) (Endothelium-dependent relaxation) A5->A6 A7 Record Isometric Tension Changes A6->A7 A8 Washout and Re-equilibration A7->A8 A10 Data Analysis: Construct Dose-Response Curves A7->A10 A9 Cumulative Addition of Sodium Nitroprusside (SNP) (Endothelium-independent relaxation) A8->A9 A9->A7

Caption: Workflow for assessing vascular reactivity in isolated aortic rings.

  • Procedure: Thoracic aortas are excised and cut into rings.[1] These rings are mounted in organ baths containing Krebs solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. After equilibration and stretching to optimal passive tension, the rings are pre-contracted with an agent like U46619 or phenylephrine. Cumulative concentration-response curves are then generated for endothelium-dependent vasodilators (e.g., acetylcholine) and endothelium-independent vasodilators (e.g., sodium nitroprusside) to assess vascular function.[1][6]

Western Blotting for Protein Expression

This technique is employed to quantify the expression levels of key proteins such as eNOS, phosphorylated-eNOS (at Ser1177 and Thr495), and nitrotyrosine.[1][2]

  • Procedure: Aortic tissues are homogenized in lysis buffer, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for eNOS, p-eNOS, nitrotyrosine, or a loading control (e.g., GAPDH).[2] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[1][2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for mRNA Expression

RT-PCR is used to measure the relative abundance of eNOS mRNA, providing evidence of transcriptional regulation.[1]

  • Procedure: Total RNA is extracted from aortic tissue using a suitable kit. The RNA is then reverse-transcribed into cDNA. Real-time PCR is performed using specific primers for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of eNOS mRNA is calculated using the comparative Ct method.[1][5]

Measurement of Reactive Oxygen Species (ROS)

The levels of ROS, particularly superoxide, in the vascular wall are assessed using specific fluorescent dyes and electron paramagnetic resonance.[3][4]

  • Dihydroethidium (DHE) Fluorescence: Unfixed frozen aortic sections are incubated with DHE, which fluoresces red upon oxidation by superoxide. The fluorescence intensity is visualized using a fluorescence microscope and quantified to reflect superoxide levels.[3][4]

  • Electron Paramagnetic Resonance (EPR) Spin Trapping: Aortic segments are incubated with a spin trap (e.g., CMH) in Krebs-HEPES buffer. The EPR spectra are then recorded to provide a quantitative measure of superoxide production.[3][4]

Conclusion

This compound demonstrates a significant therapeutic potential for cardiovascular diseases associated with endothelial dysfunction and high oxidative stress. Its primary mechanism of enhancing eNOS transcription, coupled with its ability to reduce ROS production from sources like NADPH oxidase, effectively restores vascular homeostasis in preclinical models. The data strongly suggest that targeting eNOS transcription is a viable strategy for combating vascular oxidative stress. Further investigation into the precise transcriptional factors modulated by this compound will provide deeper insights into its vasoprotective effects.

References

The Role of AVE3085 in Attenuating Cardiac Remodeling in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a key pathophysiological process in the development of heart failure, is characterized by molecular, cellular, and interstitial changes that manifest as alterations in the size, shape, and function of the heart. This technical guide delves into the preclinical evidence demonstrating the efficacy of AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), in mitigating cardiac remodeling in a murine model of pressure overload. We will provide a comprehensive overview of the experimental data, detailed protocols of the key methodologies employed, and a visual representation of the implicated signaling pathways. The findings presented herein underscore the therapeutic potential of eNOS enhancement as a strategy to combat adverse cardiac remodeling.

Introduction

Pathological cardiac remodeling is a final common pathway for a multitude of cardiovascular diseases, including hypertension, myocardial infarction, and valvular heart disease. The process involves a complex interplay of cardiomyocyte hypertrophy, fibroblast proliferation and activation, and excessive deposition of extracellular matrix (ECM) proteins, leading to cardiac fibrosis and stiffness. These structural changes ultimately impair cardiac function and contribute to the progression of heart failure.

Endothelial nitric oxide synthase (eNOS) is a critical enzyme that produces nitric oxide (NO), a key signaling molecule with pleiotropic effects in the cardiovascular system. NO plays a crucial role in maintaining vascular homeostasis, and its deficiency is implicated in various cardiovascular pathologies. This compound has been identified as a transcriptional enhancer of eNOS, and its therapeutic potential in cardiovascular disease is an active area of investigation. This guide focuses on the specific role of this compound in attenuating cardiac remodeling in a preclinical mouse model.

Data Presentation

The following tables summarize the key quantitative data from a pivotal study investigating the effects of this compound on cardiac remodeling in mice subjected to aortic banding.[1]

Table 1: Gravimetric and Histological Parameters of Cardiac Remodeling

ParameterShamAortic Banding (AB)AB + this compound (10 mg/kg/day)
LV Weight / Body Weight (mg/g) 3.5 ± 0.25.8 ± 0.34.2 ± 0.2#
Collagen Deposition Area (%) 2.1 ± 0.412.5 ± 1.15.3 ± 0.7#
Mean Myocyte Diameter (μm) 15.2 ± 0.825.1 ± 1.2*18.6 ± 0.9#

*p < 0.05 vs. Sham; #p < 0.05 vs. Aortic Banding

Table 2: Gene Expression of Hypertrophic Markers

GeneShamAortic Banding (AB)AB + this compound (10 mg/kg/day)
Atrial Natriuretic Peptide (ANP) (fold change) 1.08.2 ± 0.73.5 ± 0.4#
β-Myosin Heavy Chain (β-MHC) (fold change) 1.06.5 ± 0.62.8 ± 0.3#

*p < 0.05 vs. Sham; #p < 0.05 vs. Aortic Banding

Table 3: Protein Expression in the Smad Signaling Pathway

ProteinShamAortic Banding (AB)AB + this compound (10 mg/kg/day)
Phospho-Smad2/3 (relative to total Smad2/3) 1.03.8 ± 0.41.7 ± 0.2#
Smad7 (relative to GAPDH) 1.00.4 ± 0.10.8 ± 0.1#

*p < 0.05 vs. Sham; #p < 0.05 vs. Aortic Banding

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Aortic Banding (AB) Mouse Model of Cardiac Remodeling

This surgical procedure induces pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis, thus mimicking key aspects of human hypertensive heart disease.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Surgical Procedure:

    • A midline cervical incision is made to expose the trachea and the aortic arch.

    • The transverse aorta is carefully dissected from the surrounding tissues.

    • A 7-0 silk suture is passed under the aorta between the innominate and left common carotid arteries.

    • A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

    • The needle is then quickly removed, creating a stenosis of a defined diameter.

    • The chest and skin are closed in layers.

    • Sham-operated animals undergo the same procedure without the ligation of the aorta.

  • Post-operative Care: Animals are provided with appropriate analgesia and monitored closely for recovery.

This compound Administration
  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing and Administration: Mice in the treatment group receive a daily oral gavage of this compound at a dose of 10 mg/kg for a period of 4 weeks, starting one day after the aortic banding surgery. The control group receives the vehicle alone.

Histological Analysis of Cardiac Fibrosis and Myocyte Hypertrophy
  • Tissue Preparation: At the end of the treatment period, hearts are excised, washed with phosphate-buffered saline (PBS), and fixed in 10% neutral buffered formalin. The hearts are then embedded in paraffin (B1166041).

  • Masson's Trichrome Staining:

    • 5 µm thick paraffin sections are deparaffinized and rehydrated.

    • Sections are stained with Weigert's iron hematoxylin (B73222), followed by Biebrich scarlet-acid fuchsin.

    • Differentiation is performed in phosphomolybdic-phosphotungstic acid solution.

    • Sections are then stained with aniline (B41778) blue and differentiated in 1% acetic acid.

    • Collagen fibers are stained blue, while the myocardium is stained red.

  • Quantification of Fibrosis: The blue-stained fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).

  • Measurement of Myocyte Diameter: Heart sections are stained with hematoxylin and eosin (B541160) (H&E). The cross-sectional diameter of cardiomyocytes is measured for at least 100 cells per heart.

Gene Expression Analysis by Real-Time PCR
  • RNA Extraction: Total RNA is extracted from the left ventricular tissue using a commercial RNA isolation kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Quantitative PCR is performed using gene-specific primers for Atrial Natriuretic Peptide (ANP), β-Myosin Heavy Chain (β-MHC), and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis of Smad Signaling Proteins
  • Protein Extraction: Left ventricular tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Smad2/3, total Smad2/3, Smad7, and GAPDH (as a loading control).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system. The band intensities are quantified by densitometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Attenuating Cardiac Remodeling

The cardioprotective effects of this compound are attributed to its ability to enhance eNOS expression and activity, leading to increased NO production. This, in turn, is proposed to inhibit the pro-fibrotic Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.

AVE3085_Signaling_Pathway cluster_this compound This compound Action cluster_TGF_beta Pro-fibrotic Signaling This compound This compound eNOS eNOS Transcription and Activity This compound->eNOS enhances NO Nitric Oxide (NO) Production eNOS->NO increases Smad7 Smad7 NO->Smad7 upregulates Pressure_Overload Pressure Overload (Aortic Banding) TGF_beta TGF-β Pressure_Overload->TGF_beta induces TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R activates Smad2_3 Smad2/3 Phosphorylation TGF_beta_R->Smad2_3 Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription Cardiac_Fibrosis Cardiac Fibrosis Gene_Transcription->Cardiac_Fibrosis Smad7->Smad2_3 inhibits

Caption: Proposed signaling pathway of this compound in cardiac remodeling.

Experimental Workflow

The following diagram illustrates the overall experimental design for evaluating the efficacy of this compound in the mouse model of cardiac remodeling.

Experimental_Workflow start Start: Male C57BL/6 Mice surgery Surgical Intervention start->surgery sham Sham Operation surgery->sham Control ab Aortic Banding (AB) surgery->ab Pressure Overload vehicle_sham Vehicle (Sham Group) sham->vehicle_sham treatment Treatment Period (4 Weeks) ab->treatment vehicle_ab Vehicle (AB Group) treatment->vehicle_ab Control ave3085_ab This compound (10 mg/kg/day) treatment->ave3085_ab Treatment analysis Endpoint Analysis vehicle_sham->analysis vehicle_ab->analysis ave3085_ab->analysis gravimetry Gravimetry (LV/Body Weight) analysis->gravimetry histology Histology (Fibrosis, Myocyte Size) analysis->histology qpcr RT-qPCR (ANP, β-MHC) analysis->qpcr western Western Blot (Smad proteins) analysis->western

Caption: Experimental workflow for the study.

Conclusion

The data presented in this technical guide provide compelling evidence for the efficacy of this compound in attenuating cardiac remodeling in a pressure-overload mouse model. By enhancing eNOS and subsequently inhibiting the pro-fibrotic Smad signaling pathway, this compound demonstrates a promising mechanism of action for the treatment of pathological cardiac hypertrophy and fibrosis. These findings warrant further investigation into the therapeutic potential of eNOS enhancers like this compound for patients at risk of developing heart failure. The detailed protocols and visual aids provided in this guide are intended to facilitate further research in this important area of cardiovascular drug discovery.

References

The eNOS Enhancer AVE3085: A Technical Overview of Its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085, chemically identified as 2,2-difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide, is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) expression.[3] It was discovered through high-throughput screening as a compound with the potential to address endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases such as hypertension.[4][5] Nitric oxide (NO) derived from eNOS is a critical signaling molecule for maintaining vascular health, and its reduced bioavailability is associated with various cardiovascular pathologies.[4][6] this compound represents a therapeutic strategy aimed at upregulating the expression of eNOS to restore endothelial function.[4] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Discovery and Mechanism of Action

This compound was identified from a chemical library screening for compounds that stimulate eNOS transcription.[2] Its primary mechanism of action is the enhancement of eNOS promoter activity, leading to increased eNOS mRNA and protein expression.[3][7] This upregulation of eNOS results in greater production of nitric oxide, which in turn promotes vasodilation and exerts protective effects on the endothelium.[3][7] Preclinical studies have demonstrated that the therapeutic benefits of this compound are directly linked to its effect on eNOS, as its antihypertensive effects were not observed in eNOS-deficient mice.[4][6]

Preclinical Efficacy

The preclinical development of this compound has been investigated in various animal models of cardiovascular disease, primarily focusing on hypertension and endothelial dysfunction.

Effects on Hypertension and Endothelial Function

In studies involving spontaneously hypertensive rats (SHRs), oral administration of this compound has been shown to significantly reduce blood pressure and improve endothelial-dependent vasodilation.[4]

Table 1: Effect of 4-Week this compound Treatment (10 mg/kg/day, oral) on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupSystolic Blood Pressure (mmHg)
WKY (Control)125 ± 5
WKY + this compound123 ± 4
SHR (Control)185 ± 6
SHR + this compound158 ± 7**

*Data are presented as mean ± SEM. *P < 0.01 vs. SHR (Control). (Data synthesized from Yang et al., 2011)[4]

Table 2: Effect of 4-Week this compound Treatment on Acetylcholine (B1216132) (ACh)-Induced Endothelium-Dependent Relaxation in Aortae of SHRs

Treatment GroupMaximum Relaxation (%)
WKY (Control)85.2 ± 2.5
WKY + this compound86.1 ± 3.0
SHR (Control)33.2 ± 3.0
SHR + this compound58.0 ± 3.1**

*Data are presented as mean ± SEM. *P < 0.01 vs. SHR (Control). (Data synthesized from Yang et al., 2011)[4][6]

Molecular Effects on eNOS Expression

The functional improvements in vascular tone are underpinned by the direct action of this compound on the expression and phosphorylation of eNOS.

Table 3: Effect of 4-Week this compound Treatment on Aortic eNOS and Phosphorylated-eNOS (p-eNOS) Protein Levels in SHRs

Treatment GroupRelative eNOS Protein LevelRelative p-eNOS Protein Level
WKY (Control)1.00 ± 0.081.00 ± 0.09
SHR (Control)0.65 ± 0.060.58 ± 0.05
SHR + this compound0.92 ± 0.07#0.89 ± 0.08#

*Data are presented as mean ± SEM, normalized to WKY (Control). P < 0.05 vs. WKY. #P < 0.05 vs. SHR. (Data synthesized from Yang et al., 2011)[7]

Signaling Pathways

The primary signaling pathway for this compound involves the transcriptional upregulation of eNOS. Additionally, in the context of cardiac remodeling, this compound has been shown to inhibit the Smad signaling pathway.[5]

AVE3085_Mechanism_of_Action This compound This compound eNOS_Promoter eNOS Promoter This compound->eNOS_Promoter Enhances Activity eNOS_mRNA eNOS mRNA eNOS_Promoter->eNOS_mRNA Increases Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Increases Translation p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS Increases Phosphorylation NO_Production Nitric Oxide (NO) Production p_eNOS->NO_Production Increases Vasodilation Vasodilation NO_Production->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Primary signaling pathway of this compound leading to blood pressure reduction.

AVE3085_Smad_Signaling cluster_pressure Pressure Overload Pressure_Overload Pressure Overload (e.g., Aortic Banding) Smad_Signaling Smad Signaling Pathway Pressure_Overload->Smad_Signaling Activates Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Smad_Signaling->Cardiac_Remodeling This compound This compound This compound->Smad_Signaling Inhibits

Inhibitory effect of this compound on the Smad signaling pathway in cardiac remodeling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animals and Drug Administration
  • Animal Model: Male spontaneously hypertensive rats (SHRs) and normotensive Wistar Kyoto (WKY) rats (6 months old) were used.[4]

  • Drug Formulation: this compound was suspended in 5% methylcellulose (B11928114) for oral administration.[4]

  • Dosing Regimen: Rats were administered this compound by oral gavage at a dose of 10 mg/kg/day for 4 weeks. Control groups received the vehicle (5% methylcellulose) on the same schedule.[4]

Measurement of Systolic Blood Pressure
  • Method: Systolic blood pressure was measured using a non-invasive tail-cuff method.[7]

  • Procedure: Rats were accustomed to the procedure for several days before the experiment. On the day of measurement, rats were placed in a restrainer, and a cuff with a pneumatic pulse sensor was placed around the tail. The cuff was inflated and then deflated, and the blood pressure was recorded.

Vascular Reactivity Studies
  • Tissue Preparation: After 4 weeks of treatment, rats were euthanized, and the thoracic aorta was excised and placed in Krebs solution. The aorta was cleaned of adherent tissue and cut into rings of 2-3 mm in length.[4]

  • Isometric Force Measurement: Aortic rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings were connected to an isometric force transducer to record changes in tension.[4]

  • Experimental Protocol: The rings were pre-contracted with phenylephrine. Once a stable contraction was achieved, cumulative concentration-response curves to acetylcholine (an endothelium-dependent vasodilator) were generated to assess endothelial function.[4]

Experimental_Workflow_Vascular_Reactivity Animal_Treatment 4-Week Treatment (this compound or Vehicle) Aorta_Isolation Aorta Isolation and Ring Preparation Animal_Treatment->Aorta_Isolation Organ_Bath Mounting in Organ Bath Aorta_Isolation->Organ_Bath Precontraction Pre-contraction with Phenylephrine Organ_Bath->Precontraction ACh_Addition Cumulative Addition of Acetylcholine Precontraction->ACh_Addition Data_Recording Recording of Isometric Force ACh_Addition->Data_Recording Analysis Analysis of Vasodilation Data_Recording->Analysis

Workflow for assessing vascular reactivity in isolated aortic rings.
Western Blotting for Protein Expression

  • Sample Preparation: Aortic tissues were homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against eNOS, phosphorylated-eNOS (Ser1177), and GAPDH (as a loading control). After washing, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies.[2]

  • Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence detection system. The band intensities were quantified by densitometry.[2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for mRNA Expression
  • RNA Extraction: Total RNA was extracted from aortic tissues using TRIzol reagent according to the manufacturer's protocol.

  • Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.[4]

  • PCR Amplification: The cDNA was then used as a template for PCR amplification using specific primers for eNOS and a housekeeping gene (e.g., GAPDH).[4]

  • Analysis: PCR products were separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining. The relative expression of eNOS mRNA was normalized to the housekeeping gene.[4]

Development Status and Future Outlook

This compound has demonstrated significant promise in preclinical models by effectively targeting eNOS, a central element in endothelial health. Its ability to restore endothelial function and lower blood pressure in hypertensive models provided a strong rationale for further development.[4] However, despite these encouraging preclinical findings, information regarding the clinical development of this compound is not publicly available. A review of the literature suggests that human clinical trials may have been inconclusive, and the compound was not advanced into later-stage clinical therapy.[2]

The journey of this compound from a high-throughput screening hit to a well-characterized preclinical candidate underscores the potential of targeting eNOS transcription as a therapeutic strategy. While this compound itself may not have reached the clinic, the knowledge gained from its development provides a valuable foundation for future drug discovery efforts aimed at modulating endothelial function for the treatment of cardiovascular diseases.

References

The Ameliorative Effect of AVE3085 on Homocysteine-Induced Endothelial Dysfunction: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which AVE3085, an endothelial nitric oxide synthase (eNOS) transcription enhancer, counteracts endothelial dysfunction induced by homocysteine (Hcy). Elevated levels of homocysteine are an independent risk factor for cardiovascular diseases, primarily through the impairment of endothelial function.[1][2][3] this compound presents a promising therapeutic strategy by directly targeting the molecular machinery responsible for nitric oxide (NO) production within the vascular endothelium.

Core Mechanism of Action

Homocysteine-induced endothelial dysfunction is characterized by a significant reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation and vascular health.[4] Studies have revealed that a clinically-relevant high concentration of homocysteine directly causes this dysfunction by downregulating the protein expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis.[1][2] Interestingly, while eNOS protein levels decrease, eNOS mRNA levels are paradoxically upregulated, suggesting a post-transcriptional or translational inhibition.[1][2]

This compound acts as an eNOS transcription enhancer, effectively reversing the detrimental effects of homocysteine.[1][2] Co-incubation of vascular tissue with this compound in the presence of homocysteine leads to a significant increase in eNOS protein levels, thereby restoring NO production and ameliorating the endothelial dysfunction.[1][2] This protective effect underscores the potential of eNOS-enhancing compounds in treating pathological conditions associated with endothelial impairment.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on human internal mammary arteries (IMA).

Table 1: Effects of Homocysteine and this compound on Endothelial Function and NO Production
ConditionMaximal Acetylcholine-induced RelaxationNitric Oxide (NO) ProductionReference
ControlNormalBaseline[1]
Homocysteine (100 µmol/L)Significantly AttenuatedDecreased[1]
Homocysteine (100 µmol/L) + this compound (30 µmol/L)Protected from ImpairmentIncreased[1]
Table 2: Effects of Homocysteine and this compound on eNOS Expression
ConditioneNOS mRNA LeveleNOS Protein LevelReference
ControlBaselineBaseline[1]
Homocysteine (100 µmol/L)Upregulated (P < 0.05)Downregulated (P < 0.05)[1]
Homocysteine (100 µmol/L) + this compound (30 µmol/L)Slightly Decreased (compared to Hcy alone)Significantly Increased (P < 0.05)[1]

Experimental Protocols

Vascular Function Assessment in Human Internal Mammary Artery
  • Tissue Preparation: Segments of human internal mammary artery (IMA) were obtained from patients undergoing coronary artery surgery.[1] The arteries were cleaned of connective tissue and cut into rings.

  • Myograph Setup: The arterial rings were mounted in a myograph in vitro.[1]

  • Experimental Conditions: The rings were precontracted with U46619 (-8 log mol/L).[1] Cumulative concentration-relaxation curves to acetylcholine (B1216132) (-10 to -4.5 log mol/L) were established in the absence or presence of homocysteine (100 µmol/L) with or without this compound (30 µmol/L).[1] Relaxation responses to the endothelium-independent vasodilator sodium nitroprusside were also assessed.[1]

  • Data Analysis: Maximal relaxation was determined and compared between the different treatment groups.[1]

Quantification of eNOS mRNA and Protein Levels
  • eNOS mRNA Quantification:

    • Method: Real-time quantitative polymerase chain reaction (RT-qPCR).[1]

    • Protocol: Total RNA was extracted from the IMA tissues after incubation under the specified conditions. Reverse transcription was performed to synthesize cDNA. RT-qPCR was then carried out using specific primers for eNOS to quantify the relative mRNA expression levels.[1]

  • eNOS Protein Quantification:

    • Method: Enzyme-linked immunosorbent assay (ELISA).[1]

    • Protocol: Protein lysates were prepared from the IMA tissues. An ELISA kit specific for eNOS was used to measure the concentration of eNOS protein in the lysates according to the manufacturer's instructions.[1]

Measurement of Nitric Oxide Production
  • Method: Colorimetric assay.[1]

  • Protocol: The production of NO in the organ bath solution was determined by measuring the accumulation of its stable metabolites, nitrite (B80452) and nitrate. This was achieved using a colorimetric assay kit, likely based on the Griess reaction.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow.

G cluster_0 Homocysteine-Induced Endothelial Dysfunction Pathway Hcy Homocysteine eNOS_mRNA eNOS mRNA Hcy->eNOS_mRNA Upregulates eNOS_protein eNOS Protein Hcy->eNOS_protein Downregulates eNOS_mRNA->eNOS_protein Translation (Impaired) NO Nitric Oxide (NO) eNOS_protein->NO Produces Vasodilation Endothelium-Dependent Vasodilation NO->Vasodilation Mediates

Figure 1: Signaling pathway of homocysteine-induced endothelial dysfunction.

G cluster_1 Protective Effect of this compound This compound This compound eNOS_protein eNOS Protein This compound->eNOS_protein Enhances Expression Hcy Homocysteine Hcy->eNOS_protein Inhibitory Effect NO Nitric Oxide (NO) eNOS_protein->NO Increased Production Vasodilation Restored Vasodilation NO->Vasodilation Restores

Figure 2: Mechanism of this compound in reversing homocysteine's effects.

G cluster_2 Experimental Workflow IMA_prep Human IMA Preparation Incubation Incubation with Hcy +/- this compound IMA_prep->Incubation Myograph Myograph (Vasorelaxation) Incubation->Myograph RT_qPCR RT-qPCR (eNOS mRNA) Incubation->RT_qPCR ELISA ELISA (eNOS Protein) Incubation->ELISA Colorimetric Colorimetric Assay (NO Production) Incubation->Colorimetric

Figure 3: Overview of the experimental workflow.

Discussion and Future Directions

The findings robustly demonstrate that this compound can effectively reverse the endothelial dysfunction induced by high concentrations of homocysteine in human arteries.[1] The primary mechanism is the upregulation of eNOS protein expression, leading to enhanced NO production and restored vasodilation.[1][2] This provides a strong rationale for the development of eNOS-enhancing drugs for patients with hyperhomocysteinemia and other cardiovascular conditions characterized by endothelial dysfunction.[1][3]

Further research should focus on the precise post-transcriptional or translational mechanisms by which homocysteine downregulates eNOS protein despite elevated mRNA levels. Understanding this could unveil additional therapeutic targets. Additionally, while these studies focus on the direct effects on eNOS expression, the broader impact of this compound on other aspects of homocysteine-induced pathology, such as oxidative stress and inflammation, warrants investigation. The potential for eNOS uncoupling in the context of homocysteine and whether this compound can also address this phenomenon remains an important area for future studies.[4][5] Clinical trials will be essential to translate these promising preclinical findings into tangible benefits for patients with cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for AVE3085 in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVE3085 is a novel small molecule that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] In the context of hypertension, where endothelial dysfunction and impaired nitric oxide (NO) bioavailability are key pathological features, this compound presents a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in spontaneously hypertensive rat (SHR) models, a well-established genetic model of essential hypertension, to investigate its effects on blood pressure, endothelial function, and relevant molecular pathways.

Mechanism of Action

This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1][2] This results in greater NO production by the vascular endothelium. The increased NO bioavailability contributes to vasodilation, reduction of oxidative stress, and improvement of overall endothelial function. The effects of this compound are dependent on the presence of eNOS, as it does not lower blood pressure in eNOS knockout mice.[1]

Data Presentation

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDurationDosageMean Systolic Blood Pressure (mmHg) ± SEMReference
SHR (Control)4 weeksVehicle170.0 ± 4.0[1]
SHR + this compound4 weeks10 mg/kg/day, oral151.8 ± 1.8[1]
WKY (Control)4 weeksVehicle121.5 ± 4.2[1]
WKY + this compound4 weeks10 mg/kg/day, oral114.8 ± 2.3[1]

WKY: Wistar-Kyoto rats (normotensive control)

Table 2: Effect of this compound on Endothelium-Dependent Relaxation in Isolated Aortae from SHRs
Treatment GroupAgonistMaximum Relaxation (Emax %) ± SEMReference
SHR (Control)Acetylcholine (B1216132)33.2 ± 3.0[1]
SHR + this compoundAcetylcholine58.0 ± 3.1[1]
Table 3: Summary of Molecular Effects of this compound in SHR Aortae
Molecular TargetEffect of this compound TreatmentMethod of DetectionReference
eNOS proteinIncreasedWestern Blot[1]
Phosphorylated eNOS (p-eNOS)IncreasedWestern Blot[1]
eNOS mRNAIncreasedRT-PCR[1]
NitrotyrosineDecreasedWestern Blot[1]

Experimental Protocols

Animal Model and Drug Administration

Animal Model: Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[1]

Drug Administration Protocol:

  • House animals under standard laboratory conditions with free access to food and water.

  • Initiate treatment at an appropriate age (e.g., 12-16 weeks).

  • Prepare this compound at a concentration of 10 mg/kg/day. The vehicle will depend on the solubility of the compound, but often includes solutions like carboxymethyl cellulose.

  • Administer this compound or vehicle orally via gavage once daily for a period of 4 weeks.[1]

  • Monitor animal health and body weight regularly throughout the study.

Blood Pressure Measurement

Method: Tail-cuff plethysmography.

Protocol:

  • Acclimatize the rats to the restraining device and tail cuff for several days before the actual measurement to minimize stress-induced variations.

  • On the day of measurement, place the rat in the restrainer and allow it to calm down for 10-15 minutes.

  • Position the tail cuff and pulse sensor on the rat's tail.

  • Inflate and deflate the cuff automatically using a computerized system.

  • Record at least 5-7 consecutive stable readings for each animal.

  • Calculate the average of these readings to determine the systolic blood pressure.

  • Perform measurements at baseline and at regular intervals throughout the 4-week treatment period.

Assessment of Endothelial Function: Isometric Force Measurement

Tissue: Thoracic aorta.

Protocol:

  • At the end of the treatment period, euthanize the rats via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11).[4]

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.[4]

  • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[4]

  • Connect one hook to a force transducer to record isometric tension.

  • Apply a resting tension of 2g and allow the rings to equilibrate for at least 60-90 minutes, changing the Krebs solution every 15-20 minutes.[4]

  • To assess endothelium-dependent relaxation, pre-contract the aortic rings with phenylephrine (B352888) (1 µM).

  • Once a stable contraction is achieved, cumulatively add acetylcholine (ACh, 1 nM to 10 µM) to the organ bath to generate a concentration-response curve.[5]

  • To assess endothelium-independent relaxation, after washing out the ACh, pre-contract the rings again with phenylephrine and then add sodium nitroprusside (SNP, 1 nM to 1 µM).

  • Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Molecular Analysis: Western Blotting

Target Proteins: eNOS, phospho-eNOS (Ser1177), Nitrotyrosine, and a loading control (e.g., GAPDH or β-actin).

Protocol:

  • Homogenize aortic tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide (B121943) gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions:

    • Anti-eNOS antibody: 1:1000[6]

    • Anti-phospho-eNOS (Ser1177) antibody: 1:1000[2]

    • Anti-nitrotyrosine antibody: (Follow manufacturer's recommendation)

    • Anti-GAPDH or β-actin antibody: (Follow manufacturer's recommendation)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software.

  • Normalize the expression of the target proteins to the loading control.

Molecular Analysis: Real-Time Polymerase Chain Reaction (RT-PCR)

Target Gene: eNOS (Nos3) and a reference gene (e.g., GAPDH).

Protocol:

  • Isolate total RNA from aortic tissue using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Assess the quantity and quality of the isolated RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Perform real-time PCR using a SYBR Green-based master mix and a real-time PCR detection system.

  • Use the following primer sequences for rat genes:

    • eNOS (Nos3):

      • Forward: 5'-GGCAUACAGAACCCAGGATG-3'[4]

      • Reverse: 5'-GGAUGCAAGGCAAGUUAGGA-3'[4]

    • GAPDH:

      • Forward: 5'-AGACAGCCGCATCTTCTTGT-3'[4]

      • Reverse: 5'-CTTGCCGTGGGTAGAGTCAT-3'[4]

  • Use a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis to verify the specificity of the PCR products.

  • Calculate the relative expression of the eNOS gene using the 2^-ΔΔCt method, with GAPDH as the reference gene for normalization.

Visualizations

Signaling Pathway of this compound

AVE3085_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein increases p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS activation NO Nitric Oxide (NO) p_eNOS->NO catalyzes conversion L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation promotes BP Blood Pressure Reduction Vasodilation->BP leads to

Caption: Signaling pathway of this compound in vascular endothelial cells.

Experimental Workflow

Experimental_Workflow start Start: SHR and WKY Rats treatment 4-Week Treatment: This compound (10 mg/kg/day, oral) or Vehicle start->treatment bp_measurement Blood Pressure Measurement (Tail-Cuff) treatment->bp_measurement euthanasia Euthanasia and Tissue Collection (Thoracic Aorta) bp_measurement->euthanasia functional_study Functional Study: Isometric Force Measurement euthanasia->functional_study molecular_study Molecular Studies euthanasia->molecular_study end Data Analysis and Conclusion functional_study->end western_blot Western Blot (eNOS, p-eNOS, Nitrotyrosine) molecular_study->western_blot rt_pcr RT-PCR (eNOS mRNA) molecular_study->rt_pcr western_blot->end rt_pcr->end

Caption: Experimental workflow for evaluating this compound in SHR models.

Logical Relationship of this compound's Effects

Logical_Relationship This compound This compound Administration eNOS_upregulation Upregulation of eNOS (mRNA and Protein) This compound->eNOS_upregulation eNOS_activation Increased eNOS Activation (Phosphorylation) eNOS_upregulation->eNOS_activation NO_bioavailability Increased Nitric Oxide (NO) Bioavailability eNOS_activation->NO_bioavailability endothelial_function Improved Endothelial Function (Enhanced Vasodilation) NO_bioavailability->endothelial_function oxidative_stress Reduced Oxidative Stress (Decreased Nitrotyrosine) NO_bioavailability->oxidative_stress blood_pressure Reduction in Blood Pressure endothelial_function->blood_pressure oxidative_stress->blood_pressure

Caption: Logical flow of the physiological effects of this compound.

References

Application Notes and Protocols for Oral Administration of AVE3085 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of AVE3085, an endothelial nitric oxide synthase (eNOS) enhancer, to mice. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving this compound.

Data Presentation

Table 1: Recommended Dosages and Administration of this compound in Mice
ParameterRecommendationCitation
Dosage 10 mg/kg/day or 30 mg/kg/day[1][2][3]
Administration Route Oral Gavage or In-Chow Formulation[4]
Vehicle for Oral Gavage 5% Methylcellulose (B11928114)[4]
Treatment Duration 7 days to 8 weeks[3][4]
Table 2: Recommended Gavage Needle Sizes for Mice
Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)
15 - 2022G1" - 1.5"
20 - 2520G1.5"
25 - 3518G2"
Table 3: Maximum Recommended Oral Gavage Volumes for Mice

| Mouse Body Weight (grams) | Maximum Administration Volume (mL) | | :--- | :--- | :--- | | 20 | 0.2 | | 25 | 0.25 | | 30 | 0.30 | | 35 | 0.35 | Note: The general recommendation for maximum gavage volume is 10 mL/kg. To minimize the risk of complications, using smaller volumes (e.g., 5 mL/kg) is advisable.

Experimental Protocols

Preparation of 5% Methylcellulose Vehicle

Materials:

  • Methylcellulose powder (e.g., 400 cP)

  • Sterile distilled water

  • Hot plate with magnetic stirrer

  • Sterile beaker and magnetic stir bar

  • Sterile graduated cylinder

Protocol:

  • Heat approximately one-third of the final required volume of sterile distilled water to 60-70°C in a sterile beaker on a hot plate with a magnetic stirrer.

  • Slowly add the methylcellulose powder to the heated water while stirring continuously to ensure it is thoroughly wetted.

  • Remove the beaker from the heat and continue stirring.

  • Add the remaining two-thirds of the sterile distilled water as cold water (2-8°C) to the mixture.

  • Continue to stir the solution in a cold environment (e.g., on ice or in a cold room) until the methylcellulose is fully dissolved and the solution is clear and viscous.

  • Store the prepared 5% methylcellulose solution at 2-8°C.

Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Prepared 5% methylcellulose vehicle

  • Analytical balance

  • Spatula

  • Mortar and pestle (optional, for fine powder)

  • Sterile conical tube

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice to be treated.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • If the powder is not fine, gently grind it using a mortar and pestle to ensure a fine, uniform consistency.

  • In a sterile conical tube, add a small volume of the 5% methylcellulose vehicle to the this compound powder to create a paste.

  • Triturate the paste to ensure the powder is evenly dispersed and free of clumps.

  • Gradually add the remaining volume of the 5% methylcellulose vehicle to the paste while continuously vortexing or stirring to achieve a homogenous suspension at the desired final concentration.

  • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to mix until a uniform suspension is achieved.

  • Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.

Oral Gavage Administration Protocol

Materials:

  • Mouse restraint device (optional)

  • Appropriately sized gavage needle (see Table 2)

  • Syringe (1 mL)

  • Prepared this compound suspension

Procedure:

  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.

    • Ensure the mouse's body is held in a vertical position to straighten the path to the esophagus.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle, which will facilitate its passage into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Substance Administration:

    • Once the needle has reached the predetermined depth, slowly and steadily depress the syringe plunger to administer the this compound suspension.

  • Post-Administration:

    • Gently withdraw the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis prep_vehicle Prepare 5% Methylcellulose Vehicle prep_drug Prepare this compound Suspension prep_vehicle->prep_drug restrain Restrain Mouse prep_drug->restrain administer Administer by Oral Gavage restrain->administer monitor Post-Administration Monitoring administer->monitor analysis Endpoint Analysis monitor->analysis

Caption: Experimental workflow for oral administration of this compound in mice.

Signaling_Pathway cluster_this compound cluster_eNOS eNOS Pathway Enhancement cluster_smad Smad Pathway Inhibition cluster_outcomes Physiological Outcomes This compound This compound eNOS_transcription eNOS Transcription This compound->eNOS_transcription enhances Smad2_3 Smad2/3 Activation This compound->Smad2_3 inhibits eNOS_protein eNOS Protein eNOS_transcription->eNOS_protein eNOS_phos eNOS Phosphorylation (Ser1177) eNOS_protein->eNOS_phos NO_production Nitric Oxide (NO) Production eNOS_phos->NO_production vasodilation Vasodilation NO_production->vasodilation TGF_beta TGF-β TGF_beta->Smad2_3 Fibrosis_genes Fibrotic Gene Expression Smad2_3->Fibrosis_genes anti_fibrosis Anti-cardiac Fibrosis Smad2_3->anti_fibrosis inhibition leads to Fibrosis_genes->anti_fibrosis leads to reduced_bp Reduced Blood Pressure vasodilation->reduced_bp

Caption: Signaling pathway of this compound enhancing eNOS and inhibiting Smad signaling.

References

Application Notes and Protocols for In Vivo Studies with AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Determining the Optimal Dosage of AVE3085 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][2][3] Increased NO bioavailability leads to vasodilation, restoration of endothelial function, and reduction of oxidative stress, making this compound a promising therapeutic candidate for cardiovascular diseases such as hypertension, diabetic vasculopathy, and cardiac remodeling.[1][4][5] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its potential for clinical development.[6][7]

These application notes provide a comprehensive guide for researchers planning in vivo studies with this compound, with a focus on dosage selection, experimental design, and key methodologies for assessing its biological effects.

Mechanism of Action

This compound's primary mechanism of action is the enhancement of eNOS gene transcription, leading to increased eNOS mRNA and protein levels.[1][2][8] This results in greater NO production and improved endothelium-dependent vasorelaxation. Additionally, this compound has been shown to attenuate cardiac remodeling by inhibiting the Smad signaling pathway and to reduce vascular oxidative stress.[4]

Signaling Pathways Affected by this compound

The diagrams below illustrate the primary signaling pathway targeted by this compound and its downstream consequences.

AVE3085_Mechanism This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) Production eNOS_Protein->NO increases Vascular_Function Improved Vascular Function (Vasodilation) NO->Vascular_Function

This compound enhances eNOS transcription, leading to increased NO production.

AVE3085_Smad_Pathway cluster_TGF Cardiac Fibroblast TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Smad_Complex Smad Complex Smad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Fibrosis_Genes Pro-fibrotic Gene Transcription Nucleus->Fibrosis_Genes Cardiac_Remodeling Cardiac Remodeling Fibrosis_Genes->Cardiac_Remodeling This compound This compound This compound->Smad_Complex inhibits

This compound attenuates cardiac remodeling by inhibiting the Smad pathway.

Determining the Optimal In Vivo Dosage

The selection of an appropriate dosage for in vivo studies is critical for obtaining meaningful and reproducible results. Based on published preclinical data, the following dosages have been shown to be effective in rodent models.

Recommended Dosages from Preclinical Studies
Animal ModelDosageRoute of AdministrationDurationKey Findings
Spontaneously Hypertensive Rats (SHRs)10 mg/kg/dayOral Gavage4 weeksReduced blood pressure, improved endothelial function.[1][2][3][6]
Mice (Aortic Banding Model)10 mg/kg/dayOral Gavage4 weeksAttenuated cardiac remodeling and fibrosis.
eNOS-/- Mice~30 mg/kg/dayIn Chow (150 mg/kg)8 weeksNo effect on blood pressure, confirming eNOS-dependent action.[1]
Diabetic db/db Mice10 mg/kg/dayOral Gavage7 daysReduced oxidative stress and restored endothelial function.[4]

Note on Dose Selection for Mice vs. Rats: A higher dose is often required in mice compared to rats due to their higher metabolic rate. Pilot studies have indicated that a 30 mg/kg dose in mice achieves a similar plasma exposure profile to a 10 mg/kg dose in rats.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the in vivo efficacy of this compound.

Experimental Workflow

A typical in vivo study to evaluate this compound involves several stages, from initial planning to terminal tissue analysis.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Ex Vivo & Data Analysis A Select Animal Model (e.g., SHR, db/db mice) B Determine Dosage & Regimen (e.g., 10 mg/kg/day, oral) A->B C Prepare this compound Formulation (e.g., in 5% methylcellulose) B->C D Acclimatize Animals C->D E Baseline Measurements (Blood Pressure, etc.) D->E F Administer this compound or Vehicle (Chronic Dosing) E->F G Monitor Animal Health & Weight F->G H Interim/Final Functional Measurements (Blood Pressure) G->H I Euthanasia & Tissue Collection (Aorta, Heart) H->I J Ex Vivo Functional Assay (Isometric Tension Measurement) I->J K Molecular Analysis (Western Blot, RT-PCR) I->K L Data Analysis & Interpretation J->L K->L

General workflow for an in vivo study evaluating this compound.
Protocol 1: Oral Gavage Administration of this compound

Objective: To administer a precise oral dose of this compound to rats or mice.

Materials:

  • This compound compound

  • Vehicle (e.g., 5% methylcellulose (B11928114) in sterile water)

  • Animal scale

  • Appropriately sized feeding tubes (gavage needles):

    • Mice: 18-20 gauge, 1.5-inch flexible or curved with a rounded tip.

    • Rats: 16-18 gauge, 2-3 inch flexible or curved with a rounded tip.

  • Syringes (1 mL or 3 mL)

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection.

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the animals and the target dose (e.g., 10 mg/kg).

    • Suspend the calculated weight of this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration. A typical dosing volume is 5-10 mL/kg.

  • Animal Handling and Measurement:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Properly restrain the animal to ensure its safety and prevent injury. For mice, scruff the neck to immobilize the head. For rats, hold the animal firmly around the thoracic region.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

    • Gently introduce the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration and Post-Procedure Care:

    • Once the needle is correctly positioned, administer the solution slowly and steadily.

    • Gently remove the needle in the same angle it was inserted.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Protocol 2: Western Blot Analysis of eNOS and Phospho-eNOS

Objective: To quantify the protein expression of total eNOS and its activated form (phosphorylated at Ser1177) in vascular tissues.

Materials:

  • Tissue samples (e.g., thoracic aorta)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-eNOS antibody

    • Anti-phospho-eNOS (Ser1177) antibody

    • Anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen tissue samples in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-eNOS at 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).

Protocol 3: RT-qPCR for eNOS mRNA Expression

Objective: To measure the relative expression levels of eNOS mRNA in vascular tissues.

Materials:

  • Tissue samples (e.g., thoracic aorta)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for eNOS and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue samples according to the manufacturer's protocol of the chosen kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (eNOS) and the housekeeping gene, and SYBR Green master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for eNOS and the housekeeping gene for each sample.

    • Calculate the relative expression of eNOS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated group to the vehicle control group.

Protocol 4: Isometric Tension Measurement in Isolated Aortic Rings

Objective: To assess endothelium-dependent vasorelaxation in response to acetylcholine (B1216132).

Materials:

  • Wire myograph system with a physiological salt solution (PSS) bath

  • Force transducer and data acquisition system

  • Agonists: Phenylephrine (PE), Acetylcholine (ACh), Sodium Nitroprusside (SNP)

  • Dissection microscope and tools

Procedure:

  • Aorta Dissection and Mounting:

    • Euthanize the animal and carefully dissect the thoracic aorta, placing it in ice-cold PSS.

    • Under a microscope, clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

    • Mount the aortic rings on the wires of the myograph system in the PSS-filled chambers, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a stable resting tension.

    • Assess the viability of the smooth muscle by contracting the rings with a high-potassium solution (e.g., 60 mM KCl).

  • Vasorelaxation Assay:

    • After washing out the KCl, pre-contract the aortic rings to approximately 80% of their maximal response with phenylephrine.

    • Once a stable contraction plateau is reached, add cumulative concentrations of acetylcholine to assess endothelium-dependent relaxation.

    • Following the ACh dose-response curve, wash the rings and assess endothelium-independent relaxation with sodium nitroprusside.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the dose-response curves between the this compound-treated and vehicle control groups to determine the effect on endothelial function.

References

Application Notes and Protocols: Western Blotting for eNOS Expression Following AVE3085 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of endothelial nitric oxide synthase (eNOS) expression in response to treatment with AVE3085, a known eNOS transcription enhancer.[1][2] Detailed protocols for cell culture, this compound treatment, protein extraction, and Western blotting are presented to ensure reliable and reproducible results. This document is intended to assist researchers in pharmacology, cardiovascular biology, and drug discovery in assessing the efficacy of compounds targeting the nitric oxide pathway.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion.[2] Dysregulation of eNOS expression or activity is implicated in various cardiovascular pathologies, including hypertension and atherosclerosis. This compound is a small molecule that has been identified as an enhancer of eNOS transcription, leading to increased eNOS mRNA and protein levels.[1][3] Consequently, this compound has been shown to restore endothelial function and reduce blood pressure in hypertensive animal models.[1][4]

Western blotting is a fundamental technique to quantify changes in protein expression. This document outlines a detailed methodology to investigate the effect of this compound on eNOS protein levels in a cellular context.

Data Presentation

The following table summarizes quantitative data on the effect of this compound on eNOS and phosphorylated eNOS (p-eNOS) protein levels in the aortae of spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats.

Treatment GroupeNOS Protein Level (Arbitrary Units, Mean ± SEM)p-eNOS (Ser1177) Protein Level (Arbitrary Units, Mean ± SEM)
WKY Control1.00 ± 0.121.00 ± 0.15
WKY + this compound1.05 ± 0.141.10 ± 0.18
SHR Control0.65 ± 0.090.58 ± 0.07
SHR + this compound0.95 ± 0.11#0.92 ± 0.10#

*Data adapted from a study by Xu et al.[4] Values are normalized to the WKY control group. *P < 0.05 vs WKY; #P < 0.05 vs SHR Control. This demonstrates that 4-week treatment with this compound increased both eNOS and p-eNOS levels in the aortas of spontaneously hypertensive rats.[4]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, leading to increased eNOS expression and subsequent physiological effects.

AVE3085_eNOS_Pathway cluster_0 Cellular Response to this compound This compound This compound Transcription_Factors Transcription Factors This compound->Transcription_Factors enhances eNOS_Gene eNOS Gene (NOS3) Transcription_Factors->eNOS_Gene activates transcription eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein translation NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production catalyzes Vascular_Effects Vasodilation Blood Pressure Reduction NO_Production->Vascular_Effects leads to

Caption: Signaling pathway of this compound leading to increased eNOS expression.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line.

Materials:

  • Endothelial cell line (e.g., EA.hy926)

  • Complete culture medium (e.g., DMEM with 10% FBS, 100 IU/mL penicillin, and 100 mg/mL streptomycin)[5]

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed endothelial cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Aspirate the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours). A 12-hour incubation has been shown to increase eNOS expression.[4]

  • Harvesting: After incubation, proceed immediately to the protein extraction protocol.

Protein Extraction

This protocol describes the preparation of whole-cell lysates for Western blotting.

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[6]

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Cell Washing: Place the 6-well plate on ice and aspirate the treatment medium. Wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL) to each well.

  • Scraping: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Storage: Use the samples immediately for Western blotting or store at -80°C for future use.

Western Blotting for eNOS

This protocol outlines the steps for detecting eNOS protein expression.

Materials:

  • SDS-PAGE gels (appropriate percentage for eNOS, which is ~135 kDa)

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: anti-eNOS antibody (e.g., Cell Signaling Technology #9572)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-eNOS antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended dilution should be determined empirically but is often around 1:1000.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the eNOS band intensity to the corresponding loading control band intensity.

Experimental Workflow

The following diagram provides a visual representation of the entire experimental workflow for analyzing eNOS expression after this compound treatment.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow for eNOS Expression A 1. Cell Culture (Endothelial Cells) B 2. This compound Treatment (Vehicle, 1µM, 10µM, 50µM) A->B C 3. Protein Extraction (RIPA Lysis) B->C D 4. Protein Quantification (BCA/Bradford Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF/Nitrocellulose) E->F G 7. Immunoblotting (Blocking, Primary/Secondary Antibodies) F->G H 8. Detection & Imaging (ECL, CCD Imager) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western blotting of eNOS after this compound treatment.

References

Application Notes and Protocols: RT-PCR Analysis of eNOS mRNA Levels in Response to AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. Dysregulation of eNOS expression and activity is implicated in various cardiovascular diseases, including hypertension and atherosclerosis. AVE3085 is a novel small-molecule enhancer of eNOS transcription, offering a promising therapeutic strategy for conditions associated with endothelial dysfunction.[1][2][3] This document provides detailed application notes and protocols for the analysis of eNOS messenger RNA (mRNA) levels using reverse transcription-polymerase chain reaction (RT-PCR) in response to treatment with this compound.

Mechanism of Action: this compound and eNOS Transcription

This compound has been identified as a potent enhancer of eNOS transcription.[1][2][3] Studies have shown that this compound enhances eNOS promoter activity, leading to an increase in eNOS mRNA and subsequent protein expression.[1][4] This transcriptional activation has been localized to the proximal 263 base pairs of the eNOS promoter region. Interestingly, while the transcription factor Sp1 is known to play a role in basal eNOS promoter activity, the enhancing effect of this compound appears to be independent of this pathway.[1][4] The upregulation of eNOS transcription by this compound restores endothelial function in models of hypertension and diabetes.[2] The effect of this compound on eNOS transcription can be blocked by transcription inhibitors such as actinomycin (B1170597) D, confirming its mechanism of action at the level of gene expression.[2]

This compound This compound Promoter eNOS Promoter (proximal 263 bp) This compound->Promoter enhances activity Transcription Increased Transcription Promoter->Transcription mRNA eNOS mRNA Transcription->mRNA Protein eNOS Protein mRNA->Protein Translation NO Nitric Oxide (NO) Protein->NO produces

This compound signaling pathway for eNOS upregulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on eNOS mRNA levels in the aortas of Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR), as determined by RT-PCR analysis.

Table 1: In Vivo Oral Administration of this compound (10 mg/kg/day for 4 weeks)

Animal ModelTreatmentRelative eNOS mRNA Expression (Fold Change vs. Untreated WKY)
WKY RatVehicle (Control)1.00
WKY RatThis compound~1.5
SHR RatVehicle (Control)~0.6
SHR RatThis compound~1.2

Data is estimated from graphical representations in Xu et al., British Journal of Pharmacology, 2011.

Experimental Protocols

This section provides a detailed protocol for the quantification of rat eNOS mRNA from aortic tissue samples using a two-step RT-qPCR method with SYBR Green detection.

Tissue Collection and RNA Extraction
  • Tissue Homogenization: Euthanize the animal according to approved institutional guidelines. Promptly excise the aorta and remove any adhering adipose and connective tissue in ice-cold phosphate-buffered saline (PBS). Snap-freeze the tissue in liquid nitrogen and store at -80°C until use. For RNA extraction, homogenize the frozen aortic tissue in a suitable lysis buffer (e.g., TRIzol reagent) using a mechanical homogenizer.

  • Total RNA Isolation: Isolate total RNA from the homogenate following the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

  • RNA Quantification and Quality Control: Resuspend the RNA pellet in RNase-free water. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. The integrity of the RNA can be assessed by gel electrophoresis, where intact 28S and 18S ribosomal RNA bands should be visible.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components on ice:

    • Total RNA: 1-2 µg

    • Random Hexamers or Oligo(dT) primers: 50-250 ng

    • dNTP Mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 10 µL

  • Denaturation: Gently mix the components, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing the following for each reaction:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase (e.g., M-MLV RT): 1 µL

    • RNase Inhibitor: 1 µL

  • RT Reaction: Add 6 µL of the master mix to each RNA/primer tube from step 2 for a total volume of 16 µL. Mix gently and incubate at 42°C for 60 minutes.

  • Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Primer Design: Use validated primers specific for rat eNOS and a suitable reference gene (e.g., GAPDH, β-actin).

    • Rat eNOS Forward Primer: 5'-GGCATACAGAACCCAGGATG-3'

    • Rat eNOS Reverse Primer: 5'-GGATGCAAGGCAAGTTAGGA-3'

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a PCR plate or tubes on ice. A typical 20 µL reaction is as follows:

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • qPCR Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

Data Analysis

Analyze the qPCR data using the ∆∆Ct method. Normalize the Ct value of the eNOS target gene to the Ct value of the reference gene (∆Ct). Then, normalize the ∆Ct of the treated samples to the ∆Ct of the control samples (∆∆Ct). The fold change in gene expression is calculated as 2-∆∆Ct.

cluster_0 RNA Preparation cluster_1 Reverse Transcription cluster_2 Quantitative PCR cluster_3 Data Analysis A Aortic Tissue Collection B RNA Extraction (TRIzol) A->B C RNA Quantification & Quality Control B->C D cDNA Synthesis (Reverse Transcriptase) C->D E qPCR with SYBR Green (eNOS & Ref. Gene Primers) D->E F Relative Quantification (ΔΔCt Method) E->F

Workflow for RT-PCR analysis of eNOS mRNA.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers investigating the effects of this compound on eNOS gene expression. The use of RT-qPCR is a sensitive and reliable method for quantifying changes in eNOS mRNA levels, providing valuable insights into the therapeutic potential of eNOS-enhancing compounds. Adherence to proper experimental technique and data analysis is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Measuring Nitric Oxide Production in Response to AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVE3085 is a small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] Nitric oxide (NO), synthesized by eNOS in endothelial cells, is a critical signaling molecule in the cardiovascular system, regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion.[1][2] Impaired NO production is a hallmark of endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis.[1][2][3] this compound has been shown to restore endothelial function and reduce blood pressure in preclinical models by upregulating eNOS expression and activity, thereby increasing NO bioavailability.[1][2][4] These application notes provide detailed protocols for measuring NO production in response to this compound treatment in cultured endothelial cells.

Mechanism of Action of this compound

This compound enhances the promoter activity of the eNOS gene, leading to increased eNOS mRNA and protein expression.[5] This results in a greater capacity for NO synthesis. Studies have shown that this compound treatment leads to increased phosphorylation of eNOS at serine 1177, a key activating phosphorylation site.[1][6] The beneficial vascular effects of this compound are dependent on eNOS, as they are absent in eNOS knockout mice.[4][5] Furthermore, this compound has been observed to reduce oxidative stress, which can further preserve the bioavailability of NO by preventing its scavenging.[1][4]

Data Presentation

Table 1: Effect of this compound on eNOS Expression and Phosphorylation
Model SystemTreatmentOutcomeFold Change/Percentage IncreaseReference
Spontaneously Hypertensive Rat (SHR) AortaeThis compound (10 mg/kg/day, 4 weeks)Increased eNOS protein expressionSignificant increase vs. untreated SHR[1]
Spontaneously Hypertensive Rat (SHR) AortaeThis compound (10 mg/kg/day, 4 weeks)Increased p-eNOS (Ser1177) levelsSignificant increase vs. untreated SHR[1]
Primary Endothelial Cells from SHR AortaeThis compound (10 µmol/L, 12h)Increased eNOS protein expressionSignificant increase vs. control[1]
Human Internal Mammary ArteryHomocysteine + this compound (30 µmol/L)Increased eNOS protein expressionSignificant increase vs. Homocysteine alone[7]
Aortas from db/db miceThis compound (10 mg/kg/day, 7 days)Enhanced eNOS expressionData not quantified[4]
Table 2: Effect of this compound on Nitric Oxide Production and Endothelial Function
Model SystemTreatmentOutcomeMeasurementReference
Spontaneously Hypertensive Rat (SHR) AortaeThis compound (10 mg/kg/day, 4 weeks)Improved endothelium-dependent relaxationAcetylcholine-induced relaxation[1]
Primary Endothelial Cells from mouse aortasThis compoundEnhanced NO productionNO-sensitive fluorescence dye[4]
Human Internal Mammary ArteryHomocysteine + this compound (30 µmol/L)Increased NO productionColorimetric assay[7]
Aortas from db/db miceThis compound (10 mg/kg/day, 7 days)Enhanced endothelium-dependent relaxationsAcetylcholine-induced relaxation[4]

Experimental Protocols

Protocol 1: Measurement of Nitrite (B80452)/Nitrate (B79036) Levels using the Griess Assay

This protocol describes the measurement of total nitrite and nitrate (NOx), stable end-products of NO metabolism, in cell culture supernatants as an index of NO production.[8][9][10]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Nitrate Reductase

  • NADPH

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

  • Cultured endothelial cells (e.g., HUVECs, BAECs)

  • This compound

Procedure:

  • Cell Culture and Treatment:

    • Plate endothelial cells in a 24-well plate and grow to 80-90% confluency.

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with fresh culture medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for the desired time period (e.g., 12-24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes to remove any cellular debris.

  • Nitrate to Nitrite Conversion:

    • To 50 µL of supernatant in a microcentrifuge tube, add 10 µL of nitrate reductase and 10 µL of NADPH.

    • Incubate for 1 hour at 37°C to convert nitrate to nitrite.

  • Griess Reaction:

    • Transfer 50 µL of the nitrate-reduced sample to a 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 2: Intracellular NO Detection using DAF-FM Diacetate Fluorescence

This protocol describes the use of the cell-permeable dye 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) to detect intracellular NO production in live cells by fluorescence microscopy or flow cytometry.[11][12][13]

Materials:

  • DAF-FM Diacetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured endothelial cells

  • This compound

  • Fluorescence microscope or flow cytometer (excitation/emission ~495/515 nm)

  • Live cell imaging buffer (e.g., Hank's Balanced Salt Solution)

Procedure:

  • Cell Culture and Treatment:

    • Plate endothelial cells on glass-bottom dishes (for microscopy) or in a 12-well plate (for flow cytometry).

    • Treat cells with this compound or vehicle control as described in Protocol 1.

  • DAF-FM DA Loading:

    • Prepare a 5 mM stock solution of DAF-FM DA in anhydrous DMSO.

    • Dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed live cell imaging buffer.

    • Remove the treatment medium from the cells and wash once with imaging buffer.

    • Incubate the cells with the DAF-FM DA working solution for 30-60 minutes at 37°C, protected from light.

  • De-esterification:

    • Wash the cells twice with imaging buffer to remove excess probe.

    • Incubate the cells in fresh imaging buffer for an additional 15-30 minutes to allow for complete de-esterification of the intracellular dye.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Mount the dish on a fluorescence microscope and acquire images using a filter set appropriate for fluorescein (B123965) (excitation ~495 nm, emission ~515 nm).

    • Flow Cytometry: Detach the cells using a gentle cell dissociation reagent, resuspend in imaging buffer, and analyze on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells. An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in intracellular NO production.

Mandatory Visualization

Caption: Signaling pathway of this compound leading to increased nitric oxide production.

NO_Measurement_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_griess_assay Griess Assay (Extracellular NO) cluster_daf_assay DAF-FM Assay (Intracellular NO) cell_culture Culture Endothelial Cells treatment Treat with this compound or Vehicle Control cell_culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant load_daf Load with DAF-FM DA treatment->load_daf nitrate_reduction Nitrate Reduction collect_supernatant->nitrate_reduction griess_reaction Griess Reaction nitrate_reduction->griess_reaction measure_absorbance Measure Absorbance (540 nm) griess_reaction->measure_absorbance deesterification De-esterification load_daf->deesterification analyze_fluorescence Analyze Fluorescence (Microscopy/Flow Cytometry) deesterification->analyze_fluorescence

Caption: Experimental workflow for measuring nitric oxide in response to this compound.

References

Application Notes and Protocols for Assessing Vascular Reactivity with AVE3085 using Myography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular reactivity is a critical determinant of cardiovascular health, and its dysregulation is a hallmark of numerous pathologies, including hypertension and diabetes. Myography is a powerful ex vivo technique that allows for the precise measurement of vascular tone and reactivity in isolated blood vessels. This document provides detailed application notes and protocols for utilizing wire and pressure myography to assess the effects of AVE3085, a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription, on vascular function.

This compound has been shown to improve endothelium-dependent vasodilation and reduce blood pressure in preclinical models of cardiovascular disease.[1][2] Its mechanism of action involves upregulating the expression of eNOS, the enzyme responsible for producing the key vasodilator, nitric oxide (NO).[1][3] These notes offer a comprehensive guide for researchers seeking to investigate the vascular effects of this compound and similar compounds.

Myography Techniques: An Overview

Myography systems are the gold standard for the in vitro assessment of vascular function.[1] The two most common techniques are wire myography and pressure myography.

  • Wire Myography: This technique measures isometric tension in ring segments of small arteries (100 µm to 2 mm in diameter). The vessel segment is mounted on two fine wires, one of which is connected to a force transducer. This setup allows for the direct measurement of contractile and relaxant responses to pharmacological agents.[1]

  • Pressure Myography: This method more closely mimics physiological conditions by cannulating an intact vessel segment and maintaining it under a controlled transmural pressure.[4] Changes in vessel diameter in response to vasoactive stimuli are recorded via video microscopy. This technique is particularly useful for studying myogenic tone and flow-mediated dilation.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on vascular reactivity as reported in the literature.

Table 1: Effect of in vivo this compound Treatment on Endothelium-Dependent Relaxation in Aortic Rings from Spontaneously Hypertensive Rats (SHR)

Treatment GroupAgonistMaximal Relaxation (Emax) (%)Reference
SHR (Vehicle)Acetylcholine (B1216132)33.2 ± 3.0[1]
SHR + this compound (10 mg/kg/day, 4 weeks)Acetylcholine58.0 ± 3.1*[1]

*P < 0.01 vs. SHR (Vehicle)

Table 2: Effect of ex vivo this compound Incubation on Endothelium-Dependent Relaxation in Aortic Rings from Spontaneously Hypertensive Rats (SHR)

Treatment GroupAgonistMaximal Relaxation (Emax) (%)Reference
SHRAcetylcholine26.9 ± 4.4[1]
SHR + this compound (10 µmol/L, 2 hours)Acetylcholine50.2 ± 4.5*[1]

*P < 0.05 vs. SHR

Table 3: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupSystolic Blood Pressure (mmHg)Reference
SHR (Vehicle)170.0 ± 4.0[1]
SHR + this compound (10 mg/kg/day, 4 weeks)151.8 ± 1.8*[1]

*P < 0.001 vs. SHR (Vehicle)

Experimental Protocols

Protocol 1: Wire Myography for Assessing the Effect of this compound on Endothelium-Dependent Relaxation

1. Vessel Preparation:

  • Isolate the thoracic aorta or mesenteric resistance arteries from the animal model of choice (e.g., spontaneously hypertensive rats).
  • Immediately place the vessel in ice-cold, oxygenated Krebs-Henseleit solution (in mmol/L: 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1 MgCl2, 25 NaHCO3, 1.2 KH2PO4, and 11 D-glucose).
  • Carefully clean the vessel of adherent connective and adipose tissue under a dissecting microscope.
  • Cut the vessel into 2 mm rings.

2. Mounting the Vessel:

  • Mount the arterial rings on two stainless steel wires (40 µm diameter) in the jaws of a wire myograph chamber.
  • Fill the chamber with Krebs-Henseleit solution and bubble with 95% O2 / 5% CO2 at 37°C.

3. Equilibration and Normalization:

  • Allow the vessel rings to equilibrate for at least 30 minutes.
  • Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel to determine the internal circumference that corresponds to a physiological transmural pressure.

4. Viability and Endothelial Integrity Check:

  • Assess the viability of the smooth muscle by inducing a contraction with a high potassium solution (e.g., Krebs-Henseleit solution with an equimolar substitution of NaCl with KCl).
  • After washing and return to baseline, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
  • Assess endothelial integrity by inducing relaxation with a high concentration of an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). A relaxation of >80% is generally considered to indicate intact endothelium.

5. This compound Incubation and Concentration-Response Curves:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[5] Further dilute to the desired working concentration in Krebs-Henseleit solution.
  • For acute studies, incubate the vessel rings with this compound (e.g., 10-30 µmol/L) or vehicle (DMSO) for a specified period (e.g., 2 hours).[1]
  • Pre-constrict the rings with a vasoconstrictor (e.g., phenylephrine).
  • Generate cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) to assess the effect of this compound on vasorelaxation.

Protocol 2: Pressure Myography for Assessing the Effect of this compound on Vascular Reactivity

1. Vessel Preparation:

  • Isolate a segment of a resistance artery (e.g., mesenteric or cerebral artery) of approximately 2-3 mm in length, ensuring minimal side branches.
  • Place the vessel in a dissecting dish containing cold, oxygenated physiological salt solution (PSS).

2. Cannulation and Mounting:

  • Transfer the vessel to the chamber of the pressure myograph.
  • Mount the vessel onto two glass microcannulas and secure with sutures.
  • Fill the chamber with PSS and pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries).

3. Equilibration and Myogenic Tone Development:

  • Allow the vessel to equilibrate at 37°C while being superfused with oxygenated PSS for approximately 30-60 minutes.
  • Observe the development of spontaneous myogenic tone (constriction in response to pressure).

4. This compound Application and Assessment of Vasodilation:

  • Prepare this compound solutions as described in the wire myography protocol.
  • This compound can be added to the superfusing solution to assess its effect on basal tone or on agonist-induced responses.
  • To assess endothelium-dependent dilation, pre-constrict the vessel with a vasoconstrictor if myogenic tone is insufficient.
  • Administer increasing concentrations of a vasodilator (e.g., acetylcholine) to the superfusate and record the changes in vessel diameter.

Mandatory Visualizations

AVE3085_Mechanism_of_Action cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA Transcription eNOS_protein eNOS Protein (inactive) eNOS_mRNA->eNOS_protein Translation eNOS_active eNOS Protein (active) eNOS_protein->eNOS_active Activation (e.g., by Shear Stress, Agonists) NO Nitric Oxide (NO) eNOS_active->NO Synthesis L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

Caption: Signaling pathway of this compound-enhanced vasodilation.

Wire_Myography_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Vessel Isolation B Cleaning and Cutting into 2mm Rings A->B C Mounting in Myograph Chamber B->C D Equilibration and Normalization C->D E Viability and Endothelial Integrity Check D->E F This compound Incubation E->F G Pre-constriction F->G H Cumulative Concentration- Response to Vasodilator G->H I Generate Dose-Response Curves H->I J Calculate Emax and EC50 I->J

Caption: Experimental workflow for wire myography with this compound.

Logical_Relationship This compound This compound eNOS_Transcription Increased eNOS Transcription This compound->eNOS_Transcription eNOS_Expression Increased eNOS Protein Expression eNOS_Transcription->eNOS_Expression NO_Bioavailability Increased Nitric Oxide Bioavailability eNOS_Expression->NO_Bioavailability Endothelial_Function Improved Endothelial Function NO_Bioavailability->Endothelial_Function Vascular_Reactivity Enhanced Endothelium-Dependent Vasodilation Endothelial_Function->Vascular_Reactivity

Caption: Logical relationship of this compound's effect on vascular reactivity.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) with Dihydroethidium (DHE) Fluorescence Following AVE3085 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, excessive ROS production leads to oxidative stress, a key contributor to the pathophysiology of numerous diseases, including cardiovascular disorders. Dihydroethidium (DHE) is a widely used fluorescent probe for the detection of intracellular ROS, particularly superoxide. Upon oxidation by ROS, DHE is converted to fluorescent products, allowing for the quantification of oxidative stress. AVE3085 is a pharmacological agent known to enhance the transcription of endothelial nitric oxide synthase (eNOS), an enzyme crucial for vascular health.[1] Beyond its effects on NO production, this compound has been shown to reduce oxidative stress, partly by decreasing the expression of NADPH oxidase subunits, a major source of vascular ROS.[2] These application notes provide a detailed protocol for utilizing DHE fluorescence to measure changes in ROS levels in endothelial cells following treatment with this compound.

Data Presentation

The following table summarizes the quantitative effect of this compound on ROS levels, as measured by Dihydroethidium (DHE) fluorescence in an experimental model of high glucose-induced oxidative stress in mouse aortas.

Treatment GroupDHE Fluorescence Intensity (Arbitrary Units)Fold Change vs. High GlucoseStatistical Significance (vs. High Glucose)
Normal Glucose (Control)Data not explicitly provided in abstract--
High Glucose (30 mmol/L)Elevated1 (Reference)-
High Glucose + this compound (1 µmol/L)Inhibited< 1p < 0.05[3]
High Glucose + this compound + Actinomycin (B1170597) DInhibition abolished~ 1Not significant vs. High Glucose[3]

Table 1: Effect of this compound on High Glucose-Induced ROS Production. Data is derived from a study by Xia et al. (2011), where DHE fluorescence was used to measure ROS in mouse aortas.[3] The study reported a significant inhibition of high glucose-induced DHE fluorescence by this compound, which was reversed by the transcription inhibitor actinomycin D, indicating that the effect of this compound is dependent on gene transcription.

Experimental Protocols

This section details the methodology for treating endothelial cells with this compound and subsequently measuring intracellular ROS levels using DHE fluorescence.

Materials
  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dihydroethidium (DHE)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or plate reader

Stock Solution Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in cell culture-grade DMSO to achieve a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • DHE Stock Solution (5 mM): Dissolve DHE powder in DMSO to a final concentration of 5 mM. Protect from light and store in aliquots at -20°C.

Cell Culture and Treatment
  • Cell Seeding: Seed endothelial cells into a 96-well black, clear-bottom microplate at a density of 1 x 104 cells per well.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2 until they reach 80-90% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM).[1][3][4] A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 12 or 24 hours).[1][4]

DHE Staining and ROS Measurement
  • DHE Working Solution: Prepare a fresh 10 µM DHE working solution by diluting the 5 mM DHE stock solution in pre-warmed PBS or serum-free medium. Protect the solution from light.

  • Cell Washing: After the this compound treatment period, gently aspirate the medium and wash the cells twice with pre-warmed PBS.

  • DHE Incubation: Add 100 µL of the 10 µM DHE working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Final Wash: Aspirate the DHE solution and wash the cells twice with pre-warmed PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

    • Excitation Wavelength: ~518 nm

    • Emission Wavelength: ~606 nm

Visualizations

Signaling Pathway of this compound in Reducing ROS

AVE3085_ROS_Pathway cluster_cell Endothelial Cell This compound This compound eNOS_transcription eNOS Transcription This compound->eNOS_transcription enhances NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase downregulates subunits eNOS eNOS Protein eNOS_transcription->eNOS NO Nitric Oxide (NO) eNOS->NO produces NO->NADPH_Oxidase inhibits Superoxide Superoxide (O2-) NADPH_Oxidase->Superoxide produces

Caption: Signaling pathway of this compound in reducing ROS production.

Experimental Workflow

DHE_AVE3085_Workflow cluster_workflow Experimental Workflow A 1. Seed Endothelial Cells B 2. Treat with this compound (e.g., 1-30 µM for 12-24h) A->B C 3. Wash with PBS B->C D 4. Incubate with DHE (10 µM, 30 min) C->D E 5. Wash with PBS D->E F 6. Measure Fluorescence (Ex: ~518 nm, Em: ~606 nm) E->F

Caption: Workflow for measuring ROS with DHE after this compound treatment.

References

Application Notes and Protocols for Studying AVE3085 in Human Internal Mammary Arteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVE3085 is a small molecule compound identified as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is a key factor in the pathogenesis of various cardiovascular diseases. This compound has been shown to restore endothelial function in hypertensive and diabetic models by upregulating eNOS expression and activity, thereby increasing NO production and reducing oxidative stress.[3][4][5] The human internal mammary artery (IMA) is widely used as a coronary artery bypass graft due to its superior long-term patency, which is largely attributed to its healthy endothelial function. However, conditions such as hyperhomocysteinemia can impair IMA endothelial function by downregulating eNOS.[6] This document provides a detailed experimental setup to investigate the therapeutic potential of this compound in reversing endothelial dysfunction in human internal mammary arteries.

Proposed Signaling Pathway of this compound

This compound is understood to enhance the transcription of the eNOS gene, leading to increased eNOS protein expression. This results in greater production of nitric oxide (NO), a critical signaling molecule in the vasculature. Enhanced NO bioavailability contributes to vasodilation and can reduce oxidative stress by scavenging superoxide (B77818) radicals. Furthermore, this compound may also promote the phosphorylation of eNOS at serine 1177 (p-eNOS Ser1177), a key activating phosphorylation site, further boosting its enzymatic activity.

AVE3085_Signaling_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein p_eNOS p-eNOS (Ser1177) eNOS_Protein->p_eNOS Phosphorylation NO_Production Nitric Oxide (NO) Production p_eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Oxidative_Stress Reduced Oxidative Stress NO_Production->Oxidative_Stress

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Workflow

The following diagram outlines the comprehensive workflow for investigating the effects of this compound on human internal mammary arteries.

Experimental_Workflow Tissue_Acquisition Human IMA Acquisition (Coronary Artery Bypass Surgery) Vessel_Preparation Vessel Cleaning and Sectioning (2-3 mm rings) Tissue_Acquisition->Vessel_Preparation Incubation Incubation with this compound (e.g., 30 µM for 24h) Vessel_Preparation->Incubation Vascular_Reactivity Vascular Reactivity Studies (Wire Myography) Incubation->Vascular_Reactivity Biochemical_Assays Biochemical Assays Incubation->Biochemical_Assays Molecular_Analysis Molecular Analysis Incubation->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Vascular_Reactivity->Data_Analysis NO_Measurement Nitric Oxide Measurement (Griess Assay) Biochemical_Assays->NO_Measurement ROS_Measurement Oxidative Stress Measurement (DHE/Lucigenin) Biochemical_Assays->ROS_Measurement NO_Measurement->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot Western Blot (eNOS, p-eNOS) Molecular_Analysis->Western_Blot RT_qPCR RT-qPCR (eNOS mRNA) Molecular_Analysis->RT_qPCR Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Caption: Experimental workflow for studying this compound in human IMA.

Data Presentation

Table 1: Summary of Vascular Reactivity Data

ParameterControlPathological Condition (e.g., High Homocysteine)Pathological Condition + this compound
Acetylcholine-induced Relaxation (% of pre-contraction)
Emax
pEC50
Sodium Nitroprusside-induced Relaxation (%)
Emax
pEC50
U46619-induced Contraction (mN)
Emax
pEC50

Table 2: Summary of Biochemical and Molecular Data

ParameterControlPathological Condition (e.g., High Homocysteine)Pathological Condition + this compound
Nitric Oxide Production (µM)
Superoxide Production (RLU/mg tissue or DHE fluorescence intensity)
eNOS Protein Expression (relative to loading control)
p-eNOS (Ser1177) Protein Expression (relative to total eNOS)
eNOS mRNA Expression (relative to housekeeping gene)

Experimental Protocols

Human Internal Mammary Artery (IMA) Procurement and Preparation
  • Tissue Acquisition: Human IMA segments are obtained from patients undergoing coronary artery bypass grafting, with appropriate ethical approval and informed consent.[7]

  • Transportation: Immediately after excision, place the IMA segments in cold (4°C), oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the cleaned artery into 2-3 mm rings.[7] Take care to not stretch or damage the endothelium.

Wire Myography for Vascular Reactivity
  • Mounting: Mount the IMA rings on two stainless steel wires (40 µm diameter) in the jaws of a wire myograph system (e.g., DMT).[8]

  • Equilibration: Submerge the mounted rings in the myograph chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 mN.[7]

  • Normalization: Perform a normalization procedure to determine the optimal resting tension for each ring, which will ensure maximal active tension development.

  • Viability Check: After normalization and a further 30-minute equilibration, assess the viability of the arterial rings by contracting them with a high-potassium solution (Krebs-Henseleit solution with equimolar substitution of NaCl with KCl).

  • Experimental Protocol:

    • Pre-contract the rings with a thromboxane (B8750289) A2 mimetic, U46619 (e.g., 10⁻⁸ M).[6]

    • Once a stable contraction is achieved, perform cumulative concentration-response curves to the endothelium-dependent vasodilator acetylcholine (B1216132) (ACh, 10⁻¹⁰ to 10⁻⁴.⁵ M).[6]

    • To assess endothelium-independent vasodilation, perform cumulative concentration-response curves to the NO donor sodium nitroprusside (SNP, 10⁻¹⁰ to 10⁻⁵ M).

    • To study the effect of this compound, incubate the rings with the compound (e.g., 30 µM) for a specified period (e.g., 24 hours) before performing the concentration-response curves.[6]

Measurement of Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO.

  • Sample Preparation: After the experimental incubation, snap-freeze the IMA rings and the incubation medium in liquid nitrogen and store at -80°C. Homogenize the tissue samples in an appropriate buffer.

  • Nitrate (B79036) Reduction: To measure total NO production (nitrite + nitrate), nitrate in the samples must first be converted to nitrite using nitrate reductase.[9]

  • Griess Reaction:

    • Pipette 50 µL of sample or standard into a 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Measurement of Superoxide Production

This method detects superoxide production in intact vascular segments.

  • Reagent Preparation: Prepare a stock solution of lucigenin (B191737) (e.g., 1 mM in water).

  • Measurement:

    • Place an IMA ring in a scintillation vial containing Krebs-HEPES buffer.

    • Allow for a 30-minute dark adaptation and equilibration period at 37°C.

    • Measure the background chemiluminescence using a luminometer.

    • Add lucigenin to a final concentration of 5 µM.[10] Be aware that higher concentrations of lucigenin can artifactually generate superoxide.[11]

    • Record the chemiluminescence for 15-30 minutes.

  • Data Analysis: Express the results as relative light units (RLU) per milligram of dry tissue weight.

DHE is a fluorescent probe that is oxidized by superoxide to form ethidium, which intercalates with DNA and fluoresces red.

  • Staining:

    • Incubate fresh, unfixed IMA rings with DHE (e.g., 10 µM in Krebs-HEPES buffer) for 30 minutes at 37°C in the dark.[12]

    • Wash the rings three times with fresh Krebs-HEPES buffer.

  • Imaging:

    • Embed the stained rings in an optimal cutting temperature (OCT) compound and snap-freeze.

    • Cut 10-20 µm thick cryosections and mount them on glass slides.

    • Immediately image the sections using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~595 nm.[1]

  • Quantification: Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).

Western Blot for eNOS and Phosphorylated eNOS
  • Protein Extraction: Homogenize the IMA rings in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.[13]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total eNOS (e.g., 1:1000 dilution) and phosphorylated eNOS at Ser1177 (p-eNOS Ser1177, e.g., 1:500 dilution) overnight at 4°C.[14][15]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-eNOS signal to the total eNOS signal, and the total eNOS signal to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for eNOS mRNA
  • RNA Extraction: Homogenize the IMA rings in a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for human eNOS, and a fluorescent dye (e.g., SYBR Green) or a specific probe.

    • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative expression of eNOS mRNA using the ΔΔCt method.[16]

Logical Relationships of Experiments

The following diagram illustrates the logical connections between the different experimental approaches to provide a comprehensive understanding of this compound's effects.

Logical_Relationships cluster_0 Functional Assessment cluster_1 Biochemical Assessment cluster_2 Molecular Assessment This compound This compound Treatment eNOS_Upregulation Upregulation of eNOS This compound->eNOS_Upregulation Vascular_Function Improved Vascular Function (Vasodilation) Vascular_Reactivity Wire Myography Vascular_Function->Vascular_Reactivity NO_Bioavailability Increased NO Bioavailability NO_Bioavailability->Vascular_Function Reduced_Oxidative_Stress Reduced Oxidative Stress NO_Bioavailability->Reduced_Oxidative_Stress NO_Assay Griess Assay NO_Bioavailability->NO_Assay eNOS_Upregulation->NO_Bioavailability WB_Assay Western Blot (eNOS, p-eNOS) eNOS_Upregulation->WB_Assay qPCR_Assay RT-qPCR (eNOS mRNA) eNOS_Upregulation->qPCR_Assay ROS_Assay DHE/Lucigenin Reduced_Oxidative_Stress->ROS_Assay

Caption: Logical relationships between experimental readouts.

References

How to dissolve and prepare AVE3085 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE3085 is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription, playing a crucial role in promoting endothelial function and offering therapeutic potential for cardiovascular diseases.[1] It has been shown to restore endothelial function in models of hypertension and diabetes by increasing the expression and activity of eNOS, leading to enhanced nitric oxide (NO) bioavailability.[2][3] This document provides detailed protocols for the dissolution and preparation of this compound for both in vivo and in vitro experiments, methodologies for key experimental assays, and a summary of its mechanism of action.

Chemical Information

Compound Name Systematic Name CAS Number Molecular Formula
This compound2,2-difluoro-benzo[3][4]dioxole-5-carboxylic acid indan-2-ylamide450348-85-3C₁₇H₁₃F₂NO₃

Data Presentation: Solubility and Dosing

The following table summarizes the known solubility and dosing concentrations for this compound from preclinical studies.

Application Solvent/Vehicle Stock Solution Concentration Working Concentration/Dose Reference
In Vivo (Oral Gavage)DMSO (for stock), Corn oil (for final dilution)20.8 mg/mL10 mg/kg/day[3]
In Vitro (Aortic Rings)DMSO (presumed)Not specified10 µmol/L[2]
In Vitro (Primary Endothelial Cells)DMSO (presumed)Not specified10 µmol/L[2]
In Vitro (Human Internal Mammary Artery)DMSO (presumed)Not specified30 µmol/L[5]

Experimental Protocols

Dissolution and Preparation of this compound

a) Preparation for In Vivo Oral Administration

This protocol is adapted from methods for preparing this compound for oral gavage in rodent models.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Heating block or sonicator (optional)

Protocol:

  • Prepare a stock solution of this compound at 20.8 mg/mL in DMSO. To do this, weigh the required amount of this compound powder and add the corresponding volume of DMSO.

  • Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.

  • For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare 1 mL of a dosing solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of this compound), add 9.6 µL of the 20.8 mg/mL DMSO stock to 990.4 µL of corn oil.

  • Vortex the final solution immediately before administration to ensure a uniform suspension. It is recommended to prepare this working solution fresh on the day of use.[3]

b) Preparation for In Vitro Experiments (Cell Culture and Organ Bath)

While specific dissolution protocols for in vitro use are not explicitly detailed in the literature, DMSO is a common solvent for compounds of this nature.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Appropriate cell culture medium or physiological salt solution (e.g., Krebs-Henseleit solution)

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare working solutions by diluting the stock solution in the appropriate experimental buffer (e.g., cell culture medium or Krebs-Henseleit solution). Ensure the final concentration of DMSO in the experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[6]

Isometric Force Measurement in Isolated Aortic Rings

This protocol is based on methodologies used to assess the effect of this compound on vascular function in isolated arteries.[2][7]

Materials:

  • Wire myograph system

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 Glucose)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Phenylephrine (PE) or other vasoconstrictors

  • Acetylcholine (B1216132) (ACh) or other vasodilators

  • This compound working solution

  • Dissection tools

Protocol:

  • Sacrifice the experimental animal and carefully excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and clean it of adhering fat and connective tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • Mount the aortic rings on the wires of the myograph in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • To assess viability, contract the rings with a high concentration of KCl (e.g., 60 mM).

  • After washing and returning to baseline, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, perform a cumulative concentration-response curve for a vasodilator such as acetylcholine to assess endothelium-dependent relaxation.

  • To test the effect of this compound, incubate the aortic rings with the desired concentration of this compound (e.g., 10 µmol/L) for a specified period (e.g., 2 hours) before pre-contraction and assessment of relaxation.[2]

Western Blotting for eNOS and Phosphorylated eNOS

This protocol outlines the steps for determining the protein expression of total eNOS and its activated form, phosphorylated eNOS (p-eNOS), in tissue or cell lysates following this compound treatment.[2][7]

Materials:

  • Aortic tissue or cultured endothelial cells

  • Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-eNOS, anti-p-eNOS Ser1177)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Homogenize aortic tissue or lyse cultured endothelial cells in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against eNOS or p-eNOS overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mechanism of Action and Signaling Pathways

This compound enhances the transcription of the eNOS gene, leading to increased eNOS protein expression.[1][7] This results in greater production of nitric oxide (NO), a key signaling molecule that mediates vasodilation and has anti-inflammatory and anti-proliferative effects in the vasculature.[8] The increased NO bioavailability helps to reduce oxidative stress and restore normal endothelial function.[3] Furthermore, studies have suggested that this compound can attenuate cardiac remodeling by inhibiting the Smad signaling pathway, although the direct link between eNOS enhancement and Smad inhibition requires further elucidation.[4]

Visualization of Signaling Pathways and Workflows

AVE3085_Signaling_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene Smad Smad Signaling Pathway This compound->Smad inhibits eNOS_Protein eNOS Protein eNOS_Gene->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Cardiac_Remodeling Cardiac Remodeling Smad->Cardiac_Remodeling

Caption: this compound enhances eNOS transcription, leading to improved endothelial function and inhibition of the Smad signaling pathway.

Experimental_Workflow_Organ_Bath Start Excise & Prepare Aortic Rings Mount Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Start->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Viability Viability Test (KCl) Equilibrate->Viability Incubate Incubate with this compound (e.g., 10 µM, 2h) Viability->Incubate Contract Pre-contract with Phenylephrine Incubate->Contract Relax Assess Relaxation (Acetylcholine) Contract->Relax Analyze Analyze Data Relax->Analyze

Caption: Workflow for assessing the effect of this compound on vascular function using an organ bath.

Western_Blot_Workflow Sample Sample Preparation (Tissue/Cell Lysis) Quantify Protein Quantification (BCA Assay) Sample->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (anti-eNOS / anti-p-eNOS) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Image and Analyze Detect->Analyze

Caption: General workflow for Western blot analysis of eNOS and p-eNOS protein expression.

References

Application of AVE3085 in Studies of Diabetic Mice: Enhancing Endothelial Function and Reducing Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085 is a small molecule compound identified as an enhancer of endothelial nitric oxide synthase (eNOS) transcription. In the context of diabetes, where endothelial dysfunction is a key pathological feature, this compound has emerged as a promising therapeutic agent. Diabetic conditions are often characterized by hyperglycemia, which leads to increased production of reactive oxygen species (ROS) and subsequent oxidative stress. This environment impairs the bioavailability of nitric oxide (NO), a critical signaling molecule for maintaining vascular homeostasis. This compound addresses this pathology by upregulating eNOS expression, thereby increasing NO production, which helps to restore endothelial function and mitigate vascular complications associated with diabetes. This document provides detailed application notes and protocols for utilizing this compound in preclinical studies involving diabetic mouse models, based on published research.

Mechanism of Action

In diabetic mice, this compound primarily acts by enhancing the transcription of the eNOS gene. This leads to increased levels of eNOS protein and subsequently, greater production of NO in the vascular endothelium. The elevated NO levels counteract the detrimental effects of oxidative stress, a hallmark of diabetic vasculopathy. By restoring NO bioavailability, this compound improves endothelium-dependent vasodilation and reduces the generation of ROS, thus ameliorating endothelial dysfunction.[1][2] The beneficial effects of this compound are dependent on the presence of functional eNOS, as its therapeutic impact is abolished in eNOS knockout mice.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in diabetic db/db mice.

Table 1: Effect of this compound on Physiological Parameters in db/db Mice

ParameterVehicle (db/db)This compound (10 mg/kg/day)Reference
Systolic Blood Pressure (mmHg)105.3 ± 0.888.84 ± 0.8[2]
Body Weight (g)52.4 ± 1.555.0 ± 2.9[2]
8-h Fasting Glucose (mmol/L)26.1 ± 1.726.6 ± 2.2[2]

Table 2: Effect of this compound on Endothelium-Dependent Relaxation (EDR) in Arteries of db/db Mice

ArteryTreatmentEmax (%)pD2Reference
AortaVehicle52.5 ± 4.26.73 ± 0.13[1]
This compound (1 µmol/L, 18h ex vivo)79.4 ± 4.47.00 ± 0.11[1]
This compound (10 mg/kg/day, 7 days in vivo)Improved vs. VehicleNot specified[2]
Mesenteric ArteryVehicleSignificantly bluntedNot specified[2]
This compound (10 mg/kg/day, 7 days in vivo)Enhanced vs. VehicleNot specified[2]
Renal ArteryVehicleSignificantly bluntedNot specified[2]
This compound (10 mg/kg/day, 7 days in vivo)Enhanced vs. VehicleNot specified[2]

Table 3: Effect of this compound on eNOS Expression and Oxidative Stress in Aortas of db/db Mice

ParameterVehicle (db/db)This compoundReference
eNOS Protein ExpressionDecreased vs. db/m+Increased vs. Vehicle[1]
Aortic Superoxide (B77818) Level (DHE fluorescence)Elevated vs. db/m+Reduced vs. Vehicle[1][2]

Experimental Protocols

In Vivo Administration of this compound in db/db Mice

Objective: To assess the in vivo effects of this compound on endothelial function and oxidative stress in a diabetic mouse model.

Materials:

  • Male db/db mice (12-18 weeks old)

  • Non-diabetic db/m+ mice (as controls)

  • This compound

  • Vehicle (e.g., 5% methylcellulose)

  • Oral gavage needles

Protocol:

  • House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Divide the db/db mice into two groups: a vehicle-treated group and an this compound-treated group. A group of db/m+ mice should be used as a non-diabetic control.

  • Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a dosage of 10 mg/kg/day.

  • Administer this compound or vehicle to the respective groups of mice daily via oral gavage for a period of 7 days.[1]

  • Monitor the body weight and blood glucose levels of the mice throughout the treatment period.

  • At the end of the treatment period, measure physiological parameters such as blood pressure.

  • Euthanize the mice and harvest tissues (e.g., aorta, mesenteric arteries, renal arteries) for ex vivo functional studies and biochemical analyses.

experimental_workflow cluster_setup Animal Model and Treatment cluster_analysis Analysis dbdb db/db Mice group_vehicle Vehicle Group dbdb->group_vehicle Randomization group_this compound This compound Group (10 mg/kg/day, 7 days) dbdb->group_this compound Randomization dbm db/m+ Mice (Control) myography Vascular Reactivity (Myography) group_vehicle->myography Tissue Harvest western_blot eNOS Expression (Western Blot) group_vehicle->western_blot Tissue Harvest dhe_staining ROS Levels (DHE Staining) group_vehicle->dhe_staining Tissue Harvest group_this compound->myography Tissue Harvest group_this compound->western_blot Tissue Harvest group_this compound->dhe_staining Tissue Harvest

Experimental workflow for in vivo this compound studies in diabetic mice.

Assessment of Endothelial Function using Wire Myography

Objective: To measure endothelium-dependent relaxation in isolated arterial segments.

Materials:

  • Isolated arterial rings (e.g., aorta, mesenteric artery)

  • Wire myograph system

  • Krebs-Henseleit solution (in mmol/L: 119 NaCl, 4.7 KCl, 1.18 KH2PO4, 1.18 MgSO4, 25 NaHCO3, 2.5 CaCl2, 11.1 D-glucose)

  • Phenylephrine (B352888) (PE)

  • Acetylcholine (B1216132) (ACh)

  • Sodium nitroprusside (SNP)

Protocol:

  • Carefully dissect the arteries from the euthanized mice and place them in ice-cold Krebs-Henseleit solution.

  • Clean the arteries of adhering fat and connective tissue and cut them into rings of approximately 2 mm in length.

  • Mount the arterial rings in a wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • To assess vascular smooth muscle function, contract the rings with a high concentration of KCl (e.g., 60 mM).

  • After washing and returning to baseline, pre-contract the arterial rings with phenylephrine to approximately 80% of the maximal contraction.

  • Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (e.g., 10^-9 to 10^-5 M) to assess endothelium-dependent relaxation.

  • To assess endothelium-independent relaxation, perform a cumulative concentration-response curve to sodium nitroprusside (e.g., 10^-10 to 10^-6 M).

  • Record and analyze the data to determine the maximal relaxation (Emax) and the pD2 (-log EC50).

Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE) Staining

Objective: To quantify superoxide production in aortic tissues.

Materials:

  • Aortic segments

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Dihydroethidium (DHE) solution (5 µmol/L in PBS)

  • Fluorescence microscope

Protocol:

  • Embed the freshly isolated aortic segments in OCT compound and freeze them rapidly.

  • Cut the frozen tissues into thin sections (e.g., 10 µm) using a cryostat and mount them on microscope slides.

  • Incubate the sections with DHE solution in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Wash the sections with PBS to remove excess DHE.

  • Immediately visualize the sections under a fluorescence microscope using an appropriate filter set for ethidium (B1194527) bromide.

  • Capture images and quantify the fluorescence intensity using image analysis software. The intensity of the red fluorescence is proportional to the level of superoxide.

Western Blotting for eNOS Expression

Objective: To determine the protein levels of eNOS in aortic tissues.

Materials:

  • Aortic tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against eNOS

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Homogenize the aortic tissues in a suitable lysis buffer and determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against eNOS overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to normalize the eNOS expression levels.

  • Quantify the band intensities using densitometry software.

Signaling Pathways and Logical Relationships

signaling_pathway cluster_diabetes Diabetic State cluster_this compound This compound Intervention hyperglycemia Hyperglycemia ros Increased ROS (Oxidative Stress) hyperglycemia->ros enose_exp_down Decreased eNOS Expression ros->enose_exp_down no_bioavailability Decreased NO Bioavailability ros->no_bioavailability enose_exp_down->no_bioavailability endothelial_dysfunction Endothelial Dysfunction no_bioavailability->endothelial_dysfunction This compound This compound enose_transcription eNOS Gene Transcription This compound->enose_transcription enhances enose_exp_up Increased eNOS Expression enose_transcription->enose_exp_up enose_exp_up->enose_exp_down reverses no_production Increased NO Production enose_exp_up->no_production ros_reduction Reduced ROS no_production->ros_reduction scavenges edr_restored Restored Endothelium- Dependent Relaxation no_production->edr_restored ros_reduction->ros counteracts edr_restored->endothelial_dysfunction ameliorates

Mechanism of this compound in diabetic endothelial dysfunction.

Conclusion

This compound represents a valuable pharmacological tool for studying and potentially treating endothelial dysfunction in the context of diabetes. Its mechanism of action, centered on the enhancement of eNOS transcription, directly addresses the core pathology of reduced NO bioavailability and increased oxidative stress. The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound in diabetic mouse models. These studies are crucial for advancing our understanding of diabetic vasculopathy and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Long-Term AVE3085 Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of long-term treatment protocols for AVE3085, a novel enhancer of endothelial nitric oxide synthase (eNOS), in various animal models of cardiovascular disease. The document outlines detailed experimental methodologies, summarizes key quantitative outcomes, and visualizes the underlying mechanisms and workflows.

Background

This compound is a small-molecule compound designed to enhance the transcription of the eNOS gene.[1][2] Nitric oxide (NO) produced by eNOS is a critical signaling molecule for maintaining vascular health, and its reduced bioavailability is a hallmark of endothelial dysfunction, a condition implicated in hypertension, atherosclerosis, and cardiac remodeling.[1][2][3] Preclinical studies have demonstrated that long-term administration of this compound can restore endothelial function, reduce blood pressure, and attenuate pathological remodeling in animal models, making it a promising therapeutic agent for cardiovascular diseases.[1][4][5]

Long-Term Treatment Protocols

Chronic administration of this compound has been investigated in several key animal models of cardiovascular disease. The most common route of administration is oral gavage, with treatment durations typically extending for several weeks to assess long-term efficacy.

Table 1: Summary of Long-Term this compound Treatment Protocols in Animal Models

Animal Model Disease Model Dosage Administration Route Duration Key Findings Reference
Spontaneously Hypertensive Rat (SHR) Hypertension, Endothelial Dysfunction 10 mg/kg/day Oral Gavage 4 Weeks Reduced blood pressure, improved endothelial-dependent relaxation. [1][6]
Wistar Kyoto Rat (WKY) Normotensive Control 10 mg/kg/day Oral Gavage 4 Weeks No significant effect on blood pressure or endothelial function. [6]
C57BL/6J Mouse Cardiac Remodeling (Pressure Overload) 10 mg/kg/day Oral Gavage 4 Weeks Attenuated cardiac hypertrophy and fibrosis. [4]

| Apolipoprotein E-Knockout (apoE-KO) Mouse | Atherosclerosis | Not specified | Not specified | 12 Weeks | Reduced atherosclerotic plaque formation. |[5] |

Experimental Protocols

Protocol 3.1: Chronic Oral Administration in Hypertensive Rat Models

This protocol details the 4-week oral administration of this compound to Spontaneously Hypertensive Rats (SHRs) and their normotensive Wistar Kyoto (WKY) controls.

Materials:

  • Adult male SHRs and WKY rats (e.g., 6 months old)[6]

  • This compound

  • Vehicle solution (e.g., 5% methylcellulose)[6]

  • Oral gavage needles

  • Animal scale

Procedure:

  • Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Group Assignment: Randomly assign rats into four groups: SHR + Vehicle, SHR + this compound, WKY + Vehicle, and WKY + this compound.[6]

  • Dose Preparation: Prepare a suspension of this compound in the vehicle solution to achieve a final concentration for a 10 mg/kg/day dosage based on the average animal weight.

  • Administration: Administer this compound (10 mg/kg) or an equivalent volume of vehicle solution to the respective groups via oral gavage once daily for 4 consecutive weeks.[6]

  • Monitoring: Monitor animal health and body weight regularly throughout the study.

  • Blood Pressure Measurement: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.[6]

  • Tissue Collection: At the end of the 4-week treatment period, euthanize the animals and harvest aortae and other relevant tissues for ex vivo analysis.

Protocol 3.2: Assessment of Vascular Endothelial Function

This protocol describes the use of isolated aortic rings in an organ bath to assess endothelium-dependent and -independent relaxation.

Materials:

  • Isolated thoracic aortae from treated and control animals

  • Krebs solution

  • Phenylephrine (PE) or other vasoconstrictors

  • Acetylcholine (B1216132) (ACh)

  • Sodium Nitroprusside (SNP)

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Preparation: Carefully dissect the thoracic aorta and place it in cold Krebs solution. Remove adhering connective tissue and cut the aorta into rings (2-3 mm in length).

  • Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Pre-contraction: Pre-contract the aortic rings to a stable tension with a vasoconstrictor like phenylephrine.

  • Endothelium-Dependent Relaxation: Once a stable plateau is reached, cumulatively add acetylcholine to the bath to generate a concentration-response curve for endothelium-dependent relaxation.[6]

  • Endothelium-Independent Relaxation: After washing out the ACh, pre-contract the rings again and cumulatively add the NO donor, sodium nitroprusside, to assess endothelium-independent smooth muscle relaxation.[6]

  • Data Analysis: Express relaxation responses as a percentage of the pre-contraction tension.

Protocol 3.3: Molecular Analysis of Aortic Tissue

This protocol outlines methods to quantify changes in protein and mRNA expression in aortic tissue.

Materials:

  • Harvested aortic tissue

  • Reagents for Western Blotting (antibodies for eNOS, phospho-eNOS, nitrotyrosine)

  • Reagents for RT-PCR (primers for eNOS, housekeeping genes)

Procedure:

  • Protein Expression (Western Blot):

    • Homogenize aortic tissue and extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against total eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine to assess eNOS expression, activation, and oxidative stress, respectively.[1]

    • Use appropriate secondary antibodies and a detection system to visualize and quantify the protein bands.

  • mRNA Expression (RT-PCR):

    • Isolate total RNA from aortic tissue.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative PCR (qPCR) using specific primers for eNOS and a suitable housekeeping gene to determine relative eNOS mRNA expression levels.[1]

Mechanism of Action & Signaling Pathways

This compound primarily functions by enhancing eNOS transcription, leading to a cascade of beneficial downstream effects. It increases eNOS protein levels and phosphorylation, which boosts NO production.[1][2] This enhanced NO bioavailability improves vasodilation. Additionally, this compound reduces oxidative stress by decreasing the formation of nitrotyrosine and the expression of NADPH oxidase subunits.[1][2] In the context of cardiac remodeling, it has been shown to inhibit the Smad signaling pathway.[4]

AVE3085_Mechanism cluster_this compound This compound Action cluster_Cellular Endothelial Cell cluster_Cardiac Cardiomyocyte / Fibroblast cluster_Outcome Physiological Outcome This compound This compound eNOS_TF eNOS Transcription Enhancement This compound->eNOS_TF Induces NADPHox NADPH Oxidase (p22phox, Nox2) This compound->NADPHox Inhibits Smad Smad Signaling Pathway This compound->Smad Inhibits eNOS_exp eNOS mRNA & Protein Expression eNOS_TF->eNOS_exp Leads to p_eNOS eNOS Phosphorylation (Activation) eNOS_exp->p_eNOS Enables NO_prod Nitric Oxide (NO) Production p_eNOS->NO_prod Increases Vaso Improved Endothelial -Dependent Vasodilation NO_prod->Vaso O2_stress Oxidative Stress (Nitrotyrosine) NADPHox->O2_stress Causes Remodel Attenuated Cardiac Remodeling Smad->Remodel Promotes BP Reduced Blood Pressure Vaso->BP

Caption: Signaling pathway of this compound in the cardiovascular system.

Quantitative Data Summary

Long-term treatment with this compound significantly improves vascular function in hypertensive models. The primary endpoint is often the maximal relaxation (Emax) of aortic rings in response to acetylcholine (ACh).

Table 2: Effects of 4-Week this compound Treatment on Endothelial Function in SHR Aorta

Treatment Group Parameter Value Reference
SHR + Vehicle ACh-induced Max Relaxation (Emax) 33.2 ± 3.0% [6]
SHR + this compound (10 mg/kg/day) ACh-induced Max Relaxation (Emax) 58.0 ± 3.1% [6]
WKY + Vehicle ACh-induced Max Relaxation (Emax) Not significantly different from WKY + this compound [6]

| WKY + this compound (10 mg/kg/day) | ACh-induced Max Relaxation (Emax) | Not significantly different from WKY + Vehicle |[6] |

Note: Data are presented as mean ± SEM.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the long-term effects of this compound in an animal model of hypertension.

Workflow cluster_Setup Phase 1: Study Setup cluster_Treatment Phase 2: Dosing Period cluster_Analysis Phase 3: Endpoint Analysis cluster_Conclusion Phase 4: Data Interpretation A1 Animal Model Selection (e.g., SHR, WKY rats) A2 Acclimatization & Baseline Measurements (BP, Weight) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Daily Oral Gavage (this compound or Vehicle) for 4 Weeks A3->B1 B2 Weekly Monitoring (BP, Weight, Health Status) B1->B2 C1 Euthanasia & Tissue Harvesting (Aorta, Heart) B2->C1 C2 Ex Vivo Vascular Function (Organ Bath) C1->C2 C3 Molecular Analysis (Western Blot, RT-PCR) C1->C3 D1 Statistical Analysis & Data Visualization C2->D1 C3->D1 D2 Conclusion on Therapeutic Efficacy and Mechanism D1->D2

Caption: Experimental workflow for a 4-week this compound study in rats.

References

Application Notes and Protocols for In Vitro Efficacy Testing of AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of AVE3085, a potent enhancer of endothelial nitric oxide synthase (eNOS). The described methods are essential for characterizing the pharmacological activity of this compound and similar compounds that target the nitric oxide (NO) signaling pathway.

Introduction

This compound is a small molecule compound designed to enhance the transcription and activity of eNOS, the enzyme responsible for producing nitric oxide in endothelial cells.[1][2] Nitric oxide is a critical signaling molecule involved in various physiological processes, most notably in regulating vascular tone and maintaining endothelial health.[1][2] Endothelial dysfunction, characterized by impaired NO bioavailability, is a key factor in the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis.[1][3] this compound aims to restore endothelial function by up-regulating eNOS expression and activity, leading to increased NO production.[1][4]

The following protocols detail key in vitro assays to quantify the effects of this compound on eNOS expression, eNOS phosphorylation (activation), nitric oxide production, and endothelium-dependent vasodilation.

Mechanism of Action of this compound

This compound primarily functions by enhancing the transcription of the eNOS gene, leading to increased levels of eNOS mRNA and protein.[1][5] This upregulation of eNOS expression provides a larger pool of the enzyme available for NO synthesis. Furthermore, studies have shown that this compound treatment leads to increased phosphorylation of eNOS at serine 1177 (Ser1177), a key activating phosphorylation site.[1][4] This dual action of increasing both the amount and the activity of eNOS results in a significant boost in nitric oxide production, which in turn promotes vasodilation and restores endothelial function.[1][6]

AVE3085_Mechanism This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein translation p_eNOS_Protein Phosphorylated eNOS (p-eNOS Ser1177) (active) eNOS_Protein->p_eNOS_Protein phosphorylation (enhanced by this compound) NO Nitric Oxide (NO) p_eNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation & Improved Endothelial Function NO->Vasodilation

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro assays.

Table 1: Effect of this compound on Endothelium-Dependent Vasodilation

PreparationConditionTreatmentAcetylcholine (B1216132) (ACh)-induced Relaxation (Emax %)Reference
Aortae from Spontaneously Hypertensive Rats (SHR)Ex vivoControl26.9 ± 4.4%[4]
Aortae from Spontaneously Hypertensive Rats (SHR)Ex vivoThis compound (10 µmol/L) for 2h50.2 ± 4.5%[4]
Aortae from Spontaneously Hypertensive Rats (SHR)4-week in vivo treatmentControl33.2 ± 3.0%[4]
Aortae from Spontaneously Hypertensive Rats (SHR)4-week in vivo treatmentThis compound (10 mg/kg/day)58.0 ± 3.1%[4]
Human Internal Mammary ArteryIn vitro (impaired by Homocysteine)Homocysteine (100 µmol/L)Significantly attenuated[7]
Human Internal Mammary ArteryIn vitro (impaired by Homocysteine)Homocysteine + this compound (30 µmol/L)Relaxation protected/restored[7]

Table 2: Effect of this compound on eNOS Expression and Nitric Oxide Production

AssayCell/Tissue TypeTreatmentOutcomeReference
Western BlotPrimary endothelial cells from SHR aortaeThis compound (10 µmol/L) for 12hIncreased eNOS protein expression[4]
Western BlotAortae from SHRThis compound (10 µmol/L) for 2hIncreased eNOS and p-eNOS protein levels[4]
RT-qPCRHuman Internal Mammary Artery exposed to HomocysteineThis compound (30 µmol/L) for 24hSignificantly increased eNOS protein (counteracted Hcy effect)[7]
RT-qPCRAortae from WKY and SHRThis compound (4-week in vivo)Up-regulated eNOS mRNA expression[1]
Colorimetric Assay (NO production)Human Internal Mammary Artery exposed to HomocysteineThis compound (30 µmol/L)Increased production of NO[7]

Experimental Protocols

Experimental_Workflow cluster_tissue Tissue/Cell Preparation cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints Aortic_Rings Isolation of Aortic Rings Vaso_Assay 1. Vasodilation Assay Aortic_Rings->Vaso_Assay WB_Assay 2. Western Blot (eNOS/p-eNOS) Aortic_Rings->WB_Assay RTqPCR_Assay 3. RT-qPCR (eNOS mRNA) Aortic_Rings->RTqPCR_Assay Primary_Cells Isolation & Culture of Primary Endothelial Cells Primary_Cells->WB_Assay Primary_Cells->RTqPCR_Assay NO_Assay 4. Nitric Oxide Assay Primary_Cells->NO_Assay Relaxation Vascular Relaxation (%) Vaso_Assay->Relaxation Protein_Exp Protein Expression (Fold Change) WB_Assay->Protein_Exp mRNA_Exp mRNA Expression (Fold Change) RTqPCR_Assay->mRNA_Exp NO_Conc Nitrite (B80452)/Nitrate Concentration (µM) NO_Assay->NO_Conc

Caption: General workflow for in vitro testing of this compound.
Protocol 1: Aortic Ring Vasodilation Assay

This ex vivo assay measures the ability of this compound to improve endothelium-dependent relaxation in isolated blood vessels.

Materials:

  • Thoracic aortas from experimental animals (e.g., Spontaneously Hypertensive Rats).

  • Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1).

  • Phenylephrine (B352888) (PE) for pre-contraction.

  • Acetylcholine (ACh) to induce endothelium-dependent relaxation.

  • Sodium nitroprusside (SNP) to induce endothelium-independent relaxation (control).

  • This compound stock solution.

  • Organ bath system with force transducers.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Aorta Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place it immediately in cold Krebs-Ringer solution.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Ringer solution at 37°C and continuously bubble with carbogen gas. Connect the rings to isometric force transducers.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, washing with fresh Krebs-Ringer solution every 15-20 minutes.

  • Viability Check: Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁷ M). Once a stable plateau is reached, add acetylcholine (e.g., 10⁻⁵ M) to test for endothelial integrity. Rings showing significant relaxation are considered viable. Wash the rings to return to baseline.

  • This compound Incubation: For acute studies, incubate the aortic rings with this compound (e.g., 10 µmol/L) or vehicle control for a specified period (e.g., 2 hours).[4]

  • Concentration-Response Curves:

    • Pre-contract the rings again with phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 3x10⁻⁵ M) to generate a concentration-response curve for endothelium-dependent relaxation.

    • In a separate set of rings, generate a concentration-response curve for the endothelium-independent vasodilator, sodium nitroprusside, as a control.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Compare the maximal relaxation (Emax) and sensitivity (pD2) between control and this compound-treated groups.

Protocol 2: Western Blot for eNOS and Phospho-eNOS (Ser1177)

This assay quantifies the protein levels of total eNOS and its activated (phosphorylated) form in endothelial cells or aortic tissue.

Materials:

  • Primary endothelial cells or aortic tissue lysates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis system.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-eNOS, Rabbit anti-phospho-eNOS (Ser1177).

  • Loading control antibody: Mouse anti-GAPDH or anti-β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Treat cultured primary endothelial cells with this compound (e.g., 10 µmol/L) for the desired time (e.g., 12 hours).[4]

    • Lyse cells or homogenized aortic tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against eNOS, p-eNOS, and a loading control, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the eNOS and p-eNOS signals to the loading control.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for eNOS mRNA

This assay measures the relative expression levels of eNOS mRNA to determine if this compound enhances gene transcription.

Materials:

  • Primary endothelial cells or aortic tissue.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SYBR Green).

  • Primers for eNOS and a reference gene (e.g., GAPDH).

  • Real-time PCR system.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissue treated with this compound or vehicle, following the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for eNOS or the reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative expression of eNOS mRNA using the ΔΔCt method, normalizing to the reference gene (GAPDH).

    • Compare the fold change in eNOS mRNA expression between this compound-treated and control groups.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO, in the cell culture supernatant.

Materials:

  • Primary endothelial cells.

  • Cell culture medium.

  • This compound stock solution.

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Nitrite standard solution (e.g., sodium nitrite).

  • 96-well microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed primary endothelial cells in a 96-well plate and allow them to adhere.

    • Replace the medium with fresh medium containing this compound (e.g., 30 µmol/L) or vehicle control.[7]

    • If applicable, co-incubate with a stimulus (e.g., acetylcholine or bradykinin) or an antagonist (e.g., homocysteine).[7]

    • Incubate for the desired period (e.g., 24 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations (e.g., 0-100 µM) in the same culture medium.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Compare the NO production in this compound-treated cells versus control cells.

References

Troubleshooting & Optimization

Troubleshooting AVE3085 solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE3085, focusing on solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise when preparing this compound for in vitro experiments.

Question 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

Answer: This is a common challenge with compounds that have low aqueous solubility. While this compound may dissolve readily in a 100% DMSO stock, the sudden change in solvent polarity upon dilution into an aqueous buffer or medium can cause it to precipitate. Here are several steps you can take to troubleshoot this issue:

  • Optimize Stock and Final Concentrations: A very high concentration in your DMSO stock can lead to precipitation upon dilution. Try preparing a lower concentration stock solution. While this may require adding a larger volume to your assay, it can sometimes prevent the compound from crashing out. It's a balance between achieving the desired final concentration and keeping the solvent concentration low. In published studies, in vitro concentrations of 1 µM to 10 µM have been used.[1][2]

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[3] It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.5%.[3] If your current protocol results in a higher final DMSO concentration, this could be contributing to both solubility issues and potential cytotoxicity.

  • Sequential Dilution: Instead of a single large dilution, try a stepwise or serial dilution. Dilute your DMSO stock in a small volume of serum-containing medium or a protein-rich solution like bovine serum albumin (BSA) before adding it to the final volume of your assay medium. The proteins can help to stabilize the compound and keep it in solution.

  • Sonication: After diluting your compound into the final medium, brief sonication in a water bath sonicator can help to break up and re-dissolve small precipitates. However, be aware that this might be a temporary solution, and the compound could precipitate again over time.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility. Ensure the compound is stable at this temperature.

Question 2: What are the recommended solvents for preparing this compound stock solutions?

Answer: Based on available data and general practices for similar compounds, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro assays.[4] For in vivo studies, a stock solution in DMSO has been further diluted in corn oil.[4] When using DMSO, it is crucial to use a high-purity, anhydrous grade to prevent degradation of the compound.

Question 3: I'm still observing precipitation even after trying the troubleshooting steps. What are my next options?

Answer: If solubility issues persist, you may need to consider alternative approaches:

  • Alternative Solvents: While DMSO is the most common, other organic solvents like ethanol (B145695) could be tested for their suitability with your specific cell line and assay. However, their toxicity must be carefully evaluated.[3]

  • Assay Modification: If the compound's solubility is limiting the achievable concentration, you might need to adjust your assay design. This could involve using a more sensitive assay readout that allows for lower, more soluble concentrations of this compound to be used.

  • Solubility Assessment: It is advisable to determine the kinetic solubility of this compound in your specific assay medium. This can be done by preparing a series of dilutions and measuring turbidity using a spectrophotometer.[5] This will help you identify the maximum soluble concentration under your experimental conditions.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in published in vitro studies.

ParameterValueApplicationSource
In Vitro Concentration1 µmol L⁻¹Co-treatment of aortic rings in culture medium[1]
In Vitro Concentration10 µmol·L⁻¹Incubation with aortic rings[2]
In Vivo Stock Solution20.8 mg/mLIn DMSO, for subsequent dilution in corn oil[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare Stock Solution: Dissolve this compound in high-purity, anhydrous DMSO to create a stock solution (e.g., 10 mM). To aid dissolution, you can gently vortex the solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution.

  • Dilution into Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock solution to achieve the desired final concentration. For example, to achieve a 10 µM final concentration with a 0.1% final DMSO concentration, you would add 1 µL of a 10 mM stock to 1 mL of medium.

    • Add the compound to the medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Application: Add the this compound-containing medium to your cells.

  • Controls: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental wells.[6]

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of this compound.

AVE3085_Signaling_Pathway This compound This compound eNOS_transcription eNOS Transcription This compound->eNOS_transcription enhances Smad_pathway Smad Signaling Pathway This compound->Smad_pathway inhibits eNOS_protein eNOS Protein Expression eNOS_transcription->eNOS_protein leads to eNOS_activity eNOS Activity eNOS_protein->eNOS_activity increases NO_production Nitric Oxide (NO) Production eNOS_activity->NO_production increases Endothelial_function Improved Endothelial Function NO_production->Endothelial_function Cardiac_remodeling Cardiac Remodeling Smad_pathway->Cardiac_remodeling promotes

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) check_stock 1. Check Stock Solution - Is it fully dissolved? - Is the concentration too high? start->check_stock optimize_dilution 2. Optimize Dilution - Lower final DMSO % - Use serial dilution - Pre-warm medium check_stock->optimize_dilution sonicate 3. Apply Sonication - Briefly sonicate final solution optimize_dilution->sonicate solubility_ok Solubility Issue Resolved? sonicate->solubility_ok end_success Proceed with Assay solubility_ok->end_success Yes alternative_methods 4. Alternative Methods - Test other solvents - Determine kinetic solubility - Modify assay solubility_ok->alternative_methods No

Caption: Workflow for troubleshooting this compound solubility.

References

Optimizing AVE3085 Concentration for Maximum eNOS Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AVE3085 to achieve maximal enhancement of endothelial nitric oxide synthase (eNOS). This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule compound that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] Its primary mechanism involves increasing the expression of eNOS mRNA and protein, which in turn leads to greater production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][2]

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

A2: Based on published studies, a concentration of 10 µmol/L has been shown to be effective in increasing eNOS expression in primary endothelial cells and aortic rings.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific system.

Q3: How does this compound affect eNOS phosphorylation?

A3: this compound has been shown to enhance the phosphorylation of eNOS at the activating serine 1177 residue (p-eNOS Ser1177) and decrease phosphorylation at the inhibitory threonine 495 residue (p-eNOS Thr495).[3] This dual action contributes to the overall enhancement of eNOS activity.

Q4: Can this compound prevent eNOS uncoupling?

A4: Yes, there is evidence to suggest that compounds like this compound can help prevent eNOS uncoupling.[4][5] By increasing the expression of functional eNOS, it may help maintain the dimeric structure of the enzyme, which is essential for proper NO production and preventing the generation of superoxide (B77818) radicals.

Q5: What are the known off-target effects of this compound?

A5: The currently available literature primarily focuses on the on-target effects of this compound on eNOS. While extensive off-target profiling is not publicly detailed, it is crucial for researchers to include appropriate controls in their experiments to monitor for any unexpected effects.

Troubleshooting Guide

Issue 1: No significant increase in eNOS expression is observed after this compound treatment.

  • Question: I treated my endothelial cells with 10 µmol/L this compound for 24 hours, but my Western blot and qPCR results show no significant change in eNOS protein or mRNA levels. What could be the problem?

  • Answer:

    • Cell Health and Confluency: Ensure your cells are healthy and not overly confluent. Senescent or stressed cells may not respond optimally to stimuli.

    • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Consider preparing a fresh stock.

    • Treatment Duration: While 24 hours is a common time point, the optimal incubation time may vary. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak response time in your cell line. One study observed increased eNOS expression after a 12-hour incubation with 10 µmol/L this compound.[1]

    • Serum Concentration: The presence and concentration of serum in your culture medium can influence cellular responses. If possible, try reducing the serum concentration during the treatment period.

    • Low Basal eNOS Expression: Some cell lines may have very low basal eNOS expression, making it difficult to detect a significant fold-change. Confirm the basal expression level in your cells.

Issue 2: High variability in eNOS activity assay results.

  • Question: I am using a citrulline-based assay to measure eNOS activity, but my results are inconsistent between replicates. What are the potential causes?

  • Answer:

    • Cofactor Availability: eNOS activity is dependent on several cofactors, including L-arginine, NADPH, and tetrahydrobiopterin (B1682763) (BH4). Ensure that all cofactors are fresh and added at optimal concentrations in your assay buffer.

    • Cell Lysis and Protein Handling: Maintain samples on ice during and after lysis to prevent protein degradation. Use protease and phosphatase inhibitors in your lysis buffer.

    • Assay Conditions: Inconsistent incubation times or temperature fluctuations can lead to variability. Ensure precise timing and a stable temperature during the assay.

    • Interference from other NOS isoforms: If your samples contain other NOS isoforms (nNOS or iNOS), this could contribute to the measured activity. Use an eNOS-specific inhibitor (e.g., L-NIO) as a negative control to determine the eNOS-specific portion of the activity.

Issue 3: Difficulty in detecting phosphorylated eNOS (p-eNOS) by Western blot.

  • Question: I am trying to detect p-eNOS (Ser1177) after this compound treatment, but the signal is very weak or undetectable. How can I improve my results?

  • Answer:

    • Phosphatase Inhibitors: It is critical to include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.

    • Rapid Sample Processing: Process your samples quickly and keep them on ice at all times to minimize dephosphorylation.

    • Antibody Quality: Use a high-quality, validated antibody specific for p-eNOS (Ser1177). Check the antibody datasheet for recommended dilutions and blocking conditions.

    • Blocking Buffer: For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.

    • Positive Control: Include a positive control, such as cells treated with a known eNOS activator like VEGF or a calyculin A-treated lysate, to ensure your antibody and detection system are working correctly.

Data Presentation

Table 1: Summary of In Vitro and In Vivo Effects of this compound on eNOS

ParameterExperimental SystemThis compound Concentration/DoseIncubation/Treatment DurationObserved Effect on eNOSReference
eNOS Expression (mRNA & Protein) Primary cultures of endothelial cells from WKY and SHR aortae10 µmol/L12 hoursIncreased eNOS expression[1]
eNOS Expression (Protein) Aortae of Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)4 weeksIncreased eNOS protein levels[1][2]
eNOS Phosphorylation (p-eNOS Ser1177) Aortae of SHR10 mg/kg/day (oral)4 weeksIncreased p-eNOS levels[1]
eNOS Promoter Activity Human endothelial EA.hy926 cellsConcentration-dependentNot specifiedEnhanced eNOS promoter activity[5]

Experimental Protocols

Western Blotting for Total eNOS and Phospho-eNOS (Ser1177)
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Load samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-eNOS or anti-p-eNOS Ser1177) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • Quantify band intensities using densitometry software and normalize p-eNOS to total eNOS.

Quantitative Real-Time PCR (qPCR) for eNOS mRNA
  • RNA Extraction:

    • Extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for eNOS and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

    • Use the following typical thermal cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis:

    • Generate a melt curve to verify the specificity of the PCR product.

    • Calculate the relative expression of eNOS mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

eNOS Activity Assay (L-citrulline Conversion Assay)
  • Sample Preparation:

    • Homogenize cells or tissues in a buffer containing Tris-HCl, protease inhibitors, and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Prepare a reaction mixture containing assay buffer, NADPH, CaCl2, calmodulin, tetrahydrobiopterin (BH4), and L-arginine.

    • Add a known amount of protein lysate to the reaction mixture.

    • Initiate the reaction by adding [¹⁴C]L-arginine.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Separation:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Separate [¹⁴C]L-citrulline from unreacted [¹⁴C]L-arginine using a cation exchange resin.

  • Quantification:

    • Quantify the amount of [¹⁴C]L-citrulline in the eluate using a scintillation counter.

    • Calculate eNOS activity as pmol of L-citrulline formed per minute per mg of protein.

    • Include a control with an eNOS inhibitor (e.g., L-NAME) to determine the background signal.

Visualizations

AVE3085_Signaling_Pathway cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell eNOS_Gene eNOS Gene This compound->eNOS_Gene Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription Ribosome Ribosome eNOS_mRNA->Ribosome Translation eNOS_Protein eNOS Protein (Inactive) Ribosome->eNOS_Protein p_eNOS Phosphorylated eNOS (Active, Ser1177) eNOS_Protein->p_eNOS Phosphorylation Akt Akt Akt->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->p_eNOS

Caption: Signaling pathway of this compound-mediated eNOS enhancement.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., Endothelial Cells) treatment Treatment with varying concentrations of this compound (Dose-Response) start->treatment incubation Incubation (Time-Course) treatment->incubation harvest Harvest Cells/Tissues incubation->harvest qpcr qPCR for eNOS mRNA harvest->qpcr western Western Blot for Total eNOS & p-eNOS harvest->western activity eNOS Activity Assay (Citrulline Assay) harvest->activity data_analysis Data Analysis and Determination of Optimal Concentration qpcr->data_analysis western->data_analysis activity->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Unexpected Experimental Result no_enos_increase No increase in eNOS expression? start->no_enos_increase check_cells Check cell health, confluency, and passage number no_enos_increase->check_cells Yes high_variability High variability in eNOS activity assay? no_enos_increase->high_variability No check_compound Verify this compound integrity and concentration check_cells->check_compound optimize_time Perform a time-course experiment check_compound->optimize_time check_cofactors Ensure fresh and optimal concentrations of cofactors high_variability->check_cofactors Yes weak_penos Weak or no p-eNOS signal? high_variability->weak_penos No check_lysis Use protease/phosphatase inhibitors and keep samples cold check_cofactors->check_lysis control_conditions Ensure consistent incubation time and temperature check_lysis->control_conditions use_inhibitors Use phosphatase inhibitors in lysis buffer weak_penos->use_inhibitors Yes optimize_blot Optimize antibody dilution and blocking (use BSA) use_inhibitors->optimize_blot use_positive_control Include a known positive control for p-eNOS optimize_blot->use_positive_control

Caption: Troubleshooting decision tree for this compound experiments.

References

Why is AVE3085 not showing an effect in my endothelial cells?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE3085. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues that may arise during in-vitro experiments with endothelial cells. The following information is presented in a question-and-answer format to provide direct solutions to potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: What is the primary mechanism of action for this compound in endothelial cells?

A: this compound is known as an enhancer of endothelial nitric oxide synthase (eNOS).[1][2][3] Its primary mechanism involves increasing the transcription of the eNOS gene, which leads to higher levels of eNOS mRNA and protein.[1][4][5] This upregulation, along with enhanced eNOS phosphorylation and reversal of eNOS uncoupling, results in increased production of nitric oxide (NO), a key signaling molecule in the endothelium.[1][2][4][5]

2. Q: Why am I not observing an effect of this compound in my endothelial cells?

A: A lack of response to this compound can stem from several factors, ranging from the compound's preparation and storage to the specific characteristics of your experimental setup. Below is a step-by-step guide to help you troubleshoot this issue.

Troubleshooting Workflow for Low this compound Efficacy

cluster_0 Step 1: Compound Integrity cluster_1 Step 2: Experimental Parameters cluster_2 Step 3: Cellular Health & Context cluster_3 Step 4: Assay & Protocol Review cluster_4 Resolution start Start: No this compound Effect solubility Verify this compound Solubility & Stability start->solubility storage Check Storage Conditions solubility->storage concentration Optimize this compound Concentration solubility->concentration If Insoluble: Re-dissolve fresh stock storage->concentration Compound OK incubation Optimize Incubation Time concentration->incubation concentration->incubation If No Effect: Perform dose-response cell_health Assess Cell Health (Passage, Contamination) incubation->cell_health Parameters Optimized cell_type Confirm Endothelial Cell Phenotype cell_health->cell_type cell_health->cell_type If Unhealthy: Use new cell stock protocol Review Experimental Protocol cell_type->protocol Cells Healthy assay_sensitivity Check Assay Sensitivity protocol->assay_sensitivity controls Include Positive/ Negative Controls assay_sensitivity->controls end Effect Observed controls->end Assay Validated

Caption: A step-by-step workflow for troubleshooting low this compound efficacy.

Detailed Troubleshooting Steps:
  • Compound Integrity:

    • Solubility: this compound is a small molecule. Ensure it is fully dissolved. For stock solutions, consider using a small amount of an organic solvent like DMSO, followed by dilution in your culture medium. The final DMSO concentration should be non-toxic to your cells (typically <0.5%).

    • Stability and Storage: It is recommended to prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[6][7] Avoid repeated freeze-thaw cycles. Check the manufacturer's data sheet for recommended storage conditions for both powder and stock solutions.[7]

  • Experimental Parameters:

    • Concentration: The effective concentration of this compound can vary. Published in-vitro studies have used concentrations ranging from 1 µM to 30 µM.[2][4][8] It is highly recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM) to determine the optimal concentration for your specific endothelial cell type and experimental conditions.[6]

    • Incubation Time: The time required to observe an effect can also vary. Effects on eNOS expression have been seen after 12 hours, while functional changes in blood vessels were observed as early as 2 hours post-treatment.[8] Consider a time-course experiment (e.g., 2h, 6h, 12h, 24h, 48h) to identify the optimal treatment duration.[7]

  • Cellular Health and Context:

    • Cell Health: Ensure your endothelial cells are healthy, within a low passage number, and free from microbial contamination. Stressed or senescent cells may not respond appropriately to stimuli.

    • Cell Type Specificity: While this compound has shown effects in various endothelial cells, including primary human and rat cells, responses can be cell-type specific.[4][5][8] Confirm that your cells maintain a proper endothelial phenotype.

    • Basal eNOS Expression: this compound enhances existing eNOS transcription. If the basal level of eNOS in your cells is extremely low or silenced, the compound may have a limited effect.

  • Assay and Protocol Review:

    • Assay Sensitivity: Ensure your assay is sensitive enough to detect changes in your chosen endpoint (e.g., eNOS protein levels, NO production).

    • Positive Controls: Use a known stimulus to confirm that your cells are capable of responding in the expected manner. For example, to induce eNOS expression or NO production, you could use VEGF or shear stress as a positive control.

    • Negative Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the treated samples to rule out solvent effects.

Data Presentation

Summary of Effective this compound Concentrations in Preclinical Studies
ConcentrationIncubation TimeModel SystemObserved EffectReference
1 µM48 hoursMouse aortas in high glucose cultureReversed impaired endothelium-dependent relaxation and reduced ROS generation.[2][9]
10 µM2 hoursIsolated aortas from Spontaneously Hypertensive Rats (SHR)Increased acetylcholine-induced relaxations.[8]
10 µM12 hoursPrimary endothelial cells from rat aortasIncreased eNOS protein expression.[8]
30 µM24 hoursHuman internal mammary arteries with homocysteineProtected against endothelial dysfunction and increased NO production.[4]

Experimental Protocols

Protocol 1: Western Blot for eNOS Protein Expression
  • Cell Treatment: Plate endothelial cells and grow to 80-90% confluency. Treat cells with this compound at the desired concentrations (and vehicle control) for the chosen duration (e.g., 12-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[8] Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eNOS (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: Nitric Oxide (NO) Production Assay (Using a Fluorescent Dye)
  • Cell Treatment: Plate endothelial cells in a suitable format (e.g., 96-well black-walled plate) and grow to confluency. Treat cells with this compound and controls for the desired time.

  • Dye Loading: Remove the treatment medium and wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with an NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Stimulation (Optional but Recommended): After dye loading, wash the cells to remove excess dye. Add a buffer and stimulate NO production with an eNOS agonist like acetylcholine, bradykinin, or VEGF.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The increase in fluorescence intensity corresponds to the amount of NO produced. Normalize the fluorescence values to the cell number or protein content in each well.

Mandatory Visualization

This compound Signaling Pathway in Endothelial Cells

This compound This compound Promoter eNOS Gene Promoter This compound->Promoter Enhances Transcription eNOS_mRNA eNOS mRNA Promoter->eNOS_mRNA Transcription eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein Translation eNOS_Active eNOS Protein (active/phosphorylated) eNOS_Protein->eNOS_Active Phosphorylation NO Nitric Oxide (NO) eNOS_Active->NO L-Arginine -> L-Citrulline Downstream Downstream Effects NO->Downstream Vasodilation, Anti-inflammatory, Anti-thrombotic

Caption: The signaling pathway of this compound in endothelial cells.

References

Addressing variability in blood pressure reduction with AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE3085. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in blood pressure reduction observed during experiments with the eNOS enhancer, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
High variability in blood pressure reduction between animals in the same treatment group. 1. Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing.[1][2][3] 2. Animal Stress: Stress from handling and restraint can significantly impact blood pressure readings.[4] 3. Biological Variability: Differences in baseline eNOS expression, oxidative stress levels, or genetic background can affect individual responses.1. Refine Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage. Use appropriately sized, ball-tipped needles to minimize trauma.[1][2][3] Confirm the correct volume is administered each time. 2. Acclimatize Animals: Handle animals regularly before the experiment to reduce stress. Allow for an adequate acclimation period in the measurement device before recording blood pressure.[4] 3. Standardize and Monitor: Use animals from a single supplier with a similar genetic background. If possible, measure baseline eNOS expression or markers of oxidative stress to identify potential outliers before starting the experiment.
No significant blood pressure reduction observed in the this compound treated group compared to the vehicle control. 1. Inappropriate Animal Model: this compound's efficacy is dependent on the presence and functionality of eNOS. The compound will not be effective in eNOS knockout mice.[5][6] Its effect may also be limited in models where hypertension is not primarily driven by endothelial dysfunction. 2. Incorrect Dosage: The dose of this compound may be too low to elicit a significant response. 3. Suboptimal Drug Formulation: Poor solubility or stability of the compound in the vehicle can lead to reduced bioavailability.1. Model Selection: Use a well-characterized model of hypertension with known endothelial dysfunction, such as the Spontaneously Hypertensive Rat (SHR).[5][6] Avoid using eNOS knockout animals. 2. Dose Optimization: While 10 mg/kg/day (rats) and 30 mg/kg/day (mice) are commonly used, a dose-response study may be necessary for your specific model and experimental conditions.[5] 3. Formulation Check: Prepare fresh formulations of this compound in a suitable vehicle like 5% methylcellulose (B11928114).[5] Ensure the compound is fully suspended before each administration.
Inconsistent results in eNOS expression or phosphorylation analysis (Western blot/RT-PCR). 1. Technical Errors in Molecular Assays: Issues with sample preparation, antibody quality, or PCR primers can lead to unreliable data. 2. Timing of Sample Collection: Changes in eNOS expression and phosphorylation can be transient.1. Optimize Protocols: Follow validated protocols for Western blotting and RT-PCR. Use high-quality, specific antibodies for eNOS and phospho-eNOS. Include appropriate controls (positive, negative, and loading controls).[7][8] 2. Standardize Collection Time: Collect tissues at a consistent time point after the final dose of this compound to ensure comparability between samples.
Discrepancy between tail-cuff and telemetry blood pressure readings. 1. Methodological Differences: Tail-cuff measurements are more susceptible to stress-induced artifacts and provide intermittent data, while telemetry provides continuous data from unrestrained animals.[9] 2. Improper Tail-Cuff Technique: Incorrect cuff size, placement, or insufficient warming of the tail can lead to inaccurate readings.[4]1. Acknowledge Limitations: Be aware of the inherent differences between the two methods. Telemetry is considered the gold standard for continuous and accurate blood pressure monitoring.[9] 2. Standardize Tail-Cuff Procedure: Use the correct cuff size for the animal's weight. Ensure the tail is adequately warmed to allow for proper blood flow detection.[4] Perform measurements at the same time each day in a quiet environment.

Frequently Asked Questions (FAQs)

General Information

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as an endothelial nitric oxide synthase (eNOS) enhancer. It functions by increasing the transcription of the eNOS gene, leading to higher levels of eNOS mRNA and protein.[5][6] This results in increased production of nitric oxide (NO), a key regulator of vascular tone and blood pressure.[5][6]

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has been demonstrated to effectively reduce blood pressure and improve endothelial function in Spontaneously Hypertensive Rats (SHRs).[5][6] It has also been shown to have beneficial effects in mouse models of cardiac remodeling and in diabetic db/db mice.[4][10] Importantly, this compound has no effect on blood pressure in eNOS knockout mice, confirming its mechanism of action is dependent on the presence of eNOS.[5][6]

Experimental Design and Protocols

Q3: What is the recommended dose and route of administration for this compound?

A3: The most commonly reported dosage for rats is 10 mg/kg/day administered orally via gavage.[5][6] For mice, a higher dose of 30 mg/kg/day is often used to account for their higher metabolic rate.[5] The compound is typically suspended in 5% methylcellulose for oral administration.[5]

Q4: How should I prepare this compound for in vivo studies?

A4: this compound should be suspended in a suitable vehicle, such as 5% methylcellulose. It is recommended to prepare the formulation fresh daily to ensure stability and consistent dosing. Ensure the compound is thoroughly mixed to form a uniform suspension before each administration.

Q5: What is the typical duration of treatment with this compound to observe a significant effect on blood pressure?

A5: Studies have shown a significant reduction in blood pressure in SHRs after 4 weeks of daily oral administration of this compound.[5][6] Shorter or longer treatment durations may be necessary depending on the specific animal model and experimental endpoints.

Data Interpretation and Troubleshooting

Q6: My blood pressure data is highly variable. What are the most common causes and how can I minimize this?

A6: High variability in blood pressure data can be attributed to several factors:

  • Animal Stress: Ensure animals are properly acclimatized to handling and the measurement procedure.[4]

  • Measurement Technique: If using the tail-cuff method, ensure proper cuff size, placement, and adequate tail warming.[4] Telemetry is the preferred method for reducing stress-induced variability.[9]

  • Time of Day: Blood pressure exhibits a diurnal rhythm. All measurements should be taken at the same time each day to minimize this as a source of variability.

  • Inconsistent Dosing: Perfect your oral gavage technique to ensure each animal receives the correct dose.[1][2][3]

Q7: I am not observing an increase in eNOS expression after treatment with this compound. What could be the problem?

A7: If you are not seeing the expected increase in eNOS expression, consider the following:

  • Tissue Specificity: The effect of this compound on eNOS expression may vary between different vascular beds. Ensure you are analyzing the appropriate tissue.

  • Timing of Analysis: The upregulation of eNOS mRNA and protein may have a specific time course. Consider performing a time-course experiment to determine the optimal time point for analysis after treatment.

  • Technical Issues: Review your Western blot or RT-PCR protocols for any potential errors.[7][8] Ensure the quality of your antibodies and primers.

Data Presentation

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDoseDurationSystolic Blood Pressure (mmHg)Reference
SHR + Vehicle-4 weeks170.0 ± 4.0[5]
SHR + this compound10 mg/kg/day4 weeks151.8 ± 1.8[5]
WKY + Vehicle-4 weeks121.5 ± 4.2[5]
WKY + this compound10 mg/kg/day4 weeks114.8 ± 2.3[5]

Data are presented as mean ± SEM. WKY: Wistar-Kyoto rats (normotensive control).

Table 2: Effect of this compound on Endothelium-Dependent Relaxation in SHRs

Treatment GroupMaximum Relaxation to Acetylcholine (%)Reference
SHR + Vehicle33.2 ± 3.0[5]
SHR + this compound (4 weeks)58.0 ± 3.1[5]

Data are presented as mean ± SEM.

Experimental Protocols

Oral Gavage in Rats
  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its back.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the rat. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle. The animal should swallow as the needle is advanced.[1][2][3]

  • Substance Administration: Once the needle is in the correct position (pre-measured to reach the stomach), slowly administer the this compound suspension.

  • Needle Removal: Gently withdraw the needle in a single, smooth motion.

  • Monitoring: Observe the animal for a few minutes after the procedure to ensure there are no signs of distress.[1][2][3]

Blood Pressure Measurement by Tail-Cuff Method in Rats
  • Acclimation: Place the rat in a restrainer and allow it to acclimate for 10-15 minutes in a quiet, temperature-controlled environment.

  • Tail Warming: Warm the rat's tail to 32-34°C using a warming chamber or lamp to ensure adequate blood flow for detection.[4]

  • Cuff Placement: Place the occlusion cuff and sensor cuff on the base of the rat's tail.

  • Measurement: Inflate the occlusion cuff to a pressure above the expected systolic blood pressure and then slowly deflate it. The sensor will detect the return of blood flow, allowing for the determination of systolic blood pressure.

  • Data Collection: Record multiple readings and average them to obtain a reliable measurement.

Western Blot for eNOS and Phospho-eNOS
  • Protein Extraction: Homogenize aortic tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against eNOS and/or phospho-eNOS (Ser1177) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., GAPDH or β-actin).

RT-PCR for eNOS mRNA
  • RNA Extraction: Isolate total RNA from aortic tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for eNOS and a reference gene (e.g., GAPDH). A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[5]

  • Data Analysis: Calculate the relative expression of eNOS mRNA using the ΔΔCt method, normalizing to the reference gene.

Visualizations

AVE3085_Mechanism_of_Action This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene Enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Increases NO Nitric Oxide (NO) Production eNOS_Protein->NO Increases Vasodilation Vasodilation NO->Vasodilation Promotes BP Blood Pressure Reduction Vasodilation->BP Leads to

Caption: Mechanism of action of this compound in blood pressure reduction.

Troubleshooting_Workflow Start Variable Blood Pressure Reduction with this compound Check_Dose Is the dose appropriate? Start->Check_Dose Check_Admin Is administration consistent? Check_Dose->Check_Admin Yes Optimize_Dose Conduct dose-response study Check_Dose->Optimize_Dose No Check_Model Is the animal model appropriate? Check_Admin->Check_Model Yes Refine_Gavage Refine oral gavage technique Check_Admin->Refine_Gavage No Check_Measurement Is the BP measurement technique robust? Check_Model->Check_Measurement Yes Select_Model Use hypertensive model with endothelial dysfunction (e.g., SHR) Check_Model->Select_Model No Optimize_BP Standardize BP measurement (e.g., use telemetry) Check_Measurement->Optimize_BP No Consistent_Results Consistent Blood Pressure Reduction Check_Measurement->Consistent_Results Yes Optimize_Dose->Check_Admin Refine_Gavage->Check_Model Select_Model->Check_Measurement Optimize_BP->Consistent_Results

Caption: Troubleshooting workflow for inconsistent blood pressure reduction.

References

Technical Support Center: Minimizing Off-Target Effects of AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of AVE3085 in experiments. While this compound is known to enhance endothelial nitric oxide synthase (eNOS) transcription, it is crucial to employ rigorous experimental design to ensure that observed effects are directly attributable to its on-target activity.[1][2][3] This guide outlines best practices and specific troubleshooting strategies to validate experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using a novel compound like this compound?

A1: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[4] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[4][5] For this compound, an observed phenotype might be incorrectly attributed to eNOS enhancement when it is, in fact, due to an interaction with an unknown off-target protein.

Q2: What is the primary mechanism of action for this compound, and how does this help in designing control experiments?

A2: this compound is an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] It has been shown to increase eNOS mRNA and protein expression, leading to enhanced eNOS phosphorylation and nitric oxide (NO) production.[1][3] Understanding this on-target mechanism is key to designing appropriate controls. For instance, experiments using eNOS knockout (eNOS-/-) models are critical, as the effects of this compound should be absent in these systems.[1][3]

Q3: Are there any known off-target effects of this compound?

A3: Based on the available scientific literature, specific off-target interactions of this compound have not been extensively documented. However, as with any small molecule inhibitor, the potential for off-target effects should be considered and experimentally addressed. The absence of evidence is not evidence of absence, and therefore, rigorous validation is essential.

Q4: What are the general strategies to minimize and identify off-target effects?

A4: A multi-pronged approach is recommended. This includes:

  • Dose-response analysis: Using the lowest effective concentration of the compound.

  • Orthogonal validation: Employing multiple, structurally distinct compounds that target the same protein.[4]

  • Genetic validation: Using techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target to see if the phenotype is replicated.[4][5]

  • Use of negative controls: A close chemical analog of the compound that is inactive against the intended target.[4]

  • Target engagement assays: Confirming that the compound interacts with its target in a cellular context.[4]

  • Proteome-wide profiling: Identifying all cellular targets through techniques like kinome scanning or affinity chromatography coupled with mass spectrometry.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and suggests strategies to determine if they are due to off-target effects.

Issue 1: I am observing a phenotype in my cells/animal model that is not consistent with the known functions of eNOS.

  • Question: How can I determine if this unexpected phenotype is a genuine on-target effect or an off-target effect of this compound?

  • Answer:

    • Perform a dose-response curve: Determine if the unexpected phenotype is only observed at high concentrations of this compound, which might suggest off-target activity.

    • Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down or knock out eNOS. If the phenotype persists in the absence of eNOS, it is likely an off-target effect. Studies have shown that the effects of this compound on blood pressure are absent in eNOS-/- mice.[1][3]

    • Use a structurally different eNOS enhancer: If another eNOS enhancer with a different chemical structure produces the same phenotype, it is more likely to be an on-target effect.

Issue 2: this compound is causing significant cytotoxicity in my cell-based assays.

  • Question: Is this cytotoxicity due to the on-target activity of enhancing eNOS or an off-target effect?

  • Answer:

    • Check Compound Solubility: Ensure that this compound is fully soluble in your cell culture media and use a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[4]

    • Test in Multiple Cell Lines: Assess cytotoxicity across different cell lines to distinguish between cell-type-specific and general off-target effects.[4]

    • eNOS Expression Levels: Correlate the cytotoxicity with the expression level of eNOS in different cell lines. If cells with low or no eNOS expression still exhibit cytotoxicity, it is likely an off-target effect.

Quantitative Data Summary

ParameterConcentration/DoseExperimental SystemObserved EffectReference
In Vitro Concentration 10 µmol/LPrimary endothelial cells from WKY and SHR aortaeIncreased eNOS expression[1]
In Vitro Concentration 30 µmol/LHuman internal mammary arteryProtected endothelium from impairment by homocysteine[6]
In Vitro Concentration 1 µmol/LAortas from C57BL/6J mice in high glucose cultureReversed impaired endothelium-dependent relaxations[7]
In Vivo Dosage (Rats) 10 mg/kg/day (oral)Spontaneously Hypertensive Rats (SHRs)Reduced blood pressure and improved endothelial function[1][2]
In Vivo Dosage (Mice) 10 mg/kg/day (oral)Aortic-banded miceAttenuated cardiac remodeling[8]
In Vivo Dosage (Mice) 30 mg/kg/day (oral)eNOS-/- miceNo effect on blood pressure[1]

Key Experimental Protocols

Protocol 1: Genetic Validation using eNOS Knockdown with siRNA

  • Objective: To determine if the observed phenotype is dependent on the presence of eNOS.

  • Methodology:

    • siRNA Design and Synthesis: Design and synthesize at least two different siRNAs targeting eNOS mRNA and a non-targeting control siRNA.

    • Transfection: Transfect the target cells with the eNOS-targeting siRNAs and the control siRNA using a suitable transfection reagent.

    • Knockdown Validation: After 48-72 hours, harvest a subset of the cells to validate eNOS knockdown by Western blotting or qRT-PCR.

    • Phenotypic Analysis: Treat the remaining cells with this compound or vehicle and perform the relevant phenotypic assays. The phenotype should be attenuated or absent in the eNOS knockdown cells if it is an on-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with a potential off-target protein within a cellular environment.[4]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.[4]

    • Heating: Heat the cell lysates to a range of temperatures.[4]

    • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Protein Detection: Analyze the amount of the potential off-target protein remaining in the soluble fraction using Western blotting. A shift in the thermal stability of the protein in the presence of this compound indicates direct binding.

Visualizations

Troubleshooting Workflow for Suspected Off-Target Effects of this compound cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Validation Steps cluster_3 Conclusion A Unexpected Phenotype or Cytotoxicity Observed B Dose-Response Analysis A->B C Is the effect only at high concentrations? B->C D Genetic Validation (eNOS Knockout/Knockdown) C->D Yes E Orthogonal Compound Testing C->E No F Does the phenotype persist without eNOS? D->F G Does a different eNOS enhancer show the same effect? E->G H Likely Off-Target Effect F->H Yes I Likely On-Target Effect F->I No G->H No G->I Yes

Caption: Troubleshooting workflow for suspected off-target effects.

On-Target vs. Potential Off-Target Signaling of this compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway AVE3085_on This compound eNOS_transcription eNOS Transcription AVE3085_on->eNOS_transcription enhances eNOS_protein eNOS Protein eNOS_transcription->eNOS_protein increases NO_production NO Production eNOS_protein->NO_production increases Vascular_effects Vasodilation, Reduced Blood Pressure NO_production->Vascular_effects AVE3085_off This compound Off_target Unknown Off-Target Protein AVE3085_off->Off_target binds to Unexpected_phenotype Unexpected Phenotype / Cytotoxicity Off_target->Unexpected_phenotype

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Improving the Stability of AVE3085 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of AVE3085 in experimental settings. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure the reliable and effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule enhancer of endothelial nitric oxide synthase (eNOS).[1][2] Its primary mechanism of action is to increase the transcription of the eNOS gene, leading to higher levels of eNOS protein and subsequently, increased production of nitric oxide (NO).[1][3] This enhancement of the eNOS/NO pathway is crucial for maintaining endothelial function and vascular health.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored at -20°C for long-term use. To minimize the effects of repeated freeze-thaw cycles, it is advisable to store the compound in single-use aliquots. For aqueous working solutions, it is best to prepare them fresh for each experiment by diluting the DMSO stock solution into the appropriate buffer or cell culture medium.

Q3: What are the common signs of this compound instability in solution?

A3: Signs of instability can include a decrease in the expected biological activity, the appearance of precipitates in the solution, or a change in the color of the solution. For quantitative assessment, a loss of the parent compound peak and the appearance of degradation product peaks when analyzed by High-Performance Liquid Chromatography (HPLC) are clear indicators of instability.

Q4: How does this compound affect the eNOS signaling pathway?

A4: this compound upregulates the expression of eNOS at both the mRNA and protein levels.[1] This leads to increased phosphorylation of eNOS at its activating site (Ser1177) and enhanced production of NO.[1] The increased NO bioavailability contributes to improved endothelial-dependent relaxation and can reduce oxidative stress.[1]

Q5: Are there any known off-target effects of this compound?

A5: Current research primarily focuses on the eNOS-enhancing effects of this compound. However, as with any small molecule, the potential for off-target effects should be considered. It is recommended to include appropriate controls in your experiments, such as using eNOS knockout models or co-incubation with an eNOS inhibitor (e.g., L-NAME), to confirm that the observed effects are mediated through the intended pathway.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The solubility limit of this compound in the aqueous buffer has been exceeded.- Increase the final concentration of DMSO in the working solution (though be mindful of solvent toxicity in cell-based assays, typically keeping it below 0.5%).- Prepare a more diluted DMSO stock solution to reduce the amount of DMSO needed for the final dilution.- Gently warm the solution or use sonication to aid dissolution, but be cautious as this may accelerate degradation.- Test the solubility of this compound in different buffer systems.
Loss of biological activity over time in cell culture experiments Degradation of this compound in the cell culture medium at 37°C.- Prepare fresh working solutions of this compound for each experiment.- If the experiment requires long-term incubation, consider replenishing the medium with freshly prepared this compound at regular intervals.- Perform a time-course stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions.
Inconsistent results between experiments - Inconsistent preparation of this compound solutions.- Variability in cell culture conditions (e.g., cell density, passage number).- Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.- Standardize the protocol for preparing and handling this compound solutions.- Ensure consistency in all cell culture parameters.- Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Unexpected cell toxicity - The concentration of this compound is too high.- The concentration of the solvent (e.g., DMSO) is toxic to the cells.- Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell type.- Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).

Data Presentation: Stability of this compound in Solution (Illustrative)

Condition Parameter Time Point 1 (e.g., 0h) Time Point 2 (e.g., 24h) Time Point 3 (e.g., 72h)
Aqueous Buffer (pH 5.0) at 37°C % Remaining this compound100%User-determinedUser-determined
Aqueous Buffer (pH 7.4) at 37°C % Remaining this compound100%User-determinedUser-determined
Aqueous Buffer (pH 8.5) at 37°C % Remaining this compound100%User-determinedUser-determined
Cell Culture Medium at 37°C % Remaining this compound100%User-determinedUser-determined
DMSO Stock at -20°C % Remaining this compound100%User-determined (e.g., 1 month)User-determined (e.g., 6 months)
DMSO Stock at Room Temperature % Remaining this compound100%User-determinedUser-determined

Experimental Protocols

Protocol for Determining the Stability of this compound in Aqueous Solution using HPLC-MS

This protocol outlines a general procedure for assessing the stability of this compound under various experimental conditions.

1. Materials and Reagents:

  • This compound
  • DMSO (HPLC grade)
  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline)
  • Cell culture medium of choice
  • HPLC or UHPLC system with a UV or PDA detector
  • Mass spectrometer (optional, for identification of degradation products)
  • C18 reverse-phase HPLC column
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile (B52724)
  • Autosampler vials

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare working solutions of this compound at a final concentration (e.g., 10 µM) in the desired aqueous buffers and/or cell culture medium. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects the assay (typically <0.5%).

3. Incubation:

  • Aliquot the working solutions into separate vials for each time point.
  • Incubate the vials at the desired temperature (e.g., 37°C for cell culture conditions, room temperature, or 4°C).
  • Protect samples from light if photosensitivity is being assessed.

4. Sample Analysis:

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot from the corresponding vial.
  • If necessary, quench the degradation by adding an equal volume of cold acetonitrile and centrifuge to precipitate any proteins.
  • Transfer the supernatant to an autosampler vial.
  • Inject the sample onto the HPLC-MS system.

5. HPLC-MS Conditions (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase Gradient: Start with 95% A and 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or MS in positive ion mode.
  • MS Scan Range: m/z 100-1000

6. Data Analysis:

  • Integrate the peak area of the parent this compound compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Mandatory Visualizations

AVE3085_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Endothelial Cell This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA increases eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein translation eNOS_Active eNOS Protein (active, phosphorylated at Ser1177) eNOS_Protein->eNOS_Active phosphorylation (e.g., via Akt) NO Nitric Oxide (NO) eNOS_Active->NO catalyzes conversion L_Arginine L-Arginine L_Arginine->NO Endothelial_Function Improved Endothelial Function NO->Endothelial_Function leads to Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solutions in Aqueous Buffer/Medium prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction & Prepare Sample sampling->quench hplc Analyze by HPLC-MS quench->hplc data Calculate % Remaining & Degradation Rate hplc->data

References

Technical Support Center: Overcoming Challenges in Measuring NO Production with AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE3085 and measuring its impact on nitric oxide (NO) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it increase nitric oxide (NO) production?

This compound is a small molecule compound that acts as an enhancer of endothelial nitric oxide synthase (eNOS).[1][2] Its primary mechanism of action is to increase the transcription and expression of the eNOS gene, leading to higher levels of eNOS protein.[1][3][4] This, in turn, results in increased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.[1][5][6] Studies have shown that this compound can restore endothelial function in models of hypertension and diabetes.[1][5][6]

Q2: What are the common methods to measure NO production in response to this compound?

Direct measurement of NO is challenging due to its short half-life of only a few seconds.[7] Therefore, NO production is typically assessed indirectly by measuring its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), or by using fluorescent probes. Common methods include:

  • Griess Assay: This is a colorimetric method that detects nitrite.[8][9] To measure total NO production, nitrate in the sample must first be converted to nitrite using a nitrate reductase.[7][9]

  • Chemiluminescence: This highly sensitive technique detects NO in the gas phase after its reaction with ozone.[10][11] It can provide real-time kinetic information.[10]

  • Fluorescence-based Assays: These methods use fluorescent dyes, such as 4,5-diaminofluorescein (B163784) (DAF-2), which become fluorescent upon reacting with NO.[5][6] This allows for the visualization of NO production in living cells.

  • Electron Spin Resonance (ESR) Spectroscopy: ESR is a highly specific method for the direct detection of NO after it has been trapped with a spin-trapping agent.[12]

Q3: Can this compound interfere with any of the NO measurement assays?

There is no direct evidence to suggest that this compound itself interferes with the chemical reactions of common NO detection assays like the Griess reaction or chemiluminescence. However, it is crucial to include proper controls in your experimental design. These should include vehicle-treated cells/tissues to establish a baseline and positive controls (e.g., a known NO donor) to ensure the assay is working correctly.

Q4: How does this compound affect eNOS signaling and phosphorylation?

This compound has been shown to not only increase eNOS expression but also to enhance its activity through phosphorylation.[1][13] Specifically, it has been observed to increase the phosphorylation of eNOS at the activating site (Ser1177) and decrease phosphorylation at the inhibitory site (Thr495).[13] This dual effect leads to a more active eNOS enzyme and consequently, greater NO production.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable NO signal after this compound treatment. 1. Insufficient this compound concentration or incubation time: The effect of this compound on eNOS expression is time and concentration-dependent.[3] 2. Cell health issues: Endothelial cells may not be healthy or may have low basal eNOS expression. 3. Assay sensitivity: The chosen NO detection method may not be sensitive enough to detect the change in NO production.[14] 4. Presence of NO scavengers: Components in the cell culture media or the sample itself may be scavenging NO.1. Optimize this compound treatment: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. 2. Ensure cell viability: Check cell morphology and viability. Use cells at a low passage number. 3. Choose a more sensitive assay: Consider using a more sensitive method like chemiluminescence or a highly sensitive fluorescent probe.[15] 4. Use phenol (B47542) red-free media: Phenol red can interfere with some colorimetric and fluorescent assays. Ensure your buffers and media are fresh and free of contaminants.
High background signal in the NO assay. 1. Contamination of reagents or samples: Nitrite/nitrate contamination is a common issue, especially with the Griess assay.[9][16] 2. Media components: Some cell culture media contain significant amounts of nitrate, which can lead to high background.[17] 3. Autofluorescence: In fluorescence-based assays, cells or media components may exhibit autofluorescence.1. Use high-purity reagents and water: Test all buffers and media for nitrite/nitrate contamination.[17] 2. Use low-nitrate media: If possible, switch to a culture medium with low nitrate content. 3. Include proper controls: Always include a "no-cell" control and a "no-dye" control to measure background fluorescence.
Inconsistent or variable results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect eNOS expression and NO production. 2. Inconsistent sample handling: The short half-life of NO makes its measurement sensitive to timing and handling procedures.[9] 3. Interference from other cellular processes: this compound can also affect reactive oxygen species (ROS) production, which can interact with NO and affect its measurement.[5][6]1. Standardize cell culture protocols: Use cells within a defined passage range and ensure consistent seeding density and confluency at the time of the experiment. 2. Standardize sample collection and processing: Process all samples in the same manner and at the same time point after treatment. 3. Consider measuring ROS: Simultaneously measuring ROS can help to interpret the NO data more accurately.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound as reported in various studies.

ParameterModel SystemTreatmentResultReference
Blood Pressure Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksSignificant reduction in systolic blood pressure[1]
Endothelium-Dependent Relaxation Aortae of SHR10 mg/kg/day for 4 weeksGreatly improved relaxation in response to acetylcholine[1]
eNOS Protein Expression Aortae of SHR10 mg/kg/day for 4 weeksUpregulated expression of eNOS protein[1]
eNOS mRNA Expression Aortae of SHR10 mg/kg/day for 4 weeksUpregulated expression of eNOS mRNA[1]
NO Production Human Internal Mammary Arteries30 µmol/LIncreased production of NO[18]
eNOS Protein Expression Human Internal Mammary Arteries (co-incubated with Homocysteine)30 µmol/LSignificantly increased eNOS protein expression[18]
NO Production Primary endothelial cells from mouse aortas1 µmol/LEnhanced NO production[5][6]

Experimental Protocols

1. Measurement of NO Production using the Griess Assay

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

  • Cell Culture and Treatment: Plate endothelial cells in a 96-well plate and allow them to reach the desired confluency. Treat the cells with this compound at various concentrations and for different durations. Include vehicle-treated and positive controls.

  • Sample Collection: After treatment, collect the cell culture supernatant.

  • Nitrate Reduction (for total NO measurement):

    • To a portion of the supernatant, add nitrate reductase and its cofactor (e.g., NADPH).

    • Incubate according to the manufacturer's instructions to convert nitrate to nitrite.

  • Griess Reaction:

    • Add sulfanilamide (B372717) solution to the samples (both with and without nitrate reduction) and incubate.

    • Add N-(1-naphthyl)ethylenediamine (NED) solution and incubate. A purple azo dye will form in the presence of nitrite.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.

2. Western Blot for eNOS and Phospho-eNOS

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of eNOS and phospho-eNOS to the loading control.

Mandatory Visualizations

AVE3085_Signaling_Pathway cluster_transcription Transcription & Translation cluster_activation Enzyme Activation This compound This compound Sp1 Sp1 (Transcription Factor) This compound->Sp1 Enhances activity eNOS_Gene eNOS Gene Sp1->eNOS_Gene Promotes transcription eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein eNOS_Active eNOS Protein (active) eNOS_Protein->eNOS_Active Phosphorylation (e.g., at Ser1177) NO Nitric Oxide (NO) eNOS_Active->NO Catalyzes conversion L_Arginine L-Arginine L_Arginine->eNOS_Active NO_Measurement_Workflow start Start: Cell Culture treatment Treatment with this compound (and controls) start->treatment sample_collection Sample Collection (e.g., supernatant, cell lysate) treatment->sample_collection assay_choice Choose NO Measurement Assay sample_collection->assay_choice griess Griess Assay (measures nitrite/nitrate) assay_choice->griess Indirect fluorescence Fluorescence Assay (e.g., DAF-2) assay_choice->fluorescence Indirect chemiluminescence Chemiluminescence (direct NO detection) assay_choice->chemiluminescence Direct data_acquisition Data Acquisition (e.g., absorbance, fluorescence intensity) griess->data_acquisition fluorescence->data_acquisition chemiluminescence->data_acquisition analysis Data Analysis and Quantification data_acquisition->analysis end End: Results analysis->end

References

Refining Experimental Protocols for Consistent AVE3085 Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with AVE3085, an endothelial nitric oxide synthase (eNOS) enhancer. Detailed experimental protocols and data summaries are included to support researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] This leads to an upregulation of eNOS mRNA and protein expression, resulting in increased nitric oxide (NO) production.[1][3] Enhanced NO bioavailability contributes to improved endothelial function and vasodilation.

Q2: What are the key signaling pathways affected by this compound?

A2: The primary pathway influenced by this compound is the eNOS signaling cascade. By increasing eNOS expression, it enhances the production of NO, a critical signaling molecule in the vasculature. Additionally, studies have shown that this compound can attenuate cardiac remodeling by reducing the expression and activation of the Smad signaling pathway.[4]

Q3: What are the recommended in vitro and in vivo starting concentrations for this compound?

A3: For in vitro cell culture experiments, a concentration of 10 µmol/L has been effectively used to increase eNOS expression in primary endothelial cells.[1] For in vivo studies in rodents, a common oral dosage is 10 mg/kg/day.[1][4]

Q4: How does this compound affect eNOS phosphorylation?

A4: this compound has been shown to enhance the phosphorylation of eNOS, which is a key mechanism for its activation.[1][3] Specifically, it promotes the phosphorylation at the activating site Ser1177 and can decrease phosphorylation at the inhibitory site Thr495, leading to increased eNOS activity.[3]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Inconsistent Western Blot Results for eNOS or Phospho-eNOS
Problem Potential Cause Recommended Solution
Weak or No Signal for p-eNOS Inadequate cell/tissue stimulation or rapid dephosphorylation.Ensure appropriate stimulation conditions. Use phosphatase inhibitors in your lysis buffer.
Low abundance of phosphorylated protein.Increase the amount of protein loaded on the gel. Use a more sensitive ECL substrate.
Poor antibody quality or incorrect antibody dilution.Use a validated antibody for the specific phosphorylation site. Optimize antibody concentration.
High Background Insufficient blocking or washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Increase the number and duration of washes.
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.
Multiple Non-Specific Bands Antibody cross-reactivity.Use a more specific antibody. Perform a peptide block to confirm specificity.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.
Variability in Vascular Reactivity Assays (Aortic Ring)
Problem Potential Cause Recommended Solution
Inconsistent Vasodilation Response Damage to the endothelium during preparation.Handle the aortic rings with extreme care, using fine forceps. Ensure the vessel does not dry out.
Variability in ring size.Cut rings of a consistent size (e.g., 2-3 mm).
Inconsistent pre-constriction.Allow for a stable pre-constriction plateau before adding vasodilators. Use a consistent concentration of the pre-constricting agent.
Reduced or Absent Response to Acetylcholine (B1216132) Endothelial dysfunction in the animal model.This may be an expected finding. Use sodium nitroprusside as a control for endothelium-independent vasodilation.
Inadequate equilibration time.Allow sufficient time for the aortic rings to equilibrate in the organ bath before starting the experiment.
Inconsistent Gene Expression (RT-qPCR) Results for eNOS
Problem Potential Cause Recommended Solution
High Cq Values or No Amplification Poor RNA quality or quantity.Use a high-quality RNA extraction method and verify RNA integrity (e.g., using a Bioanalyzer).
Inefficient primers.Design and validate primers with high efficiency (90-110%).
High Variability Between Replicates Pipetting errors.Use a master mix for all reactions to minimize pipetting variability.
Inconsistent sample preparation.Ensure consistent cell lysis and RNA extraction across all samples.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in published studies.

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDoseDurationSystolic Blood Pressure (mmHg)Reduction from Control (mmHg)
SHR Control-4 weeks170.0 ± 4.0-
SHR + this compound10 mg/kg/day4 weeks151.8 ± 1.818.2
Data from Yang et al. (2011)[1]

Table 2: Effect of this compound on Endothelium-Dependent Relaxation in Aortic Rings from SHRs

TreatmentConditionMaximal Relaxation to Acetylcholine (%)Improvement (%)
SHR Control2h incubation26.9 ± 4.4-
SHR + this compound2h incubation (10 µmol/L)50.2 ± 4.523.3
Data from Yang et al. (2011)[1]

Table 3: Effect of this compound on Cardiac Hypertrophic Markers in a Mouse Model of Cardiac Remodeling

Treatment GroupANP mRNA Expression (relative units)β-MHC mRNA Expression (relative units)
Aortic Banding (Control)Significantly elevatedSignificantly elevated
Aortic Banding + this compound (10 mg/kg/day)Significantly decreased vs. ControlSignificantly decreased vs. Control
Qualitative summary from a study by another research group.[4]

Detailed Experimental Protocols

Protocol 1: Western Blotting for eNOS and Phospho-eNOS
  • Sample Preparation: Homogenize aortic tissue or lyse endothelial cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and run at 120V for 90 minutes.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against eNOS (1:1000) and p-eNOS (Ser1177, 1:1000) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry and normalize to a loading control (e.g., GAPDH).

Protocol 2: Vascular Reactivity Assay using Aortic Rings
  • Aorta Isolation: Euthanize the animal and carefully dissect the thoracic aorta in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2g, with buffer changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

  • Pre-constriction: After washing out the KCl, pre-constrict the rings with phenylephrine (B352888) (e.g., 1 µM) to a stable plateau.

  • Vasodilation: Add cumulative concentrations of acetylcholine to assess endothelium-dependent vasodilation.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction.

Visualizations

AVE3085_Signaling_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances Smad Smad Signaling (Inhibited) This compound->Smad eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS promotes phosphorylation NO Nitric Oxide (NO) p_eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Cardiac_Remodeling Cardiac Remodeling Smad->Cardiac_Remodeling contributes to

Caption: Signaling pathway of this compound leading to vasodilation and cardiac effects.

Experimental_Workflow_Vascular_Reactivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Cutting Cut into 2-3 mm Rings Aorta_Isolation->Ring_Cutting Mounting Mount in Organ Bath Ring_Cutting->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Pre_constriction Pre-constrict (Phenylephrine) Viability_Test->Pre_constriction AVE3085_Incubation Incubate with this compound (or vehicle) Pre_constriction->AVE3085_Incubation Vasodilation_Test Assess Vasodilation (Acetylcholine) AVE3085_Incubation->Vasodilation_Test Data_Recording Record Tension Changes Vasodilation_Test->Data_Recording Analysis Calculate % Relaxation Data_Recording->Analysis

Caption: Workflow for assessing vascular reactivity in response to this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Check_Equipment Calibrate & Check Equipment Start->Check_Equipment Isolate_Variable Isolate and Test One Variable at a Time Check_Protocols->Isolate_Variable Check_Reagents->Isolate_Variable Check_Equipment->Isolate_Variable Positive_Control Run Positive & Negative Controls Isolate_Variable->Positive_Control Consult_Literature Consult Literature for Similar Issues Positive_Control->Consult_Literature Consistent_Results Consistent Results Achieved Positive_Control->Consistent_Results if successful Consult_Literature->Isolate_Variable refine approach

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Potential reasons for unexpected results with AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE3085. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] Its primary mechanism is to upregulate the expression of eNOS mRNA and protein, leading to increased production of nitric oxide (NO).[1][3] This enhancement of the eNOS/NO signaling pathway results in vasodilation and plays a protective role in the cardiovascular system.

Q2: What are the expected outcomes of this compound treatment in preclinical models?

A2: In various preclinical models, this compound has been shown to restore endothelial function, reduce blood pressure in hypertensive subjects, and attenuate cardiac remodeling.[1][4][5] It has also demonstrated protective effects against endothelial dysfunction induced by conditions such as diabetes and high homocysteine levels.[6]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For in vitro experiments, it is often dissolved in an organic solvent like DMSO to create a stock solution. For in vivo studies, the stock solution may be further diluted in a vehicle such as corn oil.[7] It is recommended to store the powder at -20°C for long-term stability (up to 3 years).[7] Stock solutions in solvent should be stored at -80°C and are stable for up to 2 years.[7] It is advisable to prepare working solutions fresh on the day of the experiment.[7]

Q4: What is the recommended dosage for in vivo studies?

A4: The effective oral dose of this compound in spontaneously hypertensive rats has been reported as 10 mg/kg/day.[1][3] In mice, a similar dose of 10 mg/kg/day administered orally has been used to study its effects on cardiac remodeling.[4]

Troubleshooting Guide

This guide addresses potential unexpected results you might encounter during your experiments with this compound.

Issue 1: No significant increase in eNOS expression (mRNA or protein) after this compound treatment.
Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or animal model. A common in vitro concentration is 10 µmol/L.[1]
Incorrect Incubation Time Optimize the incubation time. For in vitro studies, an incubation period of 12 hours has been shown to increase eNOS expression.[1]
Low Basal eNOS Expression Ensure that the cells or tissues you are using express eNOS at a detectable level. Some cell types may have very low or no endogenous eNOS expression.
Compound Degradation Verify the integrity of your this compound stock. Ensure it has been stored correctly at -20°C (powder) or -80°C (in solvent) and protected from light.[7] Prepare fresh dilutions for each experiment.
Issues with Experimental Technique (RT-PCR/Western Blot) Review your protocols for RT-PCR and Western blotting. Ensure the use of appropriate primers and antibodies, and optimize reaction conditions. Refer to general troubleshooting guides for these techniques.[8][9][10][11][12][13][14][15][16]
Issue 2: Increased eNOS expression, but no corresponding increase in NO-dependent physiological effects (e.g., vasodilation).
Potential Cause Troubleshooting Steps
eNOS Uncoupling High levels of eNOS expression in the absence of sufficient cofactors (like tetrahydrobiopterin, BH4) can lead to eNOS uncoupling, where the enzyme produces superoxide (B77818) instead of NO.[17] This can be exacerbated by oxidative stress. Consider co-treatment with an antioxidant or a BH4 precursor.
Inhibitors of NO Signaling Ensure that your experimental system does not contain inhibitors of the NO signaling pathway, such as high levels of asymmetric dimethylarginine (ADMA), an endogenous eNOS inhibitor.[18]
Cellular Tolerance or Desensitization Prolonged stimulation of the NO pathway can sometimes lead to tolerance. Consider varying the treatment duration or including washout periods in your experimental design.
Paradoxical Effects of High NO Very high concentrations of NO can have paradoxical effects, including cytotoxicity.[19] Ensure that the observed increase in eNOS expression is leading to physiologically relevant levels of NO production.
Issue 3: Unexpected or paradoxical physiological responses.
Potential Cause Troubleshooting Steps
Off-Target Effects While specific off-target effects of this compound are not well-documented, it is a possibility with any small molecule. Consider using a structurally unrelated eNOS enhancer as a control to confirm that the observed effects are mediated through eNOS.
Interaction with other Signaling Pathways This compound has been shown to affect the Smad signaling pathway in the context of cardiac remodeling.[4] Be aware that enhancing eNOS/NO signaling can have broader effects on other cellular pathways.
Paradoxical Vasoconstriction In certain contexts, high levels of reactive oxygen species (ROS) can lead to a paradoxical activation of eNOS, but the resulting NO can be scavenged by superoxide, leading to a net vasoconstrictor effect.[20][21] This is a complex phenomenon that may depend on the specific redox state of the tissue.
Solvent Effects High concentrations of solvents like DMSO can have biological effects, including attenuating nitric oxide generation.[22] Ensure that the final concentration of the solvent in your experiment is low and that you include a vehicle-only control group.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies with this compound.

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupSystolic Blood Pressure (mmHg)Reference
WKY (Control)121.5 ± 4.2[1]
WKY + this compound114.8 ± 2.3[1]
SHR (Control)170.0 ± 4.0[1]
SHR + this compound (10 mg/kg/day, 4 weeks)151.8 ± 1.8[1]
SHR + Aliskiren (10 mg/kg/day, 4 weeks)147.7 ± 1.3[1]

Table 2: Effect of this compound on Endothelium-Dependent Relaxation in Aortic Rings from SHR

Treatment GroupMaximal Relaxation to Acetylcholine (%)Reference
SHR (Control)33.2 ± 3.0[1]
SHR + this compound (4 weeks in vivo)58.0 ± 3.1[1]
SHR (Aorta incubated with this compound for 2h ex vivo)50.2 ± 4.5[1]
WKY (Control)Not significantly different from WKY + this compound[1]

Experimental Protocols & Workflows

Below are simplified workflows for common experiments involving this compound.

In Vitro Experiment Workflow

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Endothelial Cells treat_cells Treat Cells with this compound (e.g., 10 µM for 12h) cell_culture->treat_cells control_group Vehicle Control Group cell_culture->control_group prepare_ave Prepare this compound Stock (e.g., in DMSO) prepare_ave->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells control_group->harvest_cells rna_extraction RNA Extraction harvest_cells->rna_extraction protein_extraction Protein Extraction harvest_cells->protein_extraction rt_pcr RT-PCR for eNOS mRNA rna_extraction->rt_pcr western_blot Western Blot for eNOS Protein protein_extraction->western_blot

Caption: Workflow for in vitro analysis of this compound on eNOS expression.

In Vivo Experiment Workflow

in_vivo_workflow cluster_prep Preparation & Dosing cluster_measurement Measurement cluster_ex_vivo Ex Vivo Analysis animal_model Select Animal Model (e.g., SHR) dosing Oral Administration (e.g., 10 mg/kg/day for 4 weeks) animal_model->dosing control_group Vehicle Control Group animal_model->control_group prepare_dose Prepare this compound Formulation (e.g., in 5% methylcellulose) prepare_dose->dosing bp_measurement Measure Blood Pressure dosing->bp_measurement tissue_harvest Harvest Tissues (e.g., Aorta) dosing->tissue_harvest control_group->bp_measurement control_group->tissue_harvest vasomotor_studies Vasomotor Function Studies tissue_harvest->vasomotor_studies molecular_analysis Molecular Analysis (eNOS expression) tissue_harvest->molecular_analysis

Caption: Workflow for in vivo evaluation of this compound.

Signaling Pathway

This compound and the eNOS/NO Signaling Pathway

enos_pathway This compound This compound eNOS_gene eNOS Gene Transcription This compound->eNOS_gene enhances eNOS_protein eNOS Protein eNOS_gene->eNOS_protein leads to increased NO Nitric Oxide (NO) eNOS_protein->NO produces L_Arginine L-Arginine L_Arginine->eNOS_protein sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

Caption: Simplified eNOS/NO signaling pathway enhanced by this compound.

References

How to control for confounding variables in AVE3085 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE3085. The following information is designed to help control for confounding variables and ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS).[1] Its primary mechanism of action is to increase the transcription and expression of the eNOS gene, leading to greater production of nitric oxide (NO).[2][3] This enhanced NO bioavailability contributes to its therapeutic effects, including vasodilation, reduction of blood pressure, and attenuation of cardiac remodeling.[1][2]

Q2: What are the major signaling pathways affected by this compound?

The primary pathway influenced by this compound is the eNOS signaling cascade, leading to increased NO production. Additionally, studies have shown that this compound can attenuate cardiac remodeling by inhibiting the Smad signaling pathway.[1]

Q3: What are common confounding variables to consider in in vivo studies with this compound?

Several factors can influence the outcome of in vivo studies with this compound. It is crucial to control for these to ensure that the observed effects are attributable to the compound itself. Key confounding variables include:

  • Animal Strain and Genetics: Different animal strains can exhibit variations in their baseline cardiovascular parameters and response to treatments. For example, spontaneously hypertensive rats (SHRs) are a common model for studying the antihypertensive effects of this compound.[2] The choice of an appropriate control strain (e.g., Wistar-Kyoto rats for SHRs) is critical.

  • Age and Sex: These are significant biological variables that can affect cardiovascular function and drug metabolism.[4] It is important to use age- and sex-matched animals in all experimental groups.

  • Diet and Housing Conditions: Diet can influence cardiovascular health, and variations in housing conditions can induce stress, affecting physiological parameters. Standardized diet and housing are essential.

  • Baseline Health Status: The presence of underlying health issues, other than the intended experimental model, can confound results. Proper health screening of animals is recommended.

  • Method of Drug Administration: The route and timing of this compound administration should be consistent across all groups. Oral gavage is a common method for this compound.[1][2]

Q4: What are the key confounding variables in in vitro experiments with this compound?

In vitro studies also require careful control of variables to ensure reliable data. Potential confounders include:

  • Cell Line and Passage Number: Different endothelial cell lines can have varying levels of eNOS expression and responsiveness. It is also crucial to use cells within a consistent and low passage number range to avoid issues with senescence and genetic drift.

  • Cell Culture Conditions: Variations in media composition, serum batch, confluency, and incubation conditions (temperature, CO2 levels) can significantly impact cell physiology and drug response.

  • Plating Density: The density at which cells are plated can influence their proliferation rate and signaling, potentially affecting the experimental outcome.

  • Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects. A vehicle-only control group is essential to account for these potential effects.

Troubleshooting Guides

In Vivo Experiments*

Problem: High variability in blood pressure measurements between animals in the same treatment group.

Possible Cause Troubleshooting Steps
Inconsistent measurement technique Ensure that the method for measuring blood pressure (e.g., tail-cuff plethysmography, telemetry) is performed consistently by the same trained personnel at the same time of day to minimize circadian variations.
Stress-induced hypertension Acclimatize animals to the measurement procedure to reduce stress. For tail-cuff measurements, perform several preliminary sessions before data collection begins.
Underlying health differences Ensure all animals are of a similar health status at the start of the study. Randomize animals to treatment groups to distribute any minor variations evenly.
Inaccurate dosing Verify the concentration of the this compound solution and ensure accurate and consistent administration to each animal.

Problem: Lack of expected effect of this compound on cardiac remodeling in an aortic banding model.

Possible Cause Troubleshooting Steps
Insufficient duration of treatment Studies have shown that this compound is effective when administered for several weeks.[1] Ensure the treatment period is sufficient to observe changes in cardiac remodeling.
Severity of aortic banding The degree of pressure overload induced by aortic banding can vary. Ensure the surgical procedure is standardized and consistently creates the desired level of cardiac stress.
Inappropriate control group A sham-operated control group is essential to distinguish the effects of the surgery from the effects of this compound.
Compensatory mechanisms The Smad signaling pathway is complex, with potential for compensatory activation of other pathways.[5] Consider measuring markers of other relevant pathways to get a more complete picture.
In Vitro Experiments*

Problem: Inconsistent eNOS expression or activity in cultured endothelial cells treated with this compound.

Possible Cause Troubleshooting Steps
Cellular stress Ensure cells are healthy and not under stress from factors like over-confluency, nutrient depletion, or contamination.
Serum variability Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may influence eNOS expression. Test and use a single, qualified batch of FBS for the entire experiment.
This compound degradation Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over time may vary.
Assay sensitivity For eNOS activity assays, ensure the assay is sensitive enough to detect changes. Optimize substrate concentrations and incubation times.

Problem: High background signal in assays measuring nitric oxide (NO) production.

Possible Cause Troubleshooting Steps
Media interference Phenol (B47542) red in cell culture media can interfere with some NO detection assays. Use phenol red-free media for the duration of the experiment.
Presence of other NO sources While eNOS is the primary source in endothelial cells, other NOS isoforms (nNOS, iNOS) could contribute to NO production under certain conditions. Use specific NOS inhibitors to confirm the source of the measured NO.
Reagent instability NO detection reagents can be sensitive to light and temperature. Protect them from light and prepare them fresh as recommended by the manufacturer.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

This protocol is based on methodologies described in published studies.[2]

  • Animal Model: Use male spontaneously hypertensive rats (SHRs) and age- and sex-matched Wistar-Kyoto (WKY) rats as normotensive controls.

  • Acclimatization: Acclimatize animals to the housing facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign SHRs to two groups: a vehicle control group and an this compound treatment group. Include a WKY control group.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg/day) or vehicle orally via gavage for a specified period (e.g., 4 weeks).[2]

  • Blood Pressure Measurement: Measure systolic blood pressure at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method. Ensure measurements are taken at the same time each day to minimize variability.

  • Data Analysis: Analyze blood pressure changes over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Protocol 2: In Vitro Assessment of this compound on eNOS Expression in Endothelial Cells

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium. Use cells between passages 3 and 6.

  • Plating: Seed HUVECs in 6-well plates and allow them to reach approximately 80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform Western blot analysis to determine the protein levels of total eNOS and phosphorylated eNOS (at Ser1177). Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis: Quantify band intensities using densitometry and compare the expression levels between treated and control groups using statistical tests such as a one-way ANOVA.

Visualizations

AVE3085_Mechanism_of_Action cluster_this compound This compound Action cluster_Cell Endothelial Cell cluster_Effects Physiological Effects This compound This compound eNOS_Gene eNOS Gene This compound->eNOS_Gene Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO Nitric Oxide (NO) eNOS_Protein->NO L-Arginine -> L-Citrulline Vasodilation Vasodilation NO->Vasodilation

Caption: Mechanism of action of this compound in enhancing nitric oxide production.

Confounding_Variables_Workflow cluster_Planning Experimental Planning cluster_Execution Experimental Execution cluster_Analysis Data Analysis Identify Identify Potential Confounding Variables Design Design Experiment to Minimize Confounders Identify->Design Randomization Randomization Design->Randomization Matching Matching Design->Matching Blinding Blinding Design->Blinding Standardization Standardize Protocols Design->Standardization Statistical_Control Statistical Control (e.g., ANCOVA) Randomization->Statistical_Control Stratification Stratification Randomization->Stratification Matching->Statistical_Control Matching->Stratification Blinding->Statistical_Control Blinding->Stratification Standardization->Statistical_Control Standardization->Stratification Smad_Signaling_Inhibition This compound This compound eNOS eNOS Expression This compound->eNOS Increases Smad_Complex Smad Complex eNOS->Smad_Complex Inhibits TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Expression Pro-fibrotic Gene Expression Nucleus->Gene_Expression Cardiac_Remodeling Cardiac Remodeling Gene_Expression->Cardiac_Remodeling

References

Best practices for long-term storage of AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of AVE3085, alongside troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] To prevent degradation from moisture and light, it is recommended to store the compound in a desiccator with an opaque container or an amber vial.[3] Adhering to these conditions helps maintain the integrity and usability of the chemical for future experiments.[4]

Q2: How should I prepare and store stock solutions of this compound?

It is advisable to prepare stock solutions in a suitable solvent, such as DMSO. For short-term storage, refrigerated conditions at 2-8°C are adequate for many chemical reagents.[4] However, for long-term storage of stock solutions, it is best to aliquot the solution into smaller, single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[5] When preparing solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[2]

Q3: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color or clumping of the solid compound. For solutions, precipitation upon thawing or a change in clarity may indicate degradation or reduced solubility. In experimental results, a decrease in the expected biological activity, such as a reduced enhancement of eNOS activity, could suggest that the compound has degraded.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored at -20°C and protected from light and moisture.[1][3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Inaccurate compound concentration.Verify the calibration of balances and pipettes. Use a molarity calculator to ensure accurate concentration calculations.
Precipitation in stock solution after thawing Poor solubility or compound degradation.Gently warm the solution and use sonication to aid dissolution.[2] If precipitation persists, prepare a fresh stock solution.
Reduced or no biological effect in assays Inactive compound due to degradation.Test a fresh vial of the compound. If the issue persists, consider ordering a new batch.
Issues with the experimental setup.Verify the integrity of other reagents and the experimental protocol. Ensure that the vehicle used for dissolution does not interfere with the assay.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

  • Preparation : Work in a clean and dry environment. Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a 10 mM concentration.

  • Mixing : Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[2]

  • Storage : Aliquot the stock solution into single-use vials and store at -80°C for long-term preservation.

Visualizations

G cluster_storage Long-Term Storage Workflow for this compound A Receive Solid this compound B Store at -20°C in Desiccator (Opaque Container) A->B C Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D Aliquot into Single-Use Vials C->D E Store Aliquots at -80°C D->E F Prepare Working Solution (Fresh) E->F G Use in Experiment F->G

Caption: Recommended workflow for the long-term storage and preparation of this compound.

This compound is known to be an enhancer of endothelial nitric oxide synthase (eNOS).[2][6][7] Its mechanism of action involves increasing the transcription and activity of eNOS, leading to greater production of nitric oxide (NO).[6][8] NO plays a crucial role in vasodilation and endothelial function.[6][9] Dysregulation of this pathway is implicated in cardiovascular diseases such as hypertension.[6]

G This compound This compound eNOS_transcription eNOS Gene Transcription This compound->eNOS_transcription enhances eNOS_protein eNOS Protein eNOS_transcription->eNOS_protein leads to increased NO_production Nitric Oxide (NO) Production eNOS_protein->NO_production catalyzes Vasodilation Vasodilation & Improved Endothelial Function NO_production->Vasodilation promotes G start Inconsistent Experimental Results Observed check_storage Verify this compound Storage Conditions (-20°C, dark, dry) start->check_storage check_solution Examine Stock Solution for Precipitation check_storage->check_solution If conditions are correct prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh If precipitation is present check_protocol Review Experimental Protocol & Other Reagents check_solution->check_protocol If solution is clear end Problem Resolved prepare_fresh->end new_batch Consider Using a New Batch of this compound check_protocol->new_batch If protocol is correct new_batch->end

References

Technical Support Center: Accurate Measurement of AVE3085 Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating equipment for the accurate measurement of AVE3085's effects. This compound is an enhancer of endothelial nitric oxide synthase (eNOS) transcription, playing a crucial role in promoting endothelial function.[1][2] This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure reliable and reproducible results in your research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, low molecular weight compound that enhances the transcription of endothelial nitric oxide synthase (eNOS).[1][2] Its primary mechanism is to increase the expression of eNOS, leading to greater production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3] This enhancement of the eNOS/NO pathway helps to restore endothelial function, reduce oxidative stress, and lower blood pressure in hypertensive models.[1][3]

Q2: What are the key in-vitro and in-vivo effects of this compound that I should be measuring?

A2: The key effects of this compound to measure include:

  • Improved Endothelium-Dependent Relaxation: Assessed by isometric force myography in isolated blood vessels.[1][2]

  • Increased eNOS Expression: Quantified at both the mRNA (RT-qPCR) and protein (Western Blot) levels.[1][2]

  • Enhanced eNOS Phosphorylation: Measured by Western Blot to determine the activation state of the enzyme.[1][2]

  • Increased Nitric Oxide (NO) Bioavailability: Directly measured using NO-sensitive sensors or indirectly through downstream markers.[3]

  • Reduced Oxidative Stress: Determined by measuring markers like nitrotyrosine or superoxide (B77818) levels.[1][3]

  • Restoration of eNOS Coupling: Assessed by measuring the ratio of eNOS dimers to monomers.

Q3: Why is equipment calibration so critical when studying the effects of this compound?

A3: Precise equipment calibration is essential for obtaining accurate and reproducible data. Inaccurate calibration can lead to misinterpretation of this compound's effects, such as underestimating its potency or missing subtle but significant changes in vascular function or signaling pathways. For instance, an uncalibrated force transducer in a myograph could lead to incorrect measurements of vascular relaxation, while poorly calibrated fluorescence microscopy for superoxide detection could yield misleading results about oxidative stress levels.

Q4: How can I be sure my eNOS antibody for Western blotting is specific and reliable?

A4: To ensure the quality of your eNOS antibody, you should:

  • Check the Datasheet: Verify that the antibody has been validated for the species and application you are using.

  • Use Positive and Negative Controls: Include protein lysates from cells or tissues known to express eNOS (positive control) and from eNOS knockout models or cells with eNOS expression silenced (negative control).

  • Verify Band Size: Ensure the detected band corresponds to the expected molecular weight of eNOS (~140 kDa for the monomer).

  • Perform a Peptide Block Assay: If possible, pre-incubate the antibody with the immunizing peptide to confirm that the signal is specific.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key experiments to measure the effects of this compound.

Isometric Force Myography
Problem Possible Cause(s) Solution(s)
Unstable baseline force reading Improperly secured vessel; Air bubbles in the chamber; Temperature fluctuations; Electrical interference.Ensure vessel is securely mounted without excessive tension.[4] Degas buffer solutions and check for bubbles. Maintain a constant temperature (37°C). Ground the equipment properly and isolate from sources of electrical noise.
Poor or inconsistent contractile response to agonists (e.g., phenylephrine (B352888), U46619) Damaged vessel endothelium or smooth muscle during dissection; Incorrect buffer composition or pH; Agonist degradation.Handle vessels gently during dissection to preserve endothelial integrity.[5] Prepare fresh physiological salt solution (PSS) daily and ensure pH is stable at 7.4. Use fresh, properly stored agonist solutions.
No or weak endothelium-dependent relaxation to acetylcholine (B1216132) (ACh) Damaged endothelium; Insufficient pre-constriction.Minimize handling of the vessel lumen during mounting.[5] Ensure a stable and adequate pre-constriction (typically 50-80% of maximum) before adding ACh.
Drifting of the force transducer signal Transducer not properly zeroed or calibrated; Temperature changes affecting the transducer.Allow the system to equilibrate for at least 30-60 minutes before calibration.[6] Calibrate the transducer with known weights at the beginning of each experiment. Maintain a stable room temperature.
Nitric Oxide (NO) and Superoxide Detection
Problem Possible Cause(s) Solution(s)
Low or no NO signal with NO sensor Sensor not properly polarized or calibrated; Presence of oxygen in the calibration solution; Insufficient stimulation of NO production.Allow the sensor to polarize for the recommended time before calibration.[2] Prepare NO calibration solutions in anoxic water.[2] Ensure the stimulus (e.g., ACh, shear stress) is appropriately applied to the cells or tissue.
High background fluorescence with Dihydroethidium (DHE) for superoxide detection Autofluorescence of the tissue or cells; Non-specific oxidation of DHE; Photobleaching.Acquire a baseline image before adding DHE to assess autofluorescence. Use superoxide dismutase (SOD) as a negative control to confirm superoxide-specific signal.[7] Minimize light exposure and use appropriate imaging settings to reduce photobleaching.
Inconsistent DHE staining between samples Uneven dye loading; Differences in cell number or tissue size.Ensure consistent incubation time and DHE concentration for all samples. Normalize fluorescence intensity to cell number or tissue area.
Difficulty in quantifying DHE fluorescence DHE can be oxidized to products other than the superoxide-specific 2-hydroxyethidium.Use HPLC-based methods to specifically quantify 2-hydroxyethidium for more accurate superoxide measurement.[7] Alternatively, use optimized fluorescence spectroscopy settings to minimize interference from non-specific oxidation products.[7]
Quantitative Western Blotting for eNOS
Problem Possible Cause(s) Solution(s)
Weak or no eNOS signal Insufficient protein loading; Inefficient protein transfer; Primary antibody not effective.Load an adequate amount of protein (typically 20-40 µg of tissue lysate).[8] Confirm transfer efficiency by staining the membrane with Ponceau S.[9] Use a validated eNOS antibody at the recommended dilution and incubation time.
High background Insufficient blocking; Primary or secondary antibody concentration too high; Contaminated buffers.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA.[9] Optimize antibody concentrations. Use fresh, filtered buffers.
Non-specific bands Primary or secondary antibody cross-reactivity; Protein degradation.Use a more specific primary antibody. Include protease inhibitors in your lysis buffer to prevent protein degradation.[9]
Inconsistent eNOS dimer/monomer ratio Samples boiled or not kept cold; Inappropriate gel/buffer conditions.Do not boil samples for dimer/monomer analysis. Perform all steps, including electrophoresis and transfer, at 4°C.[10][11] Use low-temperature SDS-PAGE (LT-PAGE).
Inaccurate quantification Protein loading not within the linear range; Inappropriate loading control.Perform a dilution series of your sample to determine the linear range for your protein of interest.[12] Normalize to total protein stain rather than a single housekeeping protein, as housekeeping protein expression can vary.[13]
RT-qPCR for eNOS mRNA Expression
Problem Possible Cause(s) Solution(s)
Poor amplification efficiency Poor RNA quality; PCR inhibitors in the sample; Suboptimal primer design.Assess RNA integrity using a bioanalyzer or gel electrophoresis. Purify RNA to remove inhibitors. Design and validate primers to ensure they have high efficiency (90-110%).
High variability between replicates Pipetting errors; Inconsistent reverse transcription efficiency.Use calibrated pipettes and proper pipetting technique. Ensure consistent amounts of high-quality RNA are used for cDNA synthesis.
Inaccurate data normalization Unstable reference gene(s).Validate a panel of reference genes for your specific experimental conditions to identify the most stable ones.[14] Use the geometric mean of multiple stable reference genes for normalization.

III. Experimental Protocols

Protocol for Isometric Force Myography
  • Tissue Preparation: Isolate a segment of the thoracic aorta from the experimental animal in ice-cold physiological salt solution (PSS). Carefully remove adherent connective and adipose tissue under a dissecting microscope. Cut the aorta into 2 mm rings.

  • Mounting: Mount the aortic rings on two stainless steel wires in the chambers of a wire myograph system filled with PSS and bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Normalization: Allow the rings to equilibrate for 60 minutes. During this time, gradually increase the tension to a baseline of 9.8 mN. Normalize the vessel by setting it to its optimal resting tension for active tension development.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to check for viability. After washing, assess the integrity of the endothelium by pre-contracting with phenylephrine and then inducing relaxation with acetylcholine. A relaxation of over 80% indicates a healthy endothelium.

  • Experiment: After a washout period, pre-contract the rings with an agonist (e.g., phenylephrine). Once a stable plateau is reached, add cumulative concentrations of this compound or other vasoactive agents to generate a concentration-response curve.

  • Data Analysis: Record the changes in isometric force. Express relaxation responses as a percentage of the pre-contraction induced by the agonist.

Protocol for Superoxide Detection using DHE Fluorescence
  • Cell/Tissue Preparation: Culture endothelial cells on glass-bottom dishes or prepare frozen sections of aortic tissue.

  • DHE Loading: Incubate the cells or tissue sections with DHE (e.g., 10 µM) in a light-protected environment at 37°C for 30 minutes.

  • Imaging: Wash the samples with buffer to remove excess DHE. Acquire fluorescent images using a fluorescence microscope with appropriate filter sets (e.g., excitation at ~518 nm and emission at ~606 nm for the oxidized product).

  • Treatment: Treat the cells or tissues with this compound or other compounds of interest.

  • Image Acquisition and Analysis: Acquire images at different time points after treatment. Quantify the fluorescence intensity using image analysis software. Normalize the fluorescence signal to the cell number or tissue area.

  • Controls: Include a negative control (untreated), a positive control (e.g., a known inducer of superoxide), and a control with superoxide dismutase (SOD) to confirm the specificity of the signal.

Protocol for eNOS Dimer/Monomer Western Blot
  • Protein Extraction: Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors on ice. Do not boil the samples.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Low-Temperature SDS-PAGE (LT-PAGE): Prepare samples with non-reducing Laemmli buffer (without β-mercaptoethanol or DTT). Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis at a low voltage (e.g., 40-50V) in a cold room or with a cooling unit to maintain a temperature of 4°C.[10][11]

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane at 4°C.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with a primary antibody against eNOS overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities for the eNOS dimer (at ~280 kDa) and monomer (at ~140 kDa).[15] Calculate the dimer-to-monomer ratio.

IV. Data Presentation

Table 1: Summary of this compound Effects on Vascular Function and eNOS Expression
Parameter Control Group This compound-Treated Group Key Findings Reference
Endothelium-Dependent Relaxation (%) 45 ± 575 ± 6This compound significantly improves endothelial function.[1]
eNOS mRNA Expression (Fold Change) 1.0 ± 0.22.5 ± 0.4This compound upregulates eNOS gene transcription.[1]
eNOS Protein Expression (Fold Change) 1.0 ± 0.11.8 ± 0.2This compound increases eNOS protein levels.[2]
Phosphorylated eNOS (p-eNOS) Level (Fold Change) 1.0 ± 0.32.2 ± 0.5This compound enhances eNOS activation.[1]
Nitrotyrosine Formation (Fold Change) 1.0 ± 0.10.4 ± 0.1This compound reduces oxidative stress.[1]

Note: The data presented are representative values from published studies and should be used for illustrative purposes only. Actual results may vary depending on the experimental model and conditions.

V. Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

AVE3085_Signaling_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein eNOS_Coupling eNOS Coupling (Dimerization) eNOS_Protein->eNOS_Coupling Coupled_eNOS Coupled eNOS eNOS_Coupling->Coupled_eNOS Uncoupled_eNOS Uncoupled eNOS (Monomer) eNOS_Coupling->Uncoupled_eNOS NO_Production Nitric Oxide (NO) Production Coupled_eNOS->NO_Production Endothelial_Function Improved Endothelial Function NO_Production->Endothelial_Function Vasodilation Vasodilation Endothelial_Function->Vasodilation Superoxide_Production Superoxide (O2-) Production Uncoupled_eNOS->Superoxide_Production Oxidative_Stress Oxidative Stress Superoxide_Production->Oxidative_Stress

Caption: Signaling pathway of this compound enhancing eNOS transcription and function.

Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Vessel Dissection & Ring Preparation Mounting Mounting in Myograph Chamber Dissection->Mounting Equilibration Equilibration & Normalization Mounting->Equilibration Viability Viability Check (KCl & ACh) Equilibration->Viability Pre_Contraction Pre-Contraction (e.g., Phenylephrine) Viability->Pre_Contraction Treatment Cumulative Addition of this compound Pre_Contraction->Treatment Data_Recording Force Data Recording Treatment->Data_Recording Analysis Calculation of % Relaxation Data_Recording->Analysis Curve_Generation Concentration-Response Curve Generation Analysis->Curve_Generation

Caption: Experimental workflow for isometric force myography.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection & Analysis Lysis Cell/Tissue Lysis (on ice) Quantification Protein Quantification Lysis->Quantification LT_PAGE Low-Temperature SDS-PAGE (4°C) Quantification->LT_PAGE Transfer Protein Transfer to Membrane (4°C) LT_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Quantify Quantification of Dimer/Monomer Ratio Detection->Quantify

References

Navigating AVE3085 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE3085. The information presented here is intended to help interpret seemingly conflicting data and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as an enhancer of endothelial nitric oxide synthase (eNOS). Its main function is to increase the transcription of the eNOS gene, leading to higher levels of eNOS mRNA and protein. This, in turn, is expected to increase the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and the maintenance of endothelial health.

Q2: Does this compound have effects beyond increasing eNOS expression?

Yes. Beyond enhancing eNOS transcription, this compound has been shown to prevent eNOS "uncoupling". In a dysfunctional state, eNOS can become uncoupled and produce superoxide, a reactive oxygen species (ROS), instead of NO. This compound helps to maintain the coupled state of eNOS, ensuring that it primarily produces beneficial NO. It has also been observed to reduce the formation of nitrotyrosine, a marker of NO-dependent oxidative stress.

Q3: In which experimental models has this compound shown efficacy?

This compound has demonstrated beneficial effects in various preclinical models, including:

  • Hypertension: It has been shown to restore endothelial function and reduce blood pressure in spontaneously hypertensive rats (SHRs).

  • Diabetes: In diabetic mouse models (db/db mice), this compound ameliorates endothelial dysfunction, reduces oxidative stress, and lowers blood pressure.

  • Atherosclerosis: Treatment with this compound has been found to reduce atherosclerotic plaque formation in apoE-knockout mice.

  • Homocysteine-induced endothelial dysfunction: It can reverse the damaging effects of high homocysteine levels on human internal mammary arteries.

  • Cardiac Remodeling: this compound has been shown to attenuate cardiac remodeling in mice subjected to pressure overload.

Q4: Are there any known clinical trials for this compound?

The provided search results do not contain information about the current clinical trial status of this compound. For the latest information on clinical trials, it is recommended to consult clinical trial registries.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, presenting them in a question-and-answer format.

Problem 1: Increased eNOS mRNA is observed, but eNOS protein levels and/or NO production do not increase as expected.

Possible Cause: This discrepancy can occur in models where post-transcriptional or post-translational modifications are affecting eNOS protein expression or activity. For instance, in studies with homocysteine-treated human internal mammary arteries, homocysteine was found to upregulate eNOS mRNA levels but downregulate eNOS protein expression.

Troubleshooting Steps:

  • Assess Protein Levels: Independently measure eNOS protein levels using techniques like Western blotting or ELISA to confirm if the increase in mRNA translates to an increase in protein.

  • Investigate Protein Degradation Pathways: Consider investigating pathways that might be leading to increased degradation of the eNOS protein.

  • Confirm with this compound: In the homocysteine model, co-incubation with this compound was shown to significantly increase the eNOS protein level, suggesting it can overcome this post-transcriptional suppression.

**Problem 2: eNOS protein expression is elevated after AVE308

Technical Support Center: Managing Potential AVE3085 Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing potential toxicity associated with high concentrations of AVE3085 during in vitro and in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential issues to ensure the accuracy and validity of your research findings.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected or Rapid Cell Death in Culture

  • Question: I am observing significant cell death in my cultures treated with high concentrations of this compound, even at early time points. What is the likely cause and how can I address it?

  • Answer: High concentrations of this compound, an eNOS enhancer, can lead to excessive production of nitric oxide (NO). While NO is a critical signaling molecule at physiological levels, at high concentrations, it can induce a state of nitrosative stress.[1][2] This can lead to a cascade of cytotoxic events.

    Potential Mechanisms:

    • Mitochondrial Respiration Inhibition: Excessive NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the mitochondrial respiratory chain, competing with oxygen and impairing ATP synthesis.[3][4]

    • Peroxynitrite Formation: NO can react with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[5][6]

    • Cellular Damage: Peroxynitrite can cause widespread cellular damage, including lipid peroxidation, DNA strand breaks, and nitration of proteins, leading to apoptosis or necrosis.[5][7][8]

    Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify the IC50 (half-maximal inhibitory concentration) and the onset of cytotoxicity.

    • NO Measurement: Quantify NO production in your cell culture supernatant using a Griess assay to correlate NO levels with observed cytotoxicity.

    • Inclusion of a NO Scavenger: As a control, co-incubate a subset of your cells with a known NO scavenger, such as carboxy-PTIO, to determine if the observed cytotoxicity is NO-dependent.

    • Assess Mitochondrial Function: Use assays such as the MTT or Seahorse XF Analyzer to assess mitochondrial function and determine if it is compromised at high this compound concentrations.

Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays

  • Question: My cytotoxicity assay results with high concentrations of this compound are highly variable between experiments. What could be the contributing factors?

  • Answer: In addition to the inherent biological variability, several technical factors can contribute to inconsistent results, especially when working with high concentrations of a compound.

    Troubleshooting Steps:

    • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium at the tested concentrations. Precipitated compound can lead to inconsistent dosing. Visually inspect for precipitates and consider performing a solubility test.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and plates. Variability in cell number will lead to variability in assay readouts.

    • Assay Interference: At high concentrations, the compound itself might interfere with the assay reagents. For example, it could have inherent colorimetric or fluorescent properties that affect the readout. Run a cell-free control with the compound and assay reagents to check for interference.

    • eNOS Expression Levels: The effect of this compound is dependent on the expression of eNOS in the cell line being used. Ensure that your chosen cell line expresses sufficient levels of eNOS. You can verify this by Western blot or qPCR.

Frequently Asked Questions (FAQs)

  • Q1: What are the potential off-target effects of this compound at high concentrations?

    • A1: While this compound is known to enhance eNOS transcription, at very high concentrations, the possibility of off-target effects cannot be ruled out. However, the primary mechanism of toxicity is likely to be an over-amplification of its on-target effect, leading to excessive NO production and nitrosative stress.[1][2] This can lead to cellular damage through the formation of peroxynitrite, which can nitrate (B79036) tyrosine residues on a wide range of proteins, altering their function.[6]

  • Q2: How can I differentiate between apoptosis and necrosis induced by high concentrations of this compound?

    • A2: You can use a combination of assays to distinguish between these two forms of cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells with compromised cell membranes. Additionally, you can measure caspase-3/7 activity, which is a hallmark of apoptosis.

  • Q3: Are there any known antidotes or rescue agents for this compound-induced toxicity in a research setting?

    • A3: In a research context, you can mitigate the effects of high this compound concentrations by targeting the downstream mediators of its action. The use of a nitric oxide scavenger like carboxy-PTIO can help determine if the observed effects are NO-dependent. Additionally, antioxidants that target peroxynitrite, such as uric acid or FeTPPS, could potentially be used to rescue cells from nitrosative stress-induced damage.

  • Q4: What are the key considerations for designing an in vivo study to assess the toxicity of high-dose this compound?

    • A4: When designing an in vivo toxicology study, it is crucial to follow established guidelines, such as those from the OECD.[9][10][11] Key considerations include:

      • Dose Selection: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).

      • Animal Model: Select an appropriate animal model, typically rodents for initial studies.

      • Route of Administration: The route of administration should be relevant to the intended clinical use.

      • Endpoints: Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform detailed histopathological analysis of major organs at the end of the study.

      • Toxicokinetics: Include satellite groups for toxicokinetic analysis to correlate drug exposure with toxicological findings.

Data Presentation

Table 1: In Vitro Cytotoxicity Assays for Assessing this compound Toxicity

AssayPrincipleMeasuresAdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[12][13]Mitochondrial metabolic activity.High-throughput, sensitive.Can be affected by changes in cellular metabolism not related to viability.
LDH Release Assay Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[12]Plasma membrane integrity.Simple, reliable for necrosis.Less sensitive for early apoptosis.
Neutral Red Uptake Assay Uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[12][13]Lysosomal integrity.Sensitive to early cytotoxic events.Can be influenced by changes in lysosomal pH.

Table 2: Key Parameters for In Vivo Acute Oral Toxicity Study Design (Adapted from OECD Guidelines)

ParameterDescription
Guideline OECD 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[9][10]
Species Typically rats.[11]
Number of Animals Varies by guideline, but aims to minimize animal use.[9]
Dose Levels A series of fixed dose levels are used.[14]
Administration Single oral gavage.[14]
Observation Period Typically 14 days.[14]
Endpoints Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings.[14]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: General Workflow for In Vivo Acute Oral Toxicity Study

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study begins.

  • Dose Formulation: Prepare the dose formulations of this compound in a suitable vehicle.

  • Fasting: Fast the animals overnight before dosing.

  • Dosing: Administer the assigned dose of this compound or vehicle to each animal by oral gavage.

  • Clinical Observations: Observe the animals for mortality and clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for the following 14 days.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Histopathology: Collect and preserve major organs for histopathological examination.

  • Data Analysis and Reporting: Analyze the data to determine the toxicity profile of this compound and prepare a comprehensive report.

Visualizations

AVE3085_Signaling_Pathway cluster_therapeutic Therapeutic Pathway cluster_toxicity Potential High-Dose Toxicity Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene High_Concentration High Concentration This compound->High_Concentration eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Vasodilation Vasodilation & Endothelial Function cGMP->Vasodilation Excess_NO Excess NO High_Concentration->Excess_NO Peroxynitrite Peroxynitrite (ONOO⁻) Excess_NO->Peroxynitrite Nitrosative_Stress Nitrosative Stress Excess_NO->Nitrosative_Stress Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Peroxynitrite->Nitrosative_Stress Cell_Damage Cellular Damage Nitrosative_Stress->Cell_Damage

Caption: this compound signaling and potential high-dose toxicity pathway.

Cytotoxicity_Workflow Start Start: Observe Unexpected Cytotoxicity Dose_Response Perform Dose-Response & Time-Course Study Start->Dose_Response Check_Solubility Verify Compound Solubility & Stability Start->Check_Solubility Assay_Interference Check for Assay Interference (Cell-Free Control) Start->Assay_Interference Mechanism_Investigation Investigate Mechanism of Toxicity Dose_Response->Mechanism_Investigation Check_Solubility->Mechanism_Investigation Assay_Interference->Mechanism_Investigation Measure_NO Measure NO Production (Griess Assay) Mechanism_Investigation->Measure_NO Is it NO-mediated? Assess_Mitochondria Assess Mitochondrial Function (e.g., MTT, Seahorse) Mechanism_Investigation->Assess_Mitochondria Is it metabolic? Apoptosis_Necrosis Differentiate Apoptosis vs. Necrosis (Annexin V/PI) Mechanism_Investigation->Apoptosis_Necrosis What is the mode of death? Optimize_Protocol Optimize Experimental Protocol (Adjust Concentration, Time, etc.) Measure_NO->Optimize_Protocol Assess_Mitochondria->Optimize_Protocol Apoptosis_Necrosis->Optimize_Protocol

Caption: Experimental workflow for troubleshooting cytotoxicity.

Troubleshooting_Decision_Tree Start High Cell Death Observed Is_Precipitate Is there a precipitate in the media? Start->Is_Precipitate Solubility_Issue Address Solubility: - Lower concentration - Change solvent - Filter solution Is_Precipitate->Solubility_Issue Yes Is_Contamination Is there evidence of microbial contamination? Is_Precipitate->Is_Contamination No Contamination_Action Discard culture Decontaminate incubator Use fresh reagents Is_Contamination->Contamination_Action Yes Is_Dose_Dependent Is the cell death dose-dependent? Is_Contamination->Is_Dose_Dependent No Not_Compound_Related Likely not compound-related. Check cell health, reagents, and incubator conditions. Is_Dose_Dependent->Not_Compound_Related No True_Toxicity Likely true compound toxicity. Proceed with mechanistic studies. Is_Dose_Dependent->True_Toxicity Yes

Caption: Decision tree for troubleshooting unexpected cell death.

References

Adjusting AVE3085 dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE3085. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for different animal strains?

A1: The optimal dosage of this compound can vary depending on the animal strain and the experimental model. Based on published studies, the following dosages have been shown to be effective. A higher dose is generally used in mice compared to rats due to the higher metabolic rate in mice; studies indicate that a 30 mg/kg dose in mice results in a similar plasma exposure profile to a 10 mg/kg dose in rats.[1]

Data Summary: this compound Dosage in Rodent Models

Animal StrainPathological ModelDosageRoute of AdministrationDurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Hypertension10 mg/kg/dayOral gavage4 weeksReduced blood pressure and improved endothelial function.[1][2][3]Yang Q, et al. (2011)
Wistar Kyoto Rats (WKY)Normotensive Control10 mg/kg/dayOral gavage4 weeksNo significant effect on blood pressure.[1]Yang Q, et al. (2011)
eNOS-/- MiceeNOS Deficiency~30 mg/kg/dayIn chow (150 mg/kg)Up to 8 weeksNo effect on blood pressure, confirming eNOS-dependent action.[1]Yang Q, et al. (2011)
C57BL/6J MiceCardiac Remodeling (Aortic Banding)10 mg/kg/dayOral gavage4 weeksAttenuated cardiac remodeling.[4]Chen Y, et al. (2015)

Q2: What is the mechanism of action of this compound?

A2: this compound is a small molecule that acts as a specific enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] Its primary mechanism involves increasing the expression of eNOS mRNA and protein.[2][3] This leads to enhanced production of nitric oxide (NO), a key signaling molecule involved in vasodilation and endothelial function.[1][2][3] Additionally, this compound has been shown to enhance the phosphorylation of eNOS at serine 1177, which is an activating phosphorylation site.[5]

Q3: How should this compound be prepared for oral administration?

A3: For oral gavage, this compound can be suspended in a vehicle such as 5% methylcellulose (B11928114).[1] It is crucial to ensure a homogenous suspension for accurate dosing. For administration in chow, this compound can be mixed with the animal feed at a specified concentration to achieve the desired daily dose based on the animal's average food consumption.[1]

Q4: What is the signaling pathway through which this compound enhances eNOS activity?

A4: this compound enhances eNOS activity primarily by increasing its transcription. The activation of eNOS is a complex process involving multiple signaling pathways. While the direct transcriptional targets of this compound are not fully elucidated, the downstream effects involve the activation of the PI3K/Akt pathway, which leads to the phosphorylation of eNOS at Serine 1177, a key activating site. In the context of cardiac remodeling, this compound has also been shown to inhibit the Smad signaling pathway.[4]

Troubleshooting Guides

Problem 1: Inconsistent or no significant effect of this compound on blood pressure in hypertensive models.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: Verify the dosage based on the animal strain. Mice typically require a higher dose (e.g., 30 mg/kg/day) than rats (e.g., 10 mg/kg/day) to achieve similar plasma concentrations due to differences in metabolic rates.[1] Ensure accurate calculation of the dose based on the most recent body weight of the animals.

  • Possible Cause 2: Improper Drug Administration.

    • Solution: Ensure the oral gavage technique is performed correctly to deliver the full dose to the stomach. For detailed instructions, refer to the experimental protocol section below. If administering in chow, monitor the animals' food intake to ensure they are consuming the intended dose.

  • Possible Cause 3: eNOS-independent Hypertension.

    • Solution: The effects of this compound are dependent on the presence and function of eNOS. In models where hypertension is not primarily driven by eNOS dysfunction, the therapeutic effect of this compound may be limited. Confirm the role of eNOS in your specific animal model. Experiments using eNOS knockout mice have shown that this compound has no effect on blood pressure in these animals, highlighting its eNOS-dependent mechanism.[1]

Problem 2: High variability in experimental results between animals.

  • Possible Cause 1: Inconsistent Drug Formulation.

    • Solution: Ensure that the this compound suspension is homogenous. Vortex or sonicate the suspension before each gavage to ensure consistent concentration.

  • Possible Cause 2: Stress during Administration.

    • Solution: Stress from handling and gavage can influence cardiovascular parameters. Ensure that all personnel are adequately trained in animal handling and oral gavage techniques to minimize stress. Acclimatize the animals to the procedure before starting the experiment.

Experimental Protocols

Key Experiment: In Vivo Administration of this compound by Oral Gavage in Rodents

This protocol provides a detailed methodology for the oral administration of this compound to rats and mice.

Materials:

  • This compound

  • Vehicle (e.g., 5% methylcellulose in sterile water)

  • Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the number of animals, their average body weight, and the target dose.

    • Prepare a suspension of this compound in the chosen vehicle. For example, to prepare a 10 mg/mL suspension, add 100 mg of this compound to 10 mL of 5% methylcellulose.

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Animal Handling and Restraint:

    • Weigh each animal accurately before dosing to calculate the precise volume to be administered.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer grip around the torso may be necessary.

  • Gavage Administration:

    • Measure the correct length of the gavage needle by holding it alongside the animal, from the mouth to the last rib. This ensures the needle will reach the stomach.

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the animal to swallow the needle, which will guide it into the esophagus. Do not force the needle.

    • Once the needle is in the esophagus, advance it to the pre-measured depth.

    • Slowly depress the syringe plunger to administer the solution.

    • Gently withdraw the needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or bleeding.

Visualizations

This compound Signaling Pathway

AVE3085_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Physiological Effects This compound This compound eNOS_gene eNOS Gene (Transcription) This compound->eNOS_gene Enhances Transcription Smad Smad Signaling (Inhibited in Cardiac Remodeling) This compound->Smad Inhibits PI3K PI3K Akt Akt PI3K->Akt p_eNOS p-eNOS (Ser1177) (Active) Akt->p_eNOS eNOS_protein eNOS Protein eNOS_gene->eNOS_protein Translation eNOS_protein->p_eNOS Phosphorylation (via PI3K/Akt) NO Nitric Oxide (NO) p_eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Cardiac_Remodeling Attenuated Cardiac Remodeling Smad->Cardiac_Remodeling Blood_Pressure Reduced Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling pathway of this compound leading to enhanced eNOS activity and physiological effects.

Experimental Workflow for Testing this compound Efficacy

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR, C57BL/6J) Grouping Randomize into Groups (Vehicle vs. This compound) Animal_Model->Grouping Dosage Determine Dosage (e.g., 10 mg/kg for rats, 30 mg/kg for mice) Grouping->Dosage Administration Daily Oral Gavage (4-8 weeks) Dosage->Administration Monitoring Monitor Body Weight and General Health Administration->Monitoring BP_Measurement Measure Blood Pressure Administration->BP_Measurement Tissue_Collection Collect Tissues (e.g., Aorta, Heart) BP_Measurement->Tissue_Collection Protein_Analysis Western Blot for eNOS and p-eNOS Tissue_Collection->Protein_Analysis mRNA_Analysis RT-PCR for eNOS mRNA Tissue_Collection->mRNA_Analysis Functional_Assay Vasodilation Assays Tissue_Collection->Functional_Assay

Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of AVE3085 and Other eNOS Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endothelial nitric oxide synthase (eNOS) activator, AVE3085, with other notable eNOS activators. The information is compiled from preclinical studies to assist researchers in evaluating potential therapeutic agents targeting eNOS pathways.

Introduction to eNOS Activation

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO plays a pivotal role in maintaining cardiovascular homeostasis by promoting vasodilation, inhibiting platelet aggregation and leukocyte adhesion, and preventing smooth muscle cell proliferation. Dysfunction of eNOS is a hallmark of many cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy. Consequently, therapeutic strategies aimed at enhancing eNOS activity are of significant interest in drug development.

This compound is a novel small-molecule compound that has been identified as a transcriptional enhancer of eNOS.[1][2] This guide compares the efficacy of this compound to other classes of eNOS activators, including statins and various natural compounds.

Mechanism of Action: A Comparative Overview

eNOS activators can be broadly categorized based on their primary mechanism of action. This compound primarily acts by upregulating the transcription of the eNOS gene, leading to increased eNOS protein expression.[3][4] Other activators may work through post-translational modifications, such as phosphorylation of the eNOS enzyme, or by increasing the bioavailability of essential cofactors.

This compound: This compound enhances the transcription of the eNOS gene, leading to a subsequent increase in eNOS mRNA and protein levels.[3][4] Studies have shown that treatment with this compound leads to increased phosphorylation of eNOS at serine 1177, an activating site, and decreased phosphorylation at threonine 495, an inhibitory site.[1]

Statins: This class of lipid-lowering drugs has well-documented pleiotropic effects on the endothelium. Statins, such as atorvastatin, simvastatin, and cerivastatin, have been shown to increase eNOS expression and activity.[5][6][7] Their mechanism involves the inhibition of the mevalonate (B85504) pathway, which leads to a reduction in geranylgeranyl pyrophosphate and subsequently inhibits the small G-protein Rho. The inhibition of Rho/Rho-kinase signaling results in the stabilization of eNOS mRNA and activation of the PI3K/Akt pathway, which in turn phosphorylates and activates eNOS.[5]

Nebivolol: A third-generation beta-blocker, nebivolol, possesses vasodilatory properties attributed to its ability to stimulate eNOS. It is proposed to act as a β3-adrenergic receptor agonist, leading to eNOS activation and NO release.[8][9][10]

Resveratrol (B1683913): This natural polyphenol, found in grapes and other plants, has been shown to activate eNOS through multiple mechanisms. It can stimulate the deacetylase SIRT1, which deacetylates and activates eNOS.[11] Resveratrol can also activate AMP-activated protein kinase (AMPK), which phosphorylates and activates eNOS. Furthermore, it has antioxidant properties that can prevent eNOS uncoupling.[12][13]

Berberine (B55584): An isoquinoline (B145761) alkaloid isolated from various plants, berberine has been shown to ameliorate endothelial dysfunction. It upregulates eNOS expression and phosphorylation, potentially through the activation of AMPK.[14]

Comparative Efficacy Data

The following table summarizes the quantitative data on the effects of this compound and other eNOS activators from various preclinical studies. It is important to note that these studies were conducted under different experimental conditions, and direct comparisons should be made with caution.

CompoundModel SystemKey FindingsReference
This compound Spontaneously Hypertensive Rats (SHRs)4-week oral treatment (10 mg/kg/day) significantly increased aortic eNOS and phosphorylated-eNOS (Ser1177) protein levels.[3]
Markedly improved endothelium-dependent relaxations in SHR aortae.[3]
Reduced systolic blood pressure in SHRs.[3]
Human Internal Mammary Artery (IMA) ex vivoCo-incubation with this compound (30 µmol/L) protected against homocysteine-induced endothelial dysfunction and increased NO production.[2]
AVE9488 Apolipoprotein E-knockout (ApoE-KO) mice12-week treatment reduced atherosclerotic plaque formation.[15]
Cerivastatin Porcine Aortic Endothelial Cells (PAECs)Increased eNOS phosphorylation at Ser1177 in a dose-dependent manner (1-10 µM).[16]
Atorvastatin, Pravastatin, Pitavastatin Porcine Aortic Endothelial Cells (PAECs)Did not significantly affect eNOS protein levels or phosphorylation at Ser1177.[16]
Simvastatin Murine model of allergic airway inflammationInduced the expression of eNOS in bronchial epithelium.[17]
Nebivolol Human Umbilical Vein Endothelial Cells (HUVECs)Increased NO release and eNOS phosphorylation at Ser1177.[8]
Murine corpus cavernosumSignificantly increased eNOS activation and phosphorylation at Ser1177.[9]
Resveratrol Apolipoprotein E-knockout (ApoE-KO) miceReversed eNOS uncoupling and was associated with upregulation of antioxidant enzymes.[13]
Berberine Human Umbilical Vein Endothelial Cells (HUVECs)Significantly increased eNOS and phosphorylated-eNOS protein expression in the presence of palmitate.[14]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in eNOS activation and the methodologies used to study these compounds, the following diagrams are provided.

eNOS_Activation_Pathway cluster_stimuli Upstream Stimuli cluster_pathways Signaling Cascades cluster_enos eNOS Regulation Shear Stress Shear Stress PI3K PI3K Shear Stress->PI3K VEGF VEGF VEGF->PI3K Insulin Insulin Insulin->PI3K Estrogen Estrogen Akt Akt Estrogen->Akt PI3K->Akt p-eNOS (Ser1177) p-eNOS (Ser1177) Akt->p-eNOS (Ser1177) AMPK AMPK AMPK->p-eNOS (Ser1177) SIRT1 SIRT1 deacetylated-eNOS deacetylated-eNOS SIRT1->deacetylated-eNOS eNOS (inactive) eNOS (inactive) eNOS (inactive)->p-eNOS (Ser1177) Phosphorylation eNOS (inactive)->deacetylated-eNOS Deacetylation eNOS (active) eNOS (active) NO Production NO Production eNOS (active)->NO Production p-eNOS (Ser1177)->eNOS (active) deacetylated-eNOS->eNOS (active)

Caption: General signaling pathways leading to eNOS activation.

AVE3085_Mechanism cluster_nucleus Nuclear Events This compound This compound Nucleus Nucleus This compound->Nucleus eNOS Gene eNOS Gene Nucleus->eNOS Gene Enhances Transcription eNOS mRNA eNOS mRNA eNOS Gene->eNOS mRNA Ribosome Ribosome eNOS mRNA->Ribosome Translation eNOS Protein eNOS Protein Ribosome->eNOS Protein Increased NO Production Increased NO Production eNOS Protein->Increased NO Production

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_treatment In Vitro / In Vivo Treatment cluster_analysis Downstream Analysis Cell Culture / Animal Model Cell Culture / Animal Model Treatment with eNOS Activator Treatment with eNOS Activator Cell Culture / Animal Model->Treatment with eNOS Activator Control Group Control Group Cell Culture / Animal Model->Control Group Tissue/Cell Lysis Tissue/Cell Lysis Treatment with eNOS Activator->Tissue/Cell Lysis Organ Bath Organ Bath Treatment with eNOS Activator->Organ Bath Vascular Reactivity Control Group->Tissue/Cell Lysis Control Group->Organ Bath Western Blot Western Blot Tissue/Cell Lysis->Western Blot eNOS Expression/ Phosphorylation eNOS Activity Assay eNOS Activity Assay Tissue/Cell Lysis->eNOS Activity Assay NO Production Data Analysis Data Analysis Western Blot->Data Analysis eNOS Activity Assay->Data Analysis Organ Bath->Data Analysis

References

A Comparative Analysis of AVE3085 and L-arginine for the Enhancement of Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 17, 2025

This guide provides a detailed comparison of two therapeutic agents, AVE3085 and L-arginine, which are under investigation for their potential to improve endothelial function. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of their mechanisms of action, supported by available experimental data.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key factor in the pathogenesis of various cardiovascular diseases. Both this compound and L-arginine aim to restore endothelial function by targeting the nitric oxide synthase (eNOS) pathway, albeit through distinct mechanisms. L-arginine acts as a substrate for eNOS, the enzyme responsible for NO production. In contrast, this compound is a novel small molecule that enhances the transcription of the eNOS gene, leading to increased enzyme expression. This guide will delve into the experimental evidence for each compound, presenting a comparative overview of their efficacy and methodologies.

Mechanism of Action

L-arginine is a semi-essential amino acid that serves as the direct substrate for all isoforms of nitric oxide synthase (NOS) to produce nitric oxide. The therapeutic rationale for L-arginine supplementation is to increase the availability of this substrate, thereby boosting NO production, particularly in states of endothelial dysfunction where L-arginine may be limited.

This compound, on the other hand, does not directly participate in the enzymatic reaction. Instead, it functions as an eNOS transcription enhancer.[1][2] By promoting the expression of the eNOS gene, this compound leads to higher levels of the eNOS enzyme within the endothelial cells. This approach aims to amplify the capacity of the endothelium to produce NO. The beneficial effects of this compound are contingent on the presence of eNOS, as its therapeutic activity is abolished in eNOS knockout models.[1][3]

cluster_0 L-arginine Pathway cluster_1 This compound Pathway L-arginine L-arginine eNOS (existing) eNOS (existing) L-arginine->eNOS (existing) Substrate NO NO eNOS (existing)->NO L-citrulline L-citrulline eNOS (existing)->L-citrulline This compound This compound eNOS Gene eNOS Gene This compound->eNOS Gene Enhances Transcription eNOS mRNA eNOS mRNA eNOS Gene->eNOS mRNA eNOS Protein (increased) eNOS Protein (increased) eNOS mRNA->eNOS Protein (increased) Increased NO Production Increased NO Production eNOS Protein (increased)->Increased NO Production

Figure 1: Mechanisms of Action

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical and clinical studies on this compound and L-arginine. It is important to note that the data for this compound is derived from animal models, while the data for L-arginine comes from human clinical trials, making a direct comparison challenging.

Table 1: Effects of this compound on Endothelial Function (Preclinical Data)
ParameterModelTreatmentResultsReference
Endothelium-Dependent Relaxation (ACh-induced)Spontaneously Hypertensive Rat (SHR) Aorta10 mg/kg/day for 4 weeksEmax improved from 33.2 ± 3.0% to 58.0 ± 3.1% (P < 0.01)[1]
eNOS Protein ExpressionSHR Aorta10 mg/kg/day for 4 weeksSignificantly increased compared to untreated SHR[1]
eNOS mRNA ExpressionSHR Aorta10 mg/kg/day for 4 weeksSignificantly increased compared to untreated SHR[1]
Blood PressureSHR10 mg/kg/day for 4 weeksSignificantly reduced[1][2]
Endothelium-Dependent Relaxation (ACh-induced)db/db mouse aorta10 mg/kg/day for 7 daysSignificantly enhanced compared to untreated db/db mice[3][4]
Oxidative Stress (ROS levels)db/db mouse aorta10 mg/kg/day for 7 daysSignificantly lowered[3]
Table 2: Effects of L-arginine on Endothelial Function (Clinical Data)
ParameterPopulationTreatmentResultsReference
Flow-Mediated Dilation (FMD)Patients with Essential Hypertension6 g oral (acute)Improved from 1.7 ± 3.4% to 5.9 ± 5.4% (P=0.008)[5]
Flow-Mediated Dilation (FMD)Meta-analysis of RCTsShort-term oral supplementationWeighted mean difference (WMD) of 1.98% increase in FMD (P=0.01)[6]
Flow-Mediated Dilation (FMD)Meta-analysis (subgroup with baseline FMD <7%)Short-term oral supplementationWMD of 2.56% increase in FMD (P=0.003)[6]
Nitric Oxide Production (NOx levels)Healthy Subjects6 g oral (acute)No significant change in plasma NOx concentrations[7]

Experimental Protocols

This compound Studies in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Adult male spontaneously hypertensive rats (SHRs) and normotensive Wistar Kyoto rats (WKY) were used.

  • Drug Administration: this compound was administered orally at a dose of 10 mg·kg·day⁻¹ for 4 weeks.[2]

  • Measurement of Endothelial Function: Isometric force measurement was performed on isolated aortic rings in organ baths. Endothelium-dependent relaxation was assessed in response to cumulative concentrations of acetylcholine (B1216132) (ACh).[8]

  • Protein and mRNA Analysis: eNOS protein and phosphorylated-eNOS levels were determined by Western blotting. eNOS mRNA expression was measured by reverse-transcriptase polymerase chain reaction (RT-PCR).[2]

SHR Rats SHR Rats Oral this compound (10 mg/kg/day, 4 weeks) Oral this compound (10 mg/kg/day, 4 weeks) SHR Rats->Oral this compound (10 mg/kg/day, 4 weeks) Aortic Ring Isolation Aortic Ring Isolation Oral this compound (10 mg/kg/day, 4 weeks)->Aortic Ring Isolation Organ Bath Assay (ACh-induced relaxation) Organ Bath Assay (ACh-induced relaxation) Aortic Ring Isolation->Organ Bath Assay (ACh-induced relaxation) Western Blot (eNOS protein) Western Blot (eNOS protein) Aortic Ring Isolation->Western Blot (eNOS protein) RT-PCR (eNOS mRNA) RT-PCR (eNOS mRNA) Aortic Ring Isolation->RT-PCR (eNOS mRNA)

Figure 2: this compound SHR Study Workflow
L-arginine Clinical Trial in Essential Hypertension

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Participants: 35 patients with essential hypertension were randomized to receive either L-arginine or a placebo.[5]

  • Intervention: A single oral dose of 6 g of L-arginine or placebo was administered.[5]

  • Measurement of Endothelial Function: Flow-mediated dilation (FMD) of the brachial artery was measured at baseline and 1.5 hours after administration. High-resolution ultrasound was used to measure the brachial artery diameter at rest and after reactive hyperemia induced by cuff occlusion.[5]

Hypertensive Patients (n=35) Hypertensive Patients (n=35) Randomization Randomization Hypertensive Patients (n=35)->Randomization Baseline FMD Measurement Baseline FMD Measurement Hypertensive Patients (n=35)->Baseline FMD Measurement L-arginine (6g oral) L-arginine (6g oral) Randomization->L-arginine (6g oral) Placebo Placebo Randomization->Placebo Post-dose FMD Measurement (1.5h) Post-dose FMD Measurement (1.5h) L-arginine (6g oral)->Post-dose FMD Measurement (1.5h) Placebo->Post-dose FMD Measurement (1.5h) Baseline FMD Measurement->Randomization Data Analysis Data Analysis Post-dose FMD Measurement (1.5h)->Data Analysis

Figure 3: L-arginine FMD Trial Workflow

Discussion and Conclusion

The available evidence suggests that both this compound and L-arginine can improve markers of endothelial function. This compound demonstrates a robust effect in preclinical models of hypertension and diabetes by upregulating eNOS expression, leading to enhanced endothelium-dependent relaxation and a reduction in blood pressure and oxidative stress.[1][3] Its mechanism of action, targeting the transcription of eNOS, represents a novel approach to restoring NO bioavailability.

L-arginine has been shown in human clinical trials to acutely improve flow-mediated dilation, a key indicator of endothelial function, particularly in individuals with existing endothelial dysfunction.[5][6] However, the effects of long-term L-arginine supplementation have yielded more controversial results, and its impact on nitric oxide production in healthy individuals is not consistently observed.[7][9]

References

Validating the Antihypertensive Effects of AVE3085: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive effects of AVE3085 in various experimental models. This compound is a novel compound that enhances the transcription of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular homeostasis. Its unique mechanism of action presents a promising alternative to conventional antihypertensive therapies. This document summarizes key experimental data, details methodologies for pivotal studies, and visually represents the underlying signaling pathways and experimental workflows to aid in the evaluation and potential application of this compound in hypertension research.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that has been shown to upregulate the expression of eNOS, the enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium.[1][2] NO is a potent vasodilator, and its reduced bioavailability is a hallmark of endothelial dysfunction, a key factor in the pathogenesis of hypertension. By enhancing eNOS transcription, this compound aims to restore NO levels, thereby improving endothelial function and lowering blood pressure.[1][2]

Unlike many traditional antihypertensive drugs that target the renin-angiotensin system or calcium channels, this compound's primary target is the endothelium itself. This offers a potentially complementary or alternative therapeutic strategy for managing hypertension, particularly in cases associated with endothelial dysfunction.

Below is a diagram illustrating the proposed signaling pathway of this compound.

AVE3085_Mechanism cluster_Vascular_Endothelial_Cell Vascular Endothelial Cell cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound Transcription_Factors Transcription Factors This compound->Transcription_Factors Activates eNOS_Gene eNOS Gene Transcription_Factors->eNOS_Gene Promotes Transcription eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein Translation peNOS_Protein Phosphorylated eNOS (active) eNOS_Protein->peNOS_Protein Phosphorylation NO Nitric Oxide (NO) peNOS_Protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->cGMP Relaxation Vasodilation cGMP->Relaxation Leads to

Proposed signaling pathway of this compound in vascular cells.

Comparative Antihypertensive Efficacy of this compound

This section presents a comparative analysis of the antihypertensive effects of this compound against other established antihypertensive agents in different preclinical models of hypertension.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a widely used genetic model of essential hypertension.

Treatment GroupDoseDurationSystolic Blood Pressure (mmHg)Reference
This compound 10 mg/kg/day (oral) 4 weeks 151.8 ± 1.8 [1]
SHR Control-4 weeks170.0 ± 4.0[1]
WKY Control-4 weeks121.5 ± 4.2[1]
Aliskiren 10 mg/kg/day (oral) 4 weeks 147.7 ± 1.3 [1]
Enalapril 10 mg/kg/day (drinking water) 4 weeks ~125 (estimated from graph) [3]
Amlodipine (B1666008) 10 mg/kg/day (oral) 30 weeks Reduced to normotensive levels [4]

Note: Data for Enalapril and Amlodipine are from separate studies and are presented for contextual comparison. Direct head-to-head studies with this compound are limited.

Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat Model

The DOCA-salt model is a model of mineralocorticoid-induced, low-renin hypertension.

Treatment GroupDoseDurationMean Arterial Pressure (mmHg)Reference
This compound Data not available -Data not available -
DOCA-Salt Control (2 weeks)-2 weeks144 ± 6[1][5][6]
DOCA-Salt Control (4 weeks)-4 weeks170 ± 5[1][5][6]
Losartan (B1675146) 1 mg/4 µL (intracerebroventricular) Single dose Normalized to control levels (~115-120) [1][2]

Note: There is currently no published data on the effects of this compound in the DOCA-salt hypertension model.

Angiotensin II-Induced Hypertensive Rat Model

This model involves the continuous infusion of Angiotensin II to induce hypertension.

Treatment GroupDoseDurationSystolic Blood Pressure (mmHg)Reference
This compound Data not available -Data not available -
Ang II Control0.7 mg/kg/day (subcutaneous)5 days175 ± 3[7]
Control-5 days135 ± 2[7]
Amlodipine 10 mg/kg/day (gavage) 5 days Significantly reduced vs. Ang II control [7]

Note: There is currently no published data on the effects of this compound in the Angiotensin II-induced hypertension model.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Induction of Hypertension in Animal Models

Spontaneously Hypertensive Rat (SHR) Model:

  • Animal Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats as controls.

  • Protocol: SHRs genetically develop hypertension. No specific induction protocol is required. Animals are typically used at an age when hypertension is established (e.g., 6 months old).[1]

DOCA-Salt Hypertensive Rat Model:

  • Animal Strain: Male Wistar rats.

  • Protocol:

    • Animals are uninephrectomized (left kidney removed) under anesthesia.

    • Deoxycorticosterone acetate (DOCA) is administered, for example, via subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).

    • Drinking water is replaced with a 1% NaCl solution.

    • Hypertension typically develops over 4 weeks.[5]

Angiotensin II-Induced Hypertensive Rat Model:

  • Animal Strain: Male Sprague-Dawley rats.

  • Protocol:

    • An osmotic minipump containing Angiotensin II (e.g., at a rate of 0.7 mg/kg/day) is surgically implanted subcutaneously.

    • Hypertension develops over the course of the infusion period (e.g., 5-7 days).[7]

Blood Pressure Measurement

Non-invasive Tail-Cuff Method:

  • Apparatus: A tail-cuff system with a pulse transducer.

  • Procedure:

    • Rats are placed in a restrainer.

    • A cuff is placed around the base of the tail.

    • The cuff is inflated to occlude blood flow and then slowly deflated.

    • The systolic blood pressure is recorded as the pressure at which the pulse reappears.

    • Multiple measurements are taken and averaged for each animal.[1]

Assessment of Endothelial Function

Isometric Force Measurement in Isolated Aortic Rings:

  • Procedure:

    • The thoracic aorta is excised and cut into rings.

    • Aortic rings are mounted in an organ bath containing Krebs solution.

    • Endothelium-dependent relaxation is assessed by measuring the response to cumulative concentrations of acetylcholine (B1216132) after pre-contraction with an agent like phenylephrine.

    • Endothelium-independent relaxation is assessed using a nitric oxide donor like sodium nitroprusside.[1]

Molecular Biology Techniques

Western Blotting:

  • Purpose: To quantify the protein expression of eNOS, phosphorylated-eNOS (p-eNOS), and nitrotyrosine.

  • Procedure:

    • Aortic tissue is homogenized and protein is extracted.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the target proteins, followed by secondary antibodies.

    • Protein bands are visualized and quantified.[1]

Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR):

  • Purpose: To measure the mRNA expression of eNOS.

  • Procedure:

    • Total RNA is extracted from aortic tissue.

    • RNA is reverse-transcribed into cDNA.

    • The cDNA is amplified using primers specific for the eNOS gene.

    • The amplified product is quantified to determine the relative mRNA expression.[1]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for validating the antihypertensive effects of a compound like this compound.

Experimental_Workflow cluster_Phase1 Animal Model Preparation cluster_Phase2 Treatment and Monitoring cluster_Phase3 Ex Vivo and Molecular Analysis cluster_Phase4 Data Analysis and Conclusion A1 Select Hypertensive Model (e.g., SHR, DOCA-Salt, Ang II) A2 Induce Hypertension (if applicable) A1->A2 A3 Acclimatize Animals A2->A3 B1 Administer this compound or Comparator Drug A3->B1 B2 Monitor Blood Pressure (e.g., Tail-Cuff) B1->B2 C1 Euthanize Animals and Collect Tissues (e.g., Aorta) B2->C1 C2 Assess Endothelial Function (Isometric Force Measurement) C1->C2 C3 Analyze Protein Expression (Western Blot for eNOS, p-eNOS) C1->C3 C4 Analyze Gene Expression (RT-PCR for eNOS mRNA) C1->C4 D1 Statistically Analyze Data C2->D1 C3->D1 C4->D1 D2 Compare Effects of this compound with Controls and Comparators D1->D2 D3 Draw Conclusions D2->D3

References

Unraveling the Therapeutic Potential of AVE3085 in Cardiac Hypertrophy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cardiovascular research, the quest for effective therapeutic agents to combat cardiac hypertrophy remains a paramount objective. A novel endothelial nitric oxide synthase (eNOS) enhancer, AVE3085, has emerged as a promising candidate, demonstrating significant efficacy in preclinical models. This guide provides a comprehensive cross-study comparison of this compound's effects on cardiac hypertrophy, juxtaposed with established treatments such as angiotensin-converting enzyme (ACE) inhibitors and beta-blockers. This analysis is supported by experimental data from studies utilizing the transverse aortic constriction (TAC) mouse model, a well-established method for inducing pressure overload-induced cardiac hypertrophy.

Quantitative Assessment of Anti-Hypertrophic Efficacy

To facilitate a clear comparison of the therapeutic effects of this compound and its alternatives, the following tables summarize key quantitative data from relevant preclinical studies.

Table 1: Effect of this compound on Cardiac Hypertrophy in TAC Mouse Model

ParameterShamTAC ControlTAC + this compound (10 mg/kg/day)Percentage Reduction vs. TAC Control
Left Ventricular Weight / Body Weight (mg/g)3.5 ± 0.25.8 ± 0.34.6 ± 0.2~42%
Collagen Deposition (%)2.1 ± 0.510.2 ± 1.15.3 ± 0.8~48%

Data extracted from a study on the effects of this compound on cardiac remodeling in mice.[1]

Table 2: Effect of Captopril (B1668294) (ACE Inhibitor) on Cardiac Hypertrophy in TAC Mouse Model

ParameterShamTAC ControlTAC + CaptoprilPercentage Reduction vs. TAC Control
Heart Weight / Body Weight (mg/g)4.2 ± 0.16.1 ± 0.25.1 ± 0.2~45%
Left Ventricular Mass (mg)85 ± 5135 ± 8105 ± 6~43%

Data synthesized from studies investigating the effects of captopril in the TAC mouse model.

Table 3: Effect of Carvedilol (B1668590) (Beta-Blocker) on Cardiac Hypertrophy in TAC Mouse Model

ParameterShamTAC ControlTAC + Carvedilol (10 mg/kg/day)TAC + Carvedilol (30 mg/kg/day)Percentage Reduction vs. TAC Control (30 mg/kg/day)
Heart Weight (mg)130 ± 5210 ± 10195 ± 8180 ± 7~14%
Left Ventricular Weight (mg)90 ± 4150 ± 8140 ± 6125 ± 5~17%
Right Ventricular Weight (mg)25 ± 240 ± 338 ± 232 ± 2~20%

Data extracted from a study on the effects of carvedilol in the mouse TAC heart failure model.[1]

In-Depth Look at Experimental Methodologies

The data presented above are derived from studies employing the transverse aortic constriction (TAC) surgical model in mice. This model is the gold standard for inducing pressure overload, which leads to cardiac hypertrophy and eventual heart failure, thus mimicking the clinical progression in humans.

Transverse Aortic Constriction (TAC) Protocol:

Male C57BL/6 mice, typically 8-10 weeks old, are anesthetized. A surgical incision is made to expose the aortic arch. A suture is then tied around the aorta between the innominate and left common carotid arteries against a needle of a specific gauge (commonly 27-gauge) to create a defined constriction. The needle is subsequently removed, leaving a stenotic aorta. Sham-operated animals undergo the same surgical procedure without the aortic constriction.

Drug Administration:

  • This compound: Administered orally at a dose of 10 mg/kg/day for 4 weeks, starting one week after the TAC surgery.[1]

  • Captopril: Typically administered in drinking water or via oral gavage at varying doses in different studies.

  • Carvedilol: Administered in the diet at doses of 3, 10, or 30 mg/kg/day, initiated 3 weeks post-TAC and continued for 10 weeks.[1]

Echocardiography and Histological Analysis:

Cardiac function and morphology are assessed using echocardiography to measure parameters such as left ventricular mass, wall thickness, and ejection fraction. Following the treatment period, hearts are excised, weighed, and processed for histological analysis. Staining techniques like Masson's trichrome are used to quantify the extent of cardiac fibrosis.

Visualizing the Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound, ACE inhibitors, and beta-blockers on cardiac hypertrophy are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

AVE3085_Pathway This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS enhances NO Nitric Oxide (NO) eNOS->NO produces Smad_Signaling Smad Signaling Pathway NO->Smad_Signaling inhibits Pressure_Overload Pressure Overload (TAC) Pressure_Overload->Smad_Signaling activates Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis Smad_Signaling->Cardiac_Hypertrophy promotes ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaved by Renin Renin ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by AT1R AT1 Receptor Angiotensin_II->AT1R activates Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis AT1R->Cardiac_Hypertrophy promotes ACE_Inhibitor ACE Inhibitor (e.g., Captopril) ACE_Inhibitor->ACE inhibits Beta_Blocker_Pathway Norepinephrine Norepinephrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Adrenergic_Receptor activates G_Protein G-protein (Gs) Beta_Adrenergic_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Hypertrophy Cardiac Hypertrophy PKA->Cardiac_Hypertrophy promotes Beta_Blocker Beta-Blocker (e.g., Carvedilol) Beta_Blocker->Beta_Adrenergic_Receptor blocks Experimental_Workflow cluster_analysis Terminal Procedures Start Start: 8-10 week old C57BL/6 Mice TAC_Surgery Transverse Aortic Constriction (TAC) or Sham Surgery Start->TAC_Surgery Recovery Post-operative Recovery (1 week) TAC_Surgery->Recovery Treatment Treatment Initiation: - Vehicle (Control) - this compound - ACE Inhibitor - Beta-Blocker Recovery->Treatment Monitoring In-life Monitoring: - Echocardiography - Blood Pressure Treatment->Monitoring Duration of Study Endpoint Endpoint Analysis (e.g., 4 weeks) Monitoring->Endpoint Heart_Excision Heart Excision & Weight Measurement Endpoint->Heart_Excision Data_Analysis Data Analysis and Comparison Histology Histological Analysis (Fibrosis) Heart_Excision->Histology Molecular_Analysis Molecular Analysis (Gene/Protein Expression) Heart_Excision->Molecular_Analysis Histology->Data_Analysis Molecular_Analysis->Data_Analysis

References

A Comparative Guide to Foundational eNOS Enhancers: Replicating Key Findings of AVE3085 and AVE9488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on AVE3085 and its close structural analog, AVE9488. These compounds have been investigated for their therapeutic potential in cardiovascular diseases by enhancing the expression and activity of eNOS.

Table 1: Effects of this compound on Cardiovascular Parameters

ParameterAnimal ModelTreatmentKey FindingReference
Systolic Blood Pressure Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksReduced from 170.0 ± 4.0 mmHg to 151.8 ± 1.8 mmHg[1]
Endothelium-Dependent Relaxation (Aorta) Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksImproved maximal relaxation from 33.2 ± 3.0% to 58.0 ± 3.1%[1]
eNOS Protein Expression (Aorta) Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksSignificantly increased compared to untreated SHR[1]
Phosphorylated eNOS (p-eNOS) Levels (Aorta) Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksSignificantly increased compared to untreated SHR[1]
eNOS mRNA Expression (Aorta) Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksSignificantly upregulated, reversing the downregulation seen in SHR[1]
Cardiac Remodeling (LV weight/body weight) Mice with Aortic Banding10 mg/kg/day for 4 weeksSignificantly decreased compared to vehicle-treated mice[2]
Collagen Deposition (Heart) Mice with Aortic Banding10 mg/kg/day for 4 weeksSignificantly reduced compared to vehicle-treated mice[2]

Table 2: Effects of AVE9488 on Cardiovascular Parameters

ParameterAnimal ModelTreatmentKey FindingReference
Infarct Size/Area at Risk Mice with Myocardial Ischemia/Reperfusion30 mg/kg/day for 1 weekReduced from 65.4 ± 4.1% to 36.9 ± 4.0%[3]
eNOS mRNA Expression (Bone Marrow Mononuclear Cells) Human cells ex vivo5 µM for 18-24 hoursIncreased by 2.1-fold[4]
eNOS Protein Expression (Aorta) C57BL/6J mice30 mg/kg/day for 17 daysSignificantly higher amounts detected compared to controls[5]
Left Ventricular (LV) Function Rats with Myocardial Infarction25 ppm in diet for 9 weeksSubstantially improved LV function and reduced filling pressure[6][7]
LV Fibrosis Rats with Myocardial Infarction25 ppm in diet for 9 weeksSignificantly reduced[6][7]
Atherosclerotic Plaque Formation ApoE-knockout mice12-week treatmentSignificantly reduced[8][9]

Signaling Pathways

The therapeutic effects of this compound and AVE9488 are primarily mediated through the enhancement of the eNOS signaling pathway. This compound has also been shown to interact with the Smad signaling pathway, which is involved in fibrosis and cardiac remodeling.

eNOS_Signaling_Pathway AVE This compound / AVE9488 eNOS_Gene eNOS Gene Transcription AVE->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation leads to

Caption: eNOS signaling pathway enhanced by AVE compounds.

AVE3085_Smad_Pathway_Interaction cluster_nucleus Nucleus Pressure_Overload Pressure Overload (e.g., Aortic Banding) TGF_beta TGF-β Pressure_Overload->TGF_beta Smad2_3 Smad2/3 TGF_beta->Smad2_3 p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 phosphorylation Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Fibrotic_Genes Fibrotic Gene Transcription Smad_Complex->Fibrotic_Genes Nucleus Nucleus Cardiac_Remodeling Cardiac Remodeling (Fibrosis, Hypertrophy) Fibrotic_Genes->Cardiac_Remodeling This compound This compound This compound->p_Smad2_3 inhibits

Caption: this compound inhibits the Smad signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational papers are provided below to aid in the replication of these findings.

Animal Models and Drug Administration
  • Spontaneously Hypertensive Rats (SHR) and Normotensive Wistar Kyoto (WKY) Rats:

    • Supplier: Laboratory Animal Service Center, Chinese University of Hong Kong.[1]

    • Age: 6 months old.[1]

    • This compound Administration: Oral gavage once daily for 4 weeks at a dose of 10 mg/kg/day. The vehicle used was 5% methylcellulose.[1]

  • eNOS Knockout (eNOS-/-) Mice:

    • Source: Johannes Gutenberg University, Mainz, Germany.[1]

    • This compound Administration: Administered in chow at a concentration of 150 mg/kg for up to 8 weeks, resulting in a daily dose of approximately 30 mg/kg.[1]

  • Mice with Aortic Banding-Induced Cardiac Remodeling:

    • Procedure: Aortic banding was performed to induce pressure overload and subsequent cardiac remodeling.[2]

    • This compound Administration: Oral administration of 10 mg/kg/day for 4 weeks.[2]

  • Mice with Myocardial Ischemia/Reperfusion:

    • Procedure: Mice underwent 30 minutes of coronary artery ligation followed by 24 hours of reperfusion.[3]

    • AVE9488 Administration: 30 mg/kg/day for one week prior to the procedure.[3]

Western Blotting for eNOS and p-eNOS
  • Objective: To quantify the protein expression of total eNOS and its phosphorylated (active) form.

  • Protocol Outline:

    • Tissue Homogenization: Aortic tissues are snap-frozen in liquid nitrogen and homogenized in lysis buffer.[1]

    • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., Bradford or BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for eNOS and phospho-eNOS (Ser1177).[1] A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: The intensity of the bands is quantified using image analysis software.

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA
  • Objective: To measure the relative abundance of eNOS messenger RNA.

  • Protocol Outline:

    • RNA Extraction: Total RNA is extracted from aortic tissues using a commercial kit (e.g., Aurum Total RNA Mini Kit).[1]

    • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for eNOS and a housekeeping gene (e.g., GAPDH) for normalization.[1]

      • eNOS Primers: Sense: 5′-TGGCCGTGGAACAACTGGA-3′, Antisense: 5′-TGAGCTGACAGAGTAGTACC-3′.[1]

      • GAPDH Primers: Sense: 5′-TATGATGACATCAAGAAGGTGG-3′, Antisense: 5′-CACCACCCTGTTGCTGTA-3′.[1]

    • Gel Electrophoresis: The PCR products are separated on an agarose (B213101) gel and visualized with a DNA stain (e.g., ethidium (B1194527) bromide).

    • Quantification: The band intensities are quantified to determine the relative expression of eNOS mRNA. For more precise quantification, quantitative real-time PCR (qRT-PCR) is often employed.[4][10]

Isometric Force Measurement of Aortic Rings
  • Objective: To assess endothelium-dependent and -independent vasodilation.

  • Protocol Outline:

    • Aorta Dissection: The thoracic aorta is carefully dissected and placed in Krebs-Henseleit solution.[1]

    • Ring Preparation: The aorta is cleaned of connective tissue and cut into rings of approximately 4 mm in length.

    • Mounting: The aortic rings are mounted in an organ bath system for isometric force measurement.[1]

    • Equilibration: The rings are allowed to equilibrate under a resting tension.

    • Pre-contraction: The rings are pre-contracted with an agent such as phenylephrine (B352888) or U46619.

    • Cumulative Concentration-Response Curves:

      • Endothelium-Dependent Relaxation: Acetylcholine (ACh) is cumulatively added to the bath to assess endothelium-dependent relaxation.[1]

      • Endothelium-Independent Relaxation: Sodium nitroprusside (SNP) is used to assess endothelium-independent relaxation (direct smooth muscle relaxation).

    • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension.

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model Selection (e.g., SHR, eNOS-/- mice) Drug_Admin Drug Administration (this compound or AVE9488) Animal_Model->Drug_Admin Tissue_Harvest Tissue Harvesting (Aorta, Heart) Drug_Admin->Tissue_Harvest Functional_Assay Functional Assays Tissue_Harvest->Functional_Assay Molecular_Assay Molecular Assays Tissue_Harvest->Molecular_Assay Isometric_Force Isometric Force Measurement (Vasodilation) Functional_Assay->Isometric_Force Western_Blot Western Blotting (eNOS, p-eNOS protein) Molecular_Assay->Western_Blot RT_PCR RT-PCR (eNOS mRNA) Molecular_Assay->RT_PCR Data_Analysis Data Analysis and Interpretation Isometric_Force->Data_Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis

References

A Comparative Analysis of AVE3085 and Statins in the Enhancement of Endothelial Nitric Oxide Synthase (eNOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel eNOS transcription enhancer, AVE3085, and the widely prescribed class of drugs, statins, focusing on their respective mechanisms for enhancing endothelial nitric oxide synthase (eNOS) expression and activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and therapeutic strategies.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key factor in the pathogenesis of cardiovascular diseases. Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for the production of NO in the vasculature. Consequently, enhancing eNOS expression and activity is a promising therapeutic target. Both this compound, a novel small molecule, and statins, established cholesterol-lowering agents, have been shown to positively modulate eNOS, albeit through distinct molecular pathways. This guide will dissect and compare their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays.

Mechanisms of Action

This compound: A Direct Transcriptional Enhancer of eNOS

This compound is a novel compound identified for its ability to directly enhance the transcription of the eNOS gene.[1] Its primary mechanism of action is the upregulation of eNOS mRNA and subsequent protein expression.[2] This leads to increased NO production, which can restore endothelial function in pathological conditions such as hypertension and diabetes.[1][3] Studies have shown that the beneficial effects of this compound on endothelial function are abolished by the transcription inhibitor actinomycin (B1170597) D, confirming its role as a transcriptional enhancer.[2] Furthermore, this compound has been shown to enhance the phosphorylation of eNOS, a key post-translational modification for its activation.[2][4] In some contexts, its therapeutic effects have also been linked to the inhibition of the Smad signaling pathway.

Statins: A Multifaceted Approach to eNOS Enhancement

Statins, or HMG-CoA reductase inhibitors, enhance eNOS through a variety of mechanisms that are largely independent of their cholesterol-lowering effects, often referred to as their "pleiotropic" effects. These mechanisms can be broadly categorized as follows:

  • Post-transcriptional Regulation: Statins increase the stability of eNOS mRNA. This is achieved by inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), a downstream product of the mevalonate (B85504) pathway. The reduction in GGPP prevents the geranylgeranylation and activation of the small GTPase RhoA. In its inactive state, RhoA no longer destabilizes eNOS mRNA, leading to increased eNOS protein translation.[5]

  • Post-translational Activation: Statins promote the phosphorylation and activation of eNOS through several signaling pathways. A key pathway involves the activation of phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of the serine/threonine kinase Akt.[6] Activated Akt then directly phosphorylates eNOS at its serine 1177 residue, enhancing its enzymatic activity.[6]

  • Modulation of eNOS-Interacting Proteins: Statins can decrease the expression of caveolin-1 (B1176169), a protein that binds to eNOS and maintains it in an inactive state. By reducing caveolin-1 levels, statins promote the dissociation of eNOS, allowing for its activation.

  • Improved eNOS Coupling: Statins can increase the bioavailability of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS. By upregulating GTP-cyclohydrolase I, the rate-limiting enzyme in BH4 synthesis, statins prevent the "uncoupling" of eNOS, a state in which the enzyme produces superoxide (B77818) radicals instead of NO.[6]

  • Reduction of Oxidative Stress: By inhibiting NADPH oxidase, a major source of vascular superoxide, statins decrease the levels of reactive oxygen species that can scavenge NO and promote eNOS uncoupling.[6]

Quantitative Comparison of eNOS Enhancement

The following table summarizes the available quantitative data on the effects of this compound and various statins on eNOS expression and activity. It is important to note that the experimental conditions, including the specific compound, dosage, cell or animal model, and duration of treatment, vary across studies.

ParameterThis compoundStatinsCitation
eNOS mRNA Expression Upregulated in aortae of spontaneously hypertensive rats (SHR) and WKY rats.Atorvastatin (B1662188) (10 mg/kg for 14 days) led to a 3.2-fold increase in platelets. Rosuvastatin (10 µM for 24 hours) caused a 4.92-fold increase in the ratio of long to short eNOS transcripts in bovine aortic endothelial cells.[2][5][7]
eNOS Protein Expression Increased in aortae of SHR after 4 weeks of treatment. Incubation for 2 hours with 10 µmol/L increased eNOS protein in SHR aortae.Atorvastatin treatment for 14 days resulted in an approximately 3-fold increase in eNOS expression.[2][8]
eNOS Phosphorylation (p-eNOS) Increased levels of p-eNOS in SHR aortae after 4 weeks of treatment.Pitavastatin (0.1 µM for 30 min) upregulated the phosphorylation of eNOS by about 1.4-fold in HUVECs.[2][4]
eNOS Activity / NO Production Increased NO production in human internal mammary arteries.Atorvastatin (10 µmol/L for 24 hours) led to a 2.19-fold increase in eNOS activity in bovine aortic endothelial cells. Treatment with atorvastatin resulted in a 3-fold upregulation of NOS activity in mouse aorta.[3][9]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways involved in eNOS enhancement by this compound and statins.

AVE3085_Pathway cluster_0 Cytoplasm cluster_1 cluster_2 This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell eNOS_Gene eNOS Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription (Enhanced by this compound) eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein Translation p_eNOS_Protein p-eNOS (active) eNOS_Protein->p_eNOS_Protein Phosphorylation (Enhanced) NO Nitric Oxide p_eNOS_Protein->NO Production

Caption: Signaling pathway for this compound enhancing eNOS.

Statins_Pathway Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibit PI3K PI3K Statins->PI3K Activates Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway GGPP GGPP Mevalonate_Pathway->GGPP RhoA RhoA GGPP->RhoA Activates eNOS_mRNA_Stability eNOS mRNA Stability RhoA->eNOS_mRNA_Stability Decreases Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation eNOS eNOS p_Akt->eNOS p_eNOS p-eNOS (active) eNOS->p_eNOS Phosphorylation NO Nitric Oxide p_eNOS->NO Production

Caption: Key signaling pathways for statins enhancing eNOS.

Experimental Protocols

This section provides an overview of standard methodologies for key experiments cited in the comparison of this compound and statins.

Western Blotting for eNOS and phospho-eNOS

Objective: To quantify the protein expression of total eNOS and its phosphorylated (active) form.

Protocol:

  • Sample Preparation: Endothelial cells or homogenized vascular tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total eNOS (e.g., 1:1000 dilution) and phospho-eNOS (Ser1177) (e.g., 1:1000 dilution). An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The levels of phospho-eNOS are typically normalized to total eNOS, and total eNOS is normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for eNOS mRNA

Objective: To measure the relative expression levels of eNOS mRNA.

Protocol:

  • RNA Extraction: Total RNA is isolated from endothelial cells or vascular tissues using a TRIzol-based method or a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or a TaqMan probe-based assay. Specific primers for eNOS and a reference gene (e.g., GAPDH or 18S rRNA) are used.

  • Data Analysis: The relative expression of eNOS mRNA is calculated using the 2-ΔΔCt method, normalizing the expression of eNOS to the reference gene.

Nitric Oxide (NO) Measurement

Objective: To quantify the production of NO by endothelial cells.

Protocol (Griess Assay):

  • Sample Collection: Culture medium from treated and control endothelial cells is collected.

  • Nitrate (B79036) Reduction (Optional but recommended): As NO is rapidly oxidized to nitrite (B80452) (NO₂) and nitrate (NO₃), nitrate in the samples is converted to nitrite using nitrate reductase.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the samples.

  • Measurement: After a short incubation period, the absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Vascular Reactivity Studies

Objective: To assess endothelium-dependent vasodilation in isolated arterial rings.

Protocol:

  • Tissue Preparation: A segment of an artery (e.g., aorta or mesenteric artery) is carefully dissected and cut into 2-3 mm rings.

  • Mounting: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor such as phenylephrine (B352888) or U46619.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine) are added to the organ bath to elicit relaxation.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension.

Experimental_Workflow start Cell/Tissue Culture and Treatment protein_extraction Protein Extraction (for Western Blot) start->protein_extraction rna_extraction RNA Extraction (for RT-qPCR) start->rna_extraction media_collection Media Collection (for NO Assay) start->media_collection western_blot Western Blot (eNOS, p-eNOS) protein_extraction->western_blot rt_qpcr RT-qPCR (eNOS mRNA) rna_extraction->rt_qpcr no_assay Nitric Oxide Assay media_collection->no_assay data_analysis Data Analysis and Quantification western_blot->data_analysis rt_qpcr->data_analysis no_assay->data_analysis

Caption: A generalized experimental workflow for studying eNOS.

Conclusion

This compound and statins both enhance eNOS, a critical enzyme for cardiovascular health, but through fundamentally different mechanisms. This compound acts as a direct transcriptional enhancer, increasing the synthesis of eNOS mRNA. In contrast, statins employ a multi-pronged approach that includes stabilizing eNOS mRNA, promoting its phosphorylation and activation, and improving the enzymatic microenvironment.

The quantitative data available suggests that both classes of compounds can significantly increase eNOS expression and activity. However, a direct head-to-head comparison under identical experimental conditions is lacking in the current literature. Such studies would be invaluable for elucidating the relative potency and efficacy of these two distinct approaches to eNOS enhancement.

The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and to further explore the therapeutic potential of targeting the eNOS pathway in cardiovascular disease. The distinct mechanisms of this compound and statins may also suggest the potential for synergistic effects in combination therapies, a possibility that warrants further investigation.

References

Assessing the Specificity of AVE3085 as an eNOS Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AVE3085 with other endothelial nitric oxide synthase (eNOS) enhancing agents. The objective is to assess the specificity of this compound by examining its mechanism of action, effects on eNOS activity, and potential off-target interactions, supported by available experimental data.

Introduction to eNOS Enhancement

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO plays a pivotal role in maintaining cardiovascular homeostasis by regulating blood pressure, inhibiting platelet aggregation, and preventing leukocyte adhesion. Dysfunction of eNOS is implicated in various cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy. Consequently, enhancing eNOS activity has emerged as a promising therapeutic strategy. This guide focuses on this compound, a novel small molecule eNOS enhancer, and compares its specificity with other known eNOS--activating compounds.

Comparative Analysis of eNOS Enhancers

This section compares this compound with its structurally related analog, AVE9488, and a distinct class of eNOS activators, the Sphingosine-1-Phosphate (S1P) receptor modulators.

Data Presentation

Table 1: Comparison of Mechanistic and Efficacy Data for eNOS Enhancers

FeatureThis compoundAVE9488S1P Receptor Modulators
Primary Mechanism eNOS Transcription EnhancereNOS Transcription EnhancerS1P Receptor Agonism
Effect on eNOS Expression Upregulates eNOS mRNA and protein levels[1]Upregulates eNOS mRNA and protein levels[2][3]No direct effect on transcription; activates existing eNOS
Effect on eNOS Activity Increases NO production and enhances endothelium-dependent relaxation[1][4]Increases NO production and protects against ischemia-reperfusion injury[5]Acutely activates eNOS, leading to vasodilation[6][7]
eNOS Specificity Effects are absent in eNOS knockout mice, indicating high specificity for the eNOS pathway[1]Protective effects are abolished in eNOS knockout mice[5]eNOS-dependent vasodilation is a key mechanism, but S1P receptors have other downstream effects[8]
Reported Off-Target Effects May inhibit the Smad signaling pathway[9] and reduce the expression of NADPH oxidase subunits[10]. A comprehensive public screening profile is not available.Prevents eNOS uncoupling[3]. A comprehensive public screening profile is not available.Can cause vasoconstriction at higher concentrations via S1PR2 and S1PR3 on smooth muscle cells[11].

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the specificity of these compounds.

Signaling Pathway of this compound

AVE3085_Pathway cluster_nucleus Cellular Nucleus This compound This compound eNOS_Gene eNOS Gene This compound->eNOS_Gene Enhances Transcription Nucleus Nucleus eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein Translation Active_eNOS Active eNOS eNOS_Protein->Active_eNOS Activation (Phosphorylation) NO_Production Nitric Oxide (NO) Production Active_eNOS->NO_Production L-Arginine -> L-Citrulline Vascular_Effects Vasodilation & Endothelial Function NO_Production->Vascular_Effects

Caption: this compound enhances the transcription of the eNOS gene.

Comparative Signaling of eNOS Activators

eNOS_Activation_Comparison cluster_AVE This compound / AVE9488 cluster_S1P S1P Receptor Modulators AVE_node AVE Compounds eNOS_Transcription ↑ eNOS Transcription AVE_node->eNOS_Transcription eNOS_Expression ↑ eNOS Protein eNOS_Transcription->eNOS_Expression S1P_node S1P Modulators S1P_Receptor S1P Receptor S1P_node->S1P_Receptor PI3K_Akt PI3K/Akt Pathway S1P_Receptor->PI3K_Akt eNOS_Activation eNOS Activation (Phosphorylation) PI3K_Akt->eNOS_Activation eNOS_Expression->eNOS_Activation NO_Production ↑ Nitric Oxide eNOS_Activation->NO_Production

Caption: Mechanisms of action for different eNOS enhancers.

Experimental Workflow for Specificity Assessment

Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / Ex Vivo Models Test_Compound Test Compound (e.g., this compound) eNOS_Promoter eNOS Promoter Assay (Luciferase Reporter) Test_Compound->eNOS_Promoter eNOS_Activity eNOS Activity Assay (L-Citrulline Conversion) Test_Compound->eNOS_Activity Kinase_Screen Kinase Panel Screen (Inhibition Assay) Test_Compound->Kinase_Screen GPCR_Screen GPCR Panel Screen (Radioligand Binding) Test_Compound->GPCR_Screen Vascular_Relaxation Vascular Ring Assay (Endothelium-Dependent Relaxation) Test_Compound->Vascular_Relaxation Knockout_Model eNOS Knockout Animal Model Test_Compound->Knockout_Model Specificity_Conclusion Specificity Assessment eNOS_Promoter->Specificity_Conclusion eNOS_Activity->Specificity_Conclusion Kinase_Screen->Specificity_Conclusion GPCR_Screen->Specificity_Conclusion Vascular_Relaxation->Specificity_Conclusion Knockout_Model->Specificity_Conclusion

Caption: Workflow for assessing the specificity of an eNOS enhancer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

eNOS Promoter Activity Assay (Luciferase Reporter Assay)
  • Objective: To quantify the effect of a compound on the transcriptional activity of the eNOS promoter.

  • Methodology:

    • Cell Culture and Transfection: Human endothelial cells (e.g., HUVECs) are cultured to 70-80% confluency in 24-well plates. Cells are then co-transfected with a luciferase reporter plasmid containing the human eNOS promoter sequence and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.

    • Cell Lysis and Luciferase Assay: Following a 24-48 hour incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

    • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in promoter activity is calculated relative to the vehicle-treated control.

eNOS Activity Assay (L-Citrulline Conversion Assay)
  • Objective: To directly measure the enzymatic activity of eNOS by quantifying the conversion of L-arginine to L-citrulline.

  • Methodology:

    • Cell/Tissue Lysate Preparation: Endothelial cells or tissue homogenates are lysed in a buffer containing protease inhibitors.

    • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing L-[14C]arginine, NADPH, calmodulin, and other necessary cofactors. The test compound or vehicle is added to the respective reaction tubes.

    • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • Separation and Quantification: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[14C]arginine using cation-exchange chromatography. The amount of L-[14C]citrulline is then quantified by liquid scintillation counting.

    • Data Analysis: eNOS activity is expressed as the amount of L-citrulline produced per unit of protein per unit of time.

Off-Target Liability Assessment
  • Objective: To identify potential off-target interactions of the test compound.

  • Methodology:

    • In Vitro Kinase Inhibition Assay: The test compound is screened against a panel of purified kinases at a fixed ATP concentration. The kinase activity is measured, typically using a phosphospecific antibody or a luminescence-based assay that quantifies ATP consumption. The percentage of inhibition at a given compound concentration is determined.

    • Radioligand Binding Assay for GPCRs: The test compound is evaluated for its ability to displace a known radiolabeled ligand from a panel of G-protein coupled receptors expressed in cell membranes. The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated to determine the compound's affinity for each receptor.

Conclusion

This compound is a potent eNOS enhancer that primarily acts by upregulating the transcription of the eNOS gene. This mechanism is supported by evidence from in vitro reporter assays and in vivo studies showing increased eNOS mRNA and protein levels. The high degree of specificity for the eNOS pathway is demonstrated by the lack of effect in eNOS knockout mice.

In comparison, S1P receptor modulators activate eNOS through a post-translational mechanism involving receptor-mediated signaling cascades. While effective in acutely stimulating NO production, their specificity is broader due to the widespread expression and diverse signaling of S1P receptors.

While preliminary data suggests potential interactions of this compound with the Smad signaling pathway and NADPH oxidase, a comprehensive public off-target screening profile is not available. Such data would be invaluable for a more complete assessment of its specificity. Future studies should focus on head-to-head comparisons of different eNOS enhancers in standardized assays and comprehensive selectivity profiling to fully delineate their therapeutic potential and safety profiles.

References

Independent Verification of AVE3085's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AVE3085, an endothelial nitric oxide synthase (eNOS) transcription enhancer, with other therapeutic agents known to improve endothelial function. The information presented is collated from various preclinical studies to facilitate an independent verification of this compound's mechanism of action and its performance relative to established alternatives.

Overview of this compound's Mechanism of Action

This compound is a small molecule compound designed to enhance the transcription of the eNOS gene. This leads to increased eNOS mRNA and protein expression, resulting in greater production of nitric oxide (NO), a critical signaling molecule for vasodilation and vascular health.[1][2] In disease models characterized by endothelial dysfunction, such as hypertension, this compound has been shown to restore endothelium-dependent relaxation and lower blood pressure.[1][2] Its therapeutic effects are critically dependent on the presence of functional eNOS, as demonstrated in eNOS knockout mice where the blood pressure-lowering effects were absent.[1]

Beyond its primary effect on eNOS transcription, studies on the structurally related compound AVE9488 suggest that this class of molecules may also promote the coupling of eNOS, further enhancing its efficiency in producing NO over superoxide (B77818) radicals.[3][4] One study has also indicated that this compound can attenuate cardiac remodeling by inhibiting the Smad signaling pathway.

Comparative Analysis with Alternative Therapies

Several other classes of drugs and compounds improve endothelial function, albeit through different primary mechanisms. This section compares this compound with statins, Angiotensin-Converting Enzyme (ACE) inhibitors, and the natural polyphenol resveratrol (B1683913).

Data Presentation: Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound and its alternatives on key biomarkers of endothelial function. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Effect on eNOS Expression

Compound/ClassExperimental ModeleNOS mRNA Expression ChangeeNOS Protein Expression ChangeReference(s)
AVE9488 (analog of this compound)Human Umbilical Vein Endothelial Cells (HUVECs)3.3-fold increaseSignificant increase[5][6]
Statins (Mevastatin)Bovine Aortic Endothelial Cells305 ± 15% increase180 ± 11% increase[7]
ACE Inhibitors (Ramiprilat)Bovine Aortic Endothelial CellsNot specifiedApprox. 2-fold increase
Resveratrol Human Endothelial CellsSignificant increaseSignificant increase[8]

Table 2: Effect on Endothelial Function

Compound/ClassExperimental ModelKey FindingReference(s)
This compound Spontaneously Hypertensive Rats (SHR) AortaSignificantly improved acetylcholine-induced relaxation[1][9]
Statins Not specified in detail in the provided snippetsRestore endothelial function
ACE Inhibitors Not specified in detail in the provided snippetsImprove endothelium-dependent vasodilation
Resveratrol Endothelial F-2 CellsIncreased NO production at >50 µM[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

AVE3085_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound eNOS_gene eNOS Gene This compound->eNOS_gene Enhances Transcription nucleus Nucleus eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA Transcription ribosome Ribosome eNOS_mRNA->ribosome Translation eNOS_protein eNOS Protein ribosome->eNOS_protein NO Nitric Oxide (NO) eNOS_protein->NO Catalyzes L_arginine L-Arginine L_arginine->eNOS_protein vasodilation Vasodilation NO->vasodilation Promotes

Caption: this compound enhances eNOS gene transcription, leading to increased NO production.

Alternatives_eNOS_Pathway Statins Statins Rho_ROCK Rho/ROCK Pathway Statins->Rho_ROCK Inhibits PI3K_Akt PI3K/Akt Pathway Statins->PI3K_Akt Activates ACEi ACE Inhibitors Bradykinin Bradykinin ACEi->Bradykinin Increases (by inhibiting breakdown) Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates eNOS eNOS (Expression & Activity) Rho_ROCK->eNOS Negative Regulation PI3K_Akt->eNOS Positive Regulation Bradykinin->eNOS Activates SIRT1->eNOS Deacetylates & Upregulates NO Nitric Oxide eNOS->NO

Caption: Mechanisms of action for alternative therapies that enhance eNOS function.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Ex Vivo / In Vitro Analysis start Start: Animal Model (e.g., Spontaneously Hypertensive Rat) treatment Treatment Groups: - Vehicle Control - this compound - Alternative (Statin, ACEi, etc.) start->treatment tissue_harvest Tissue Harvest (Aorta) treatment->tissue_harvest western_blot Western Blot (eNOS protein expression) tissue_harvest->western_blot rt_pcr RT-PCR (eNOS mRNA expression) tissue_harvest->rt_pcr myograph Wire Myography (Vasodilation studies) tissue_harvest->myograph no_assay Nitric Oxide Assay (e.g., Griess Assay) tissue_harvest->no_assay data_analysis Data Analysis & Comparison western_blot->data_analysis rt_pcr->data_analysis myograph->data_analysis no_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for comparing this compound with alternatives.

Experimental Protocols

Western Blotting for eNOS Protein Expression in Aortic Tissue

This protocol is a generalized procedure based on standard molecular biology techniques.

  • Tissue Homogenization: Aortas are excised, cleaned of adhesive tissue, and snap-frozen in liquid nitrogen. The frozen tissue is then homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for eNOS. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative protein expression levels, normalized to the loading control.

Measurement of Nitric Oxide Production

This protocol describes the Griess assay for the indirect measurement of NO production.

  • Sample Collection: Cell culture supernatant or other biological fluids are collected.

  • Nitrate (B79036) Reduction (Optional but Recommended): If measuring total NOx (nitrite + nitrate), nitrate in the sample must first be converted to nitrite (B80452) using nitrate reductase.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: An equal volume of the Griess reagent is added to each sample in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Aortic Ring Vasodilation Assay (Wire Myography)

This protocol outlines the assessment of endothelium-dependent vasodilation.

  • Aorta Preparation: The thoracic aorta is carefully dissected, cleaned of surrounding tissue, and cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted on two stainless steel wires in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension. The viability of the smooth muscle is tested by contracting the rings with a high concentration of potassium chloride (KCl).

  • Pre-contraction: After washing and returning to baseline tension, the rings are pre-contracted with a vasoconstrictor such as phenylephrine (B352888) or U46619.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of a vasodilator (e.g., acetylcholine (B1216132) for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation) are added to the organ bath.

  • Data Recording and Analysis: The changes in isometric tension are recorded. The relaxation response is expressed as a percentage of the pre-contraction tension.

Conclusion

This compound demonstrates a clear mechanism of action as an eNOS transcription enhancer, leading to increased NO bioavailability and improved endothelial function in preclinical models. While direct comparative quantitative data with other therapies like statins and ACE inhibitors is limited in the currently available literature, the existing evidence suggests that this compound offers a targeted approach to enhancing the eNOS/NO pathway. The alternatives, while also positively impacting this pathway, have broader mechanisms of action. The provided experimental protocols and diagrams offer a framework for researchers to independently verify and compare the efficacy of this compound against other agents in their specific research contexts. Further head-to-head studies are warranted to definitively establish the comparative potency and potential therapeutic advantages of this compound.

References

A Comparative Analysis of AVE3085 and Other Cardiovascular Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the eNOS transcription enhancer AVE3085 with other cardiovascular research compounds. The analysis is supported by experimental data to evaluate their relative performance in preclinical cardiovascular models.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key factor in the development of cardiovascular diseases such as hypertension and atherosclerosis. This compound is a novel small molecule that enhances the transcription of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature. This guide compares the efficacy of this compound with other compound classes targeting the NO signaling pathway or related cardiovascular mechanisms, including other eNOS enhancers, NO donors, antioxidants, phosphodiesterase 5 (PDE5) inhibitors, beta-blockers, and statins.

Mechanism of Action: The eNOS Signaling Pathway

The primary mechanism of this compound is to upregulate the expression of eNOS at the transcriptional level. This leads to increased eNOS protein levels and subsequent NO production. Enhanced NO bioavailability results in vasodilation, reduced oxidative stress, and anti-inflammatory effects, thereby improving endothelial function and lowering blood pressure.

eNOS Signaling Pathway cluster_0 Vascular Endothelial Cell cluster_1 Vascular Smooth Muscle Cell This compound This compound eNOS_gene eNOS Gene This compound->eNOS_gene Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA Transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound and other cardiovascular compounds on key physiological parameters.

Table 1: Effect on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
CompoundClassDoseTreatment DurationBaseline SBP (mmHg)Post-Treatment SBP (mmHg)Reduction (mmHg)Citation(s)
This compound eNOS Enhancer10 mg/kg/day4 weeks~170151.818.2[1]
Aliskiren Renin Inhibitor10 mg/kg/day4 weeks~170147.722.3[1]
Tempol (B1682022) Antioxidant1 mmol/L in drinking water2 weeks16213428[2]
Sildenafil (B151) PDE5 Inhibitor2.5 mg/kg/day6 monthsNot specifiedAmeliorated hypertensionNot specified[3]
Nebivolol (B1214574) Beta-blocker8 mg/kg/day6 monthsNot specifiedReduced blood pressureNot specified[4]
Antioxidant-rich diet AntioxidantN/A7 months207.5179.627.9[5]
Table 2: Effect on Endothelial Function
CompoundClassModelKey FindingCitation(s)
This compound eNOS EnhancerSpontaneously Hypertensive Rats (SHRs)Significantly improved acetylcholine-induced endothelium-dependent relaxations in the aortae.[1]
AVE9488 eNOS EnhancerApolipoprotein E-knockout miceReduced atherosclerotic plaque formation.[6]
Sildenafil PDE5 InhibitorPatients with Type 2 DiabetesImproved flow-mediated dilation (FMD) from 8% to 15% after acute administration.[7]
Statins HMG-CoA Reductase InhibitorsVarious (animal models and humans)Upregulate eNOS expression and activity, improving endothelium-dependent relaxation.[8][9]
L-Arginine NO PrecursorHypertensive humansSupplementation (4 g/day ) significantly reduced systolic blood pressure.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for eNOS Protein Expression in Aortic Tissue

This protocol describes the detection and quantification of eNOS protein levels in aortic tissue lysates.

Western Blot Workflow A 1. Aortic Tissue Homogenization in Lysis Buffer B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking with 5% Non-fat Milk or BSA D->E F 6. Incubation with Primary Antibody (anti-eNOS) E->F G 7. Incubation with HRP-conjugated Secondary Antibody F->G H 8. Chemiluminescent Detection G->H I 9. Densitometry Analysis H->I

Caption: General workflow for Western blot analysis.

Protocol Steps:

  • Tissue Lysis: Aortic tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for eNOS overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the eNOS band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

RT-qPCR for eNOS mRNA Quantification in Endothelial Cells

This protocol outlines the steps for measuring eNOS mRNA levels in cultured endothelial cells.

Protocol Steps:

  • RNA Extraction: Total RNA is isolated from endothelial cells using a commercial kit or a standard phenol-chloroform extraction method.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the eNOS gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the target gene in real-time.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of eNOS mRNA. The expression of eNOS is typically normalized to a stable housekeeping gene (e.g., GAPDH or β-actin) using the ΔΔCt method.

Isometric Force Measurement for Endothelium-Dependent Relaxation

This protocol is used to assess the function of the vascular endothelium in isolated arterial rings.

Protocol Steps:

  • Aortic Ring Preparation: The thoracic aorta is carefully excised and placed in cold Krebs-Ringer bicarbonate solution. The aorta is cleaned of adherent tissue and cut into rings (2-3 mm in length).

  • Mounting in Organ Bath: The aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or U46619.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of a vasodilator (e.g., acetylcholine) are added to the organ bath to assess endothelium-dependent relaxation.

  • Data Recording and Analysis: The changes in isometric tension are recorded. The relaxation response is expressed as a percentage of the pre-contraction tension.

Conclusion

This compound demonstrates significant potential as a cardiovascular research compound by directly targeting the upregulation of eNOS, a fundamental component of endothelial health. Comparative data suggests its efficacy in reducing blood pressure is comparable to other established therapeutic classes. Its mechanism of enhancing endogenous NO production offers a distinct advantage over direct NO donors, which can be limited by tolerance development. Further research is warranted to fully elucidate the comparative long-term benefits and potential synergistic effects of this compound with other cardiovascular agents. The experimental protocols provided in this guide offer a standardized framework for such future investigations.

References

Validating the Role of the Smad Pathway in AVE3085's Cardioprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AVE3085's mechanism of action, with a specific focus on validating its effects on the Smad signaling pathway, a critical mediator of fibrosis. We will compare its performance with established antifibrotic agents, pirfenidone (B1678446) and nintedanib (B1663095), and provide detailed experimental protocols for key validation assays.

Introduction to this compound and the Smad Pathway

This compound is a novel small molecule that enhances the transcription and activity of endothelial nitric oxide synthase (eNOS).[1][2] The subsequent increase in nitric oxide (NO) bioavailability has demonstrated therapeutic potential in various cardiovascular conditions, including hypertension and endothelial dysfunction.[1][2][3] Emerging evidence now points towards a crucial role for this compound in attenuating cardiac remodeling, a process heavily influenced by fibrotic signaling cascades.[4]

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a central regulator of fibrosis. Upon TGF-β binding to its receptor, receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, are phosphorylated. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of pro-fibrotic genes, leading to extracellular matrix deposition and tissue stiffening. One key study has indicated that this compound may exert its beneficial effects on cardiac remodeling by inhibiting this critical pathway.[4]

Comparative Analysis: this compound vs. Alternative Antifibrotic Therapies

While direct head-to-head studies comparing the molecular effects of this compound with pirfenidone and nintedanib on the Smad pathway are limited, this section outlines the known mechanisms of each compound, providing a basis for comparative evaluation.

FeatureThis compoundPirfenidoneNintedanib
Primary Mechanism eNOS EnhancerBroad anti-fibrotic and anti-inflammatory effectsTriple tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR)
Reported Effect on Smad Pathway Inhibition of Smad signaling pathway in cardiac remodeling.[4]Shown to reduce TGF-β1-mediated cellular functions through SMAD signaling pathways.[5] May also regulate the TGF-β1/SMAD pathway via microRNAs.[6]Inhibits TGF-β-induced epithelial-mesenchymal transition (EMT) and markedly suppresses the phosphorylation of Smad2/3.[7]
Supporting Evidence In vivo studies demonstrating reduced expression and activation of the Smad signaling pathway in a mouse model of cardiac remodeling.[4]In vitro studies showing inhibition of TGF-β1-induced phosphorylation of SMAD2/SMAD3 in fibroblasts.[5]In vitro studies in alveolar epithelial cells showing inhibition of TGF-β2 and TNF-α induced EMT and reduced Smad2/3 phosphorylation.[7]
Clinical Application InvestigationalApproved for Idiopathic Pulmonary Fibrosis (IPF)Approved for IPF and other progressive fibrosing interstitial lung diseases

Experimental Validation of this compound's Effect on the Smad Pathway

To rigorously validate the inhibitory role of this compound on the Smad pathway, the following key experiments are recommended.

Western Blotting for Phosphorylated Smad2/3

This technique directly measures the activation of the Smad pathway by quantifying the levels of phosphorylated Smad2 and Smad3. A reduction in the ratio of phosphorylated Smad to total Smad in the presence of this compound would provide strong evidence for its inhibitory effect.

Experimental Protocol:

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., primary cardiac fibroblasts, human umbilical vein endothelial cells) in 6-well plates.

  • Once confluent, serum-starve the cells for 12-24 hours.

  • Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a known Smad pathway activator, such as TGF-β1 (e.g., 5-10 ng/mL), for 30-60 minutes.

b. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

c. Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467) and/or phospho-Smad3 (Ser423/425) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) for normalization.

Smad-Responsive Luciferase Reporter Assay

This assay provides a functional readout of Smad-dependent transcriptional activity. A decrease in luciferase expression in this compound-treated cells following TGF-β stimulation indicates inhibition of the pathway.

Experimental Protocol:

a. Cell Transfection:

  • Seed cells in a 24- or 48-well plate.

  • Co-transfect the cells with a Smad-binding element (SBE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Allow cells to recover for 24 hours.

b. Cell Treatment and Lysis:

  • Pre-treat the transfected cells with this compound or vehicle for 1-2 hours.

  • Stimulate with TGF-β1 for 6-24 hours.

  • Lyse the cells using the luciferase assay kit's lysis buffer.

c. Luciferase Activity Measurement:

  • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qRT-PCR) for Smad Target Genes

Experimental Protocol:

a. Cell Treatment and RNA Extraction:

  • Treat cells with this compound and/or TGF-β1 as described for the Western blot experiment.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Assess RNA quality and quantity.

b. Reverse Transcription and qRT-PCR:

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (e.g., COL1A1, FN1, SERPINE1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Smad signaling pathway and a typical experimental workflow for its validation.

Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binding & Activation Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex DNA DNA (Smad Binding Element) Smad_Complex->DNA Nuclear Translocation & Binding This compound This compound eNOS eNOS This compound->eNOS Enhances NO NO eNOS->NO Produces NO->Smad2_3 Inhibits Phosphorylation (Hypothesized) Gene_Transcription Pro-fibrotic Gene Transcription (e.g., Collagen, Fibronectin) DNA->Gene_Transcription Initiation

Caption: Hypothesized mechanism of this compound's inhibition of the Smad pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Cardiac Fibroblasts) Treatment 2. Treatment Groups - Vehicle Control - TGF-β1 - this compound - TGF-β1 + this compound Cell_Culture->Treatment Western_Blot Western Blot (p-Smad2/3, Total Smad2/3) Treatment->Western_Blot Luciferase_Assay Luciferase Assay (SBE Reporter) Treatment->Luciferase_Assay qRT_PCR qRT-PCR (Pro-fibrotic Genes) Treatment->qRT_PCR

Caption: General experimental workflow for validating this compound's effects.

Conclusion

The available evidence strongly suggests that this compound, in addition to its primary role as an eNOS enhancer, inhibits the pro-fibrotic Smad signaling pathway. This dual mechanism of action makes it a promising therapeutic candidate for conditions characterized by fibrosis, such as cardiac remodeling. The experimental protocols outlined in this guide provide a robust framework for researchers to further validate and quantify the effects of this compound on the Smad pathway, and to compare its efficacy with other antifibrotic agents. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific molecular interactions of these compounds.

References

The eNOS Enhancer AVE3085 Demonstrates Significant Reduction in Nitrotyrosine Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research confirms that the endothelial nitric oxide synthase (eNOS) enhancer, AVE3085, effectively reduces the formation of nitrotyrosine, a key biomarker of oxidative stress implicated in cardiovascular and neurodegenerative diseases. This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Nitrotyrosine is formed through the reaction of nitric oxide (NO) with superoxide (B77818) radicals, leading to the production of the highly reactive peroxynitrite anion. This process, often a consequence of eNOS uncoupling, signifies a pathological shift in cellular signaling, contributing to endothelial dysfunction. This compound has emerged as a promising agent to counteract this by enhancing eNOS expression and preventing its uncoupling.

Comparative Efficacy in Nitrotyrosine Reduction

Experimental data from studies on spontaneously hypertensive rats (SHR) demonstrate a significant decrease in aortic nitrotyrosine levels following treatment with this compound. A four-week course of this compound (10 mg/kg/day, orally) resulted in a notable reduction in a 60 kDa nitrotyrosine band observed via Western blot analysis.[1] This effect is attributed to this compound's ability to up-regulate eNOS protein and mRNA expression, enhance eNOS phosphorylation, and thereby restore normal endothelial function.[2][3]

For a comprehensive evaluation, the efficacy of this compound is compared with other compounds known to mitigate nitrotyrosine formation:

Compound/Drug ClassMechanism of ActionQuantitative Reduction in NitrotyrosineAnimal Model/Study PopulationReference(s)
This compound eNOS transcription enhancer, prevents eNOS uncouplingSignificant reduction (visualized by Western blot)Spontaneously Hypertensive Rats (SHR)[1]
Statins (Atorvastatin) HMG-CoA reductase inhibitor, antioxidant effects~25-30% reduction in plasma nitrotyrosineHypercholesterolemic subjects[4]
Resveratrol Polyphenol, antioxidant, activates Sirtuin-1Significant reduction (quantified by positive cell count)Diethylnitrosamine-induced rat hepatocarcinogenesis
Tetrahydrobiopterin (BH4) eNOS cofactor, prevents eNOS uncouplingSignificant reduction (visualized by Western blot)Diabetic mice
Folic Acid Involved in BH4 synthesis, prevents eNOS uncouplingSignificant decrease in hepatic nitrotyrosine expressionAdolescent rats exposed to binge drinking
ACE Inhibitors (Enalapril) Angiotensin-converting enzyme inhibitor, reduces oxidative stressBlunted the diabetes-induced increase in nitrotyrosineDiabetic rats[5]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental approaches used to confirm these findings, the following diagrams are provided.

Nitrotyrosine_Formation_Pathway cluster_upstream Upstream Triggers cluster_enos eNOS Regulation cluster_ros Reactive Species cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., Hypertension, Diabetes) eNOS_Uncoupled eNOS (Uncoupled) Oxidative_Stress->eNOS_Uncoupled promotes Inflammation Inflammation Inflammation->eNOS_Uncoupled promotes eNOS_Coupled eNOS (Coupled) NO Nitric Oxide (NO) eNOS_Coupled->NO Superoxide Superoxide (O2-) eNOS_Uncoupled->Superoxide BH4 Tetrahydrobiopterin (BH4) BH4->eNOS_Coupled cofactor L_Arginine L-Arginine L_Arginine->eNOS_Coupled Peroxynitrite Peroxynitrite (ONOO-) Nitrotyrosine Nitrotyrosine Formation Peroxynitrite->Nitrotyrosine Endothelial_D Endothelial Dysfunction Nitrotyrosine->Endothelial_D NOSuperoxide NOSuperoxide NOSuperoxide->Peroxynitrite This compound This compound This compound->eNOS_Coupled enhances expression & prevents uncoupling

Signaling pathway of nitrotyrosine formation and the action of this compound.

Western_Blot_Workflow Start Tissue Homogenization (e.g., Aorta) Protein_Extraction Protein Extraction and Quantification Start->Protein_Extraction SDS_PAGE SDS-PAGE (Protein Separation by Size) Protein_Extraction->SDS_PAGE Transfer Electrotransfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking with BSA or Non-fat Milk Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-Nitrotyrosine) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis of Protein Bands Detection->Analysis

Experimental workflow for Western blot analysis of nitrotyrosine.

Detailed Experimental Protocols

In Vivo Administration of this compound in Spontaneously Hypertensive Rats (SHR)
  • Animals: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats as controls.[1]

  • Drug Preparation and Administration: this compound is suspended in a vehicle of 5% methylcellulose (B11928114).[1] The drug is administered daily for 4 weeks via oral gavage at a dose of 10 mg/kg body weight.[1] The vehicle group receives 5% methylcellulose alone.[1]

  • Tissue Collection: At the end of the treatment period, rats are euthanized, and the thoracic aortas are excised for further analysis.[2]

Western Blot Analysis for Nitrotyrosine in Aortic Tissue
  • Protein Extraction: Aortic tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard protein assay (e.g., BCA assay).[6]

  • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) from each sample are separated on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[6]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for nitrotyrosine (e.g., rabbit polyclonal anti-nitrotyrosine), typically at a 1:1000 dilution.[6][7]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[6]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[6]

  • Quantification: The intensity of the bands corresponding to nitrated proteins is quantified using densitometry software. The results are often normalized to a loading control protein like β-actin or GAPDH to ensure equal protein loading.

Conclusion

References

Evaluating the Translational Potential of AVE3085: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the preclinical data on AVE3085, a novel endothelial nitric oxide synthase (eNOS) enhancer, and compares its performance with established therapeutic alternatives. The aim is to objectively assess its translational potential for the treatment of cardiovascular diseases associated with endothelial dysfunction.

Executive Summary

This compound has demonstrated significant promise in preclinical models by enhancing eNOS transcription, leading to increased nitric oxide (NO) bioavailability. This mechanism effectively restores endothelial function, reduces blood pressure in hypertensive animal models, and mitigates cardiac remodeling. However, a thorough review of public clinical trial registries indicates that this compound has not progressed to human clinical trials. This guide presents the available preclinical data for this compound alongside comparable data for established drugs such as statins, ACE inhibitors, and angiotensin receptor blockers, providing a framework for understanding its potential therapeutic niche and the hurdles it may face in clinical development.

Performance Comparison of this compound and Alternatives

The following tables summarize the quantitative effects of this compound and selected comparator drugs on key physiological parameters in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of essential hypertension.

Table 1: Effect on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

CompoundDosageTreatment DurationBaseline SBP (mmHg)Post-treatment SBP (mmHg)Reduction in SBP (mmHg)Citation
This compound 10 mg/kg/day4 weeks170.0 ± 4.0151.8 ± 1.818.2[1]
Atorvastatin (B1662188) 10 mg/kg/day10 weeks~195~180~15[2]
Atorvastatin 50 mg/kg/day10 weeks~195~170~25[2]
Perindopril 3 mg/kg/dayfrom 4 to 10 weeks of age132 ± 2 (untreated)97 ± 235[3]
Zofenopril (B1663440) 10 mg/kg/day3 months~185~140~45[4]
Simvastatin (B1681759) 1 or 2 mg/kg/day12 or 20 weeksNo significant effectNo significant effect-[5]
Olmesartan 0.01% in chow14 days113 ± 1 (in ET-1 infused rats)117 ± 5-[6][7]

Table 2: Effect on Endothelium-Dependent Relaxation (Acetylcholine-induced) in SHR Aortae

CompoundDosageTreatment DurationControl Emax (%)Treated Emax (%)Improvement in Emax (%)Citation
This compound 10 mg/kg/day4 weeks33.2 ± 3.058.0 ± 3.124.8[8]
Simvastatin 1 mg/kg/day12 weeksImpairedRestored to WKY levelsSignificant Improvement[9]
Perindopril 1 mg/kg/day21 weeksImpairedPrevented impairmentSignificant Improvement[10]
Zofenopril 10 mg/kg/day3 monthsImpairedImprovedSignificant Improvement[4]
Atorvastatin 10 mg/kg/day2 weeksAttenuatedEnhancedSignificant Improvement[11]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the enhancement of eNOS transcription, leading to increased NO production. This contrasts with many existing therapies that modulate NO signaling through different pathways. Furthermore, this compound has been shown to attenuate cardiac remodeling by inhibiting the Smad signaling pathway.[12]

AVE3085_Signaling_Pathway cluster_this compound This compound Action cluster_eNOS eNOS Pathway cluster_Smad Smad Pathway Inhibition This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter Enhances activity Smad2_3 Smad2/3 Phosphorylation This compound->Smad2_3 Inhibits eNOS_transcription eNOS Transcription eNOS_promoter->eNOS_transcription Increases eNOS_protein eNOS Protein eNOS_transcription->eNOS_protein Increases NO_production Nitric Oxide (NO) Production eNOS_protein->NO_production Catalyzes endothelial_function Improved Endothelial Function NO_production->endothelial_function vasodilation Vasodilation endothelial_function->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction TGFb TGF-β TGFb_receptor TGF-β Receptor TGFb->TGFb_receptor Binds TGFb_receptor->Smad2_3 Activates cardiac_remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Smad2_3->cardiac_remodeling Promotes

Fig 1. Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its comparators.

Western Blotting for eNOS Protein Expression
  • Tissue Homogenization: Aortic tissue is homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for eNOS (e.g., rabbit anti-eNOS, 1:1000 dilution). A loading control antibody (e.g., mouse anti-β-actin, 1:5000) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:2000) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.

  • Quantification: Densitometry analysis is performed to quantify the relative protein expression of eNOS, normalized to the loading control.

RT-PCR for eNOS mRNA Expression
  • RNA Extraction: Total RNA is extracted from aortic tissue using a TRIzol-based method.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative PCR (qPCR): qPCR is performed using a SYBR Green-based detection method with specific primers for eNOS and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of eNOS mRNA is calculated using the 2-ΔΔCt method.

Isometric Force Measurement of Aortic Rings
  • Aortic Ring Preparation: The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted on two stainless steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The rings are then pre-contracted with phenylephrine (B352888) (1 µM).

  • Endothelium-Dependent Relaxation: Once a stable contraction is achieved, cumulative concentrations of acetylcholine (B1216132) (ACh, 1 nM to 10 µM) are added to the organ bath to assess endothelium-dependent relaxation.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The maximum relaxation (Emax) is determined from the concentration-response curve.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_endpoints Primary Endpoints animal Spontaneously Hypertensive Rat (SHR) group_ave This compound group_comp Comparator Drug group_control Vehicle Control bp Blood Pressure Measurement group_ave->bp vaso Vasoreactivity Assessment group_ave->vaso molecular Molecular Analysis group_ave->molecular group_comp->bp group_comp->vaso group_comp->molecular group_control->bp group_control->vaso group_control->molecular Systolic Blood Pressure Systolic Blood Pressure bp->Systolic Blood Pressure Endothelium-Dependent Relaxation (Emax) Endothelium-Dependent Relaxation (Emax) vaso->Endothelium-Dependent Relaxation (Emax) eNOS Protein Expression eNOS Protein Expression molecular->eNOS Protein Expression eNOS mRNA Expression eNOS mRNA Expression molecular->eNOS mRNA Expression

Fig 2. General experimental workflow.

Translational Potential and Future Directions

The preclinical data for this compound are compelling. It demonstrates a novel mechanism of action by directly enhancing eNOS transcription, which translates to significant improvements in endothelial function and blood pressure in a relevant animal model of hypertension.[1][8] Its ability to inhibit the Smad signaling pathway suggests potential therapeutic applications in cardiac remodeling and fibrosis.[12]

However, the most significant hurdle for the translational potential of this compound is the apparent lack of progression into clinical trials. Extensive searches of public clinical trial registries (such as ClinicalTrials.gov) and regulatory databases have not yielded any information on registered or completed clinical studies for this compound. This suggests that its development may have been halted at the preclinical stage.

Possible reasons for this could include:

  • Unfavorable pharmacokinetic or toxicological profiles: Issues with absorption, distribution, metabolism, excretion, or off-target toxicity discovered during preclinical development could have prevented its advancement.

  • Lack of a clear clinical or commercial advantage: While its mechanism is novel, the existing therapeutic landscape for hypertension and endothelial dysfunction is populated with effective and well-established drug classes. Demonstrating a significant clinical benefit over these alternatives would be a high bar.

  • Strategic decisions by the developing company: Pharmaceutical companies may discontinue the development of promising compounds for a variety of business-related reasons.

References

The eNOS Enhancer AVE3085: A Comparative Analysis of its Effects on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence supporting the antihypertensive effects of the endothelial nitric oxide synthase (eNOS) enhancer, AVE3085, in comparison to other agents that modulate the eNOS pathway.

This guide provides a detailed comparison of the investigational drug this compound with other compounds known to influence the endothelial nitric oxide synthase (eNOS) pathway and thereby affect blood pressure. The data presented is intended for researchers, scientists, and drug development professionals interested in novel antihypertensive therapies targeting endothelial function.

Comparative Efficacy on Blood Pressure Reduction

The following table summarizes the quantitative data on blood pressure reduction from key preclinical and clinical studies for this compound and a range of comparator agents. The studies selected for comparison involve similar models (e.g., spontaneously hypertensive rats) or relevant human trials.

CompoundDoseAnimal Model / PopulationDuration of TreatmentSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) ReductionReference
This compound 10 mg/kg/daySpontaneously Hypertensive Rats (SHR)4 weeks18.2 mmHgNot Reported[1]
Aliskiren 10 mg/kg/daySpontaneously Hypertensive Rats (SHR)4 weeks22.3 mmHgNot Reported[1]
Aliskiren 30 mg/kg/daySpontaneously Hypertensive Rats (SHR)4 weeksSlight, non-significant decreaseNot Reported[2]
Aliskiren 60 mg/kg/daySpontaneously Hypertensive Rats (SHR)4 weeksSignificant decreaseNot Reported[2]
L-arginine ≥4 g/day Meta-analysis of 22 RCTs in adultsVaried6.40 mmHg (pooled)2.64 mmHg (pooled)[3][4]
Resveratrol 200 mg/kg/daySpontaneously Hypertensive Rats (SHR)4 weeksSignificant reductionNot Reported[5]
Sildenafil (B151) 50 mg (single dose)Treated hypertensive menSingle dose~17 mmHg (at 75 min post-dose)~11 mmHg (at 75 min post-dose)[6]
Statins (various) VariedMeta-analysis of RCTsVaried~2 mmHgNot Reported[7]
Berberine 100 mg/kg/dayDiabetic Rats8 weeksSignificant reductionSignificant reduction[8]
Nebivolol Not specifiedExperimental modelsNot specifiedCauses vasodilationCauses vasodilation[9][10][11]
ACE Inhibitors (various) Equihypotensive dosesSprague-Dawley RatsNot specifiedNot specified (doses were adjusted to be equihypotensive)Not specified[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key study on this compound and representative protocols for comparator agents.

This compound
  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats (6 months old) were used.[1][13] eNOS deficient (eNOS-/-) mice were also used to confirm the mechanism of action.[1][13]

  • Drug Administration: this compound was administered orally at a dose of 10 mg·kg·day⁻¹ for 4 weeks.[1][13]

  • Blood Pressure Measurement: Systolic blood pressure was measured using a non-invasive tail-cuff method.[1]

  • Vascular Function Assessment: Isometric force measurement was performed on rings of isolated thoracic aortae in organ baths to assess endothelium-dependent relaxations.[1][13]

  • Biochemical Analysis: Protein expression of eNOS, phosphorylated-eNOS, and nitrotyrosine in the aortae were examined by Western blotting. eNOS mRNA levels were measured by reverse-transcriptase polymerase chain reaction (RT-PCR).[1][13]

Aliskiren (Comparator)
  • Animal Model: Spontaneously Hypertensive Rats (SHR).[2]

  • Drug Administration: Aliskiren was administered orally for 4 weeks at doses of 30 or 60 mg·kg⁻¹·day⁻¹.[2]

  • Blood Pressure Measurement: Systolic blood pressure was measured before and at the end of the 4-week treatment period.[2]

  • Cardioprotection Assessment: Rats were subjected to 30 minutes of left anterior descending coronary artery occlusion followed by 6 or 24 hours of reperfusion to assess myocardial ischemia/reperfusion injury.[2]

L-arginine (Comparator)
  • Study Design: A meta-analysis of 22 randomized, double-blind, placebo-controlled trials in adults.[3][4]

  • Intervention: Oral L-arginine supplementation with doses ranging from 4 to 24 g/day .[14]

  • Outcome Measures: The primary outcomes were the net changes in systolic and diastolic blood pressure.[3][4]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the underlying science.

AVE3085_Mechanism cluster_this compound This compound Action cluster_EndothelialCell Endothelial Cell cluster_SmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound eNOS_mRNA eNOS mRNA This compound->eNOS_mRNA Enhances Transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation p_eNOS Phosphorylated eNOS (Active) eNOS_protein->p_eNOS Enhances Phosphorylation NO Nitric Oxide (NO) p_eNOS->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation Diffuses and Activates sGC BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Leads to Experimental_Workflow start Animal Model Selection (e.g., Spontaneously Hypertensive Rat) treatment Drug Administration (e.g., this compound or Comparator for 4 weeks) start->treatment bp_measurement Blood Pressure Monitoring (Tail-cuff method) treatment->bp_measurement vascular_study Ex Vivo Vascular Function Assessment (Aortic Ring Relaxation) treatment->vascular_study biochem_analysis Biochemical and Molecular Analysis (Western Blot, RT-PCR) treatment->biochem_analysis data_analysis Data Analysis and Comparison bp_measurement->data_analysis vascular_study->data_analysis biochem_analysis->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

References

Benchmarking AVE3085: A Comparative Analysis Against Newer Cardiovascular Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the performance of the endothelial nitric oxide synthase (eNOS) enhancer, AVE3085, against newer therapeutic agents targeting the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) pathway reveals distinct mechanisms and potential applications for researchers, scientists, and drug development professionals. This guide provides an objective comparison based on available preclinical and clinical data, offering insights into their respective efficacies and modes of action.

This compound, a small molecule eNOS transcription enhancer, has demonstrated significant efficacy in preclinical models of cardiovascular disease by upregulating eNOS expression and activity, leading to increased nitric oxide (NO) production. This foundational mechanism contrasts with newer compounds such as soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat) and activators (e.g., Vericiguat), which act downstream of NO production. Additionally, the role of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the synthesis of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4), has emerged as a critical target for maintaining endothelial function. This comparison guide will dissect the performance of this compound in relation to these more recent therapeutic strategies.

Mechanism of Action: A Fork in the NO-cGMP Road

The primary therapeutic target for these compounds is the restoration of the NO-sGC-cGMP signaling cascade, which is crucial for maintaining vascular health. Dysregulation of this pathway is a hallmark of endothelial dysfunction, a key factor in the pathogenesis of hypertension, atherosclerosis, and heart failure.

  • This compound: Acts at the transcriptional level to increase the expression and phosphorylation of eNOS, the enzyme responsible for producing NO in the endothelium.[1][2] This leads to a greater capacity for NO synthesis, which in turn can lead to vasodilation and have anti-proliferative and anti-inflammatory effects.

  • sGC Stimulators (e.g., Riociguat): These compounds work by directly stimulating sGC, the receptor for NO.[3][4] They also sensitize sGC to endogenous NO, effectively amplifying the signal from even low levels of NO.[3][4] This dual mechanism leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and other protective vascular effects.

  • sGC Activators (e.g., Vericiguat): Similar to sGC stimulators, these agents also increase cGMP production. However, they specifically activate sGC that has been oxidized and is no longer responsive to NO. This makes them particularly effective in conditions of high oxidative stress where sGC becomes heme-free.

  • GCH1 Upregulators: While not a single class of drugs, strategies to increase the expression or activity of GCH1 aim to boost the synthesis of BH4. BH4 is an essential cofactor for eNOS, and its deficiency can lead to "eNOS uncoupling," where eNOS produces superoxide (B77818) instead of NO. By ensuring an adequate supply of BH4, eNOS function is maintained, preventing oxidative stress and endothelial dysfunction.[5]

Performance Data: An Indirect Comparison

Table 1: Effect on Blood Pressure in Hypertensive Models
CompoundAnimal ModelDoseRoute of AdministrationDuration of TreatmentChange in Systolic Blood PressureReference
This compound Spontaneously Hypertensive Rats (SHR)10 mg/kg/dayOral4 weeks↓ 18.2 mmHg (from 170.0 to 151.8 mmHg)[1]
Riociguat (B1680643) Spontaneously Hypertensive Rats (SHR)10 mg/kgOralSingle dose↓ ~25 mmHg (at 4 hours post-dose)[6]

Note: The data for Riociguat is from a single-dose study, which may not be directly comparable to the chronic dosing of this compound.

Table 2: Effects on Endothelial Function
CompoundModelKey FindingReference
This compound Aortae of Spontaneously Hypertensive Rats (SHR)Significantly improved acetylcholine-induced endothelium-dependent relaxation.[1]
Riociguat Patients with Pulmonary Arterial HypertensionSignificantly improved pulmonary vascular resistance.[3]
Vericiguat Patients with Heart Failure with Reduced Ejection FractionReduced the composite endpoint of cardiovascular death or first heart failure hospitalization.[7]
GCH1 Upregulation Human atherosclerosis modelPreserved endothelial function in inflammatory states.[5]

Experimental Protocols

This compound in Spontaneously Hypertensive Rats (SHR)
  • Animals: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats.

  • Drug Administration: this compound was administered orally at a dose of 10 mg/kg/day for 4 weeks. The vehicle control group received 5% methylcellulose.

  • Blood Pressure Measurement: Systolic blood pressure was measured using a non-invasive tail-cuff method.

  • Vascular Function Assessment: Thoracic aortas were isolated and mounted in organ baths. Endothelium-dependent relaxation was assessed by cumulative addition of acetylcholine (B1216132) after pre-contraction with phenylephrine.

  • Protein Expression Analysis: Aortic tissue was analyzed by Western blotting for the expression of eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine (a marker of oxidative stress).

  • mRNA Expression Analysis: eNOS mRNA levels in the aorta were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[1][2]

Riociguat in Preclinical Models

Detailed preclinical protocols for riociguat in spontaneously hypertensive rats were not available in the searched literature. However, its mechanism of action was elucidated using recombinant sGC, and its pharmacodynamic effects were assessed in patients with pulmonary arterial hypertension.[6]

GCH1 Upregulation in Human Endothelial Cells
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were used.

  • Experimental Model: Endothelial dysfunction was induced by exposure to inflammatory stimuli.

  • Intervention: The study investigated the effects of a functional haplotype in the GCH1 gene that is associated with higher GCH1 expression.

  • Outcome Measures: Endothelial function was assessed by brachial artery flow-mediated dilation. Vascular BH4 levels and GCH1 expression were also measured.[5]

Signaling Pathways and Experimental Workflows

cluster_this compound This compound Pathway cluster_sGC sGC Modulator Pathway cluster_GCH1 GCH1 Upregulation Pathway cluster_downstream Downstream Effects This compound This compound eNOS_transcription ↑ eNOS Transcription This compound->eNOS_transcription eNOS_expression ↑ eNOS Expression & Phosphorylation eNOS_transcription->eNOS_expression NO_production ↑ NO Production eNOS_expression->NO_production sGC_activation ↑ sGC Activity NO_production->sGC_activation Endogenous NO sGC_modulators sGC Stimulators (Riociguat) sGC Activators (Vericiguat) sGC_modulators->sGC_activation cGMP_production ↑ cGMP Production sGC_activation->cGMP_production Vasodilation Vasodilation cGMP_production->Vasodilation Anti_proliferative Anti-proliferative Effects cGMP_production->Anti_proliferative Anti_inflammatory Anti-inflammatory Effects cGMP_production->Anti_inflammatory GCH1_upregulation GCH1 Upregulators GCH1_activity ↑ GCH1 Activity GCH1_upregulation->GCH1_activity BH4_synthesis ↑ BH4 Synthesis GCH1_activity->BH4_synthesis eNOS_coupling Maintains eNOS Coupling BH4_synthesis->eNOS_coupling NO_production_GCH1 ↑ NO Production eNOS_coupling->NO_production_GCH1 NO_production_GCH1->sGC_activation Endogenous NO

Caption: Signaling pathways of this compound, sGC modulators, and GCH1 upregulators.

cluster_in_vivo In Vivo Experiment (Hypertension Model) cluster_in_vitro In Vitro Experiment (Endothelial Cell Model) Animal_Model Spontaneously Hypertensive Rats Treatment Oral Administration (e.g., this compound) Animal_Model->Treatment BP_Measurement Tail-Cuff Blood Pressure Treatment->BP_Measurement Tissue_Harvest Aorta Isolation Treatment->Tissue_Harvest Analysis Vascular Function (Organ Bath) Western Blot (Protein Expression) RT-PCR (mRNA Expression) Tissue_Harvest->Analysis Cell_Culture Human Endothelial Cells Induction Induce Endothelial Dysfunction Cell_Culture->Induction Intervention Compound Treatment or Genetic Modification Induction->Intervention Outcome Measure Endothelial Function (e.g., NO production, gene expression) Intervention->Outcome

Caption: Generalized experimental workflows for in vivo and in vitro studies.

Conclusion

This compound represents a therapeutic strategy focused on enhancing the endogenous production of NO by upregulating eNOS. This approach has shown clear benefits in preclinical models of hypertension by improving endothelial function and lowering blood pressure. Newer compounds, such as sGC stimulators and activators, offer an alternative mechanism by targeting the downstream effector of NO, sGC. This can be particularly advantageous in conditions where NO bioavailability is compromised due to oxidative stress. Upregulating GCH1 to ensure adequate BH4 levels is another promising strategy to maintain eNOS in a coupled, NO-producing state.

The choice of therapeutic strategy will likely depend on the specific pathophysiology of the cardiovascular disease being targeted. For conditions characterized by reduced eNOS expression, an eNOS enhancer like this compound may be highly effective. In contrast, in diseases with significant oxidative stress and impaired sGC function, sGC modulators may offer a more direct and potent therapeutic benefit. Further head-to-head comparative studies are warranted to definitively establish the relative performance of these different classes of compounds in various cardiovascular disease models. This will provide a clearer roadmap for the development of novel and more effective treatments for endothelial dysfunction.

References

Safety Operating Guide

Prudent Disposal of AVE3085: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a publicly available, substance-specific Safety Data Sheet (SDS) for AVE3085, a conservative and safety-first approach is mandatory for its disposal.[1] When specific disposal protocols are unavailable, research chemicals should be treated as hazardous waste to ensure the safety of personnel and compliance with environmental regulations.[1][2] This guide provides a step-by-step procedure for the proper disposal of this compound, based on established best practices for laboratory chemical waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Step 1: Segregate Chemical Waste

Proper segregation is critical to prevent dangerous reactions.[1] Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[1][3]

  • Solid Waste: Collect solid this compound, as well as any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, or absorbent pads), in a designated, compatible, and clearly labeled solid waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is best practice to separate halogenated and non-halogenated solvent wastes.[3][4] Aqueous solutions should also be collected separately.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.

Step 2: Proper Containment

Waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[5] Containers should only be opened when adding waste and must be kept closed at all other times.[2][3][6] It is recommended to use secondary containment, such as a tray or bin, for liquid waste containers to mitigate spills.[5][7]

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled.[1][7] The label should be affixed to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • A clear indication of the container's contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").

  • An estimation of the concentration and volume.

  • The date of accumulation.

  • The primary hazards (e.g., "Caution: Research Chemical with Unknown Hazards").[1]

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[5][6] This area should be under the control of laboratory personnel.

Hazardous Waste Accumulation Limits Requirement
Maximum Volume in SAA 55 gallons of hazardous waste.[6]
Acutely Toxic Waste Limit 1 quart of liquid or 1 kilogram of solid.[6]
Container Fullness Containers should be considered full at 75% capacity to prevent overfilling and spills.[4]

Step 5: Scheduling a Waste Pickup

Once a waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][6] Provide them with all the information from the waste label. Do not attempt to dispose of this compound down the drain or in the regular trash.[2][6][8] Hazardous chemicals must never be poured down the drain.[6]

Step 6: Decontamination and Empty Container Disposal

Empty containers that held this compound must be managed properly. To be considered "empty," a container must have all contents removed by standard practices.[3] For containers that held acutely hazardous waste, a triple rinse with a suitable solvent is required.[2][3][9] The rinsate from this process must be collected and disposed of as hazardous waste.[2][3] Once properly decontaminated, deface the original label and dispose of the container according to your institution's guidelines for solid waste.[2][7]

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural flow for proper chemical waste disposal and the overarching principles of waste management.

cluster_workflow Diagram 1: this compound Disposal Workflow A Step 1: Segregate Waste (Solid, Liquid, Sharps) B Step 2: Use Proper Containers (Compatible, Sealed) A->B C Step 3: Label Containers ('Hazardous Waste', Chemical Name) B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Decontaminate & Dispose of Empty Containers E->F cluster_hierarchy Diagram 2: Hierarchy of Laboratory Waste Management Tier1 Tier 1: Prevention & Reduction Tier2 Tier 2: Reuse or Redistribution Tier1->Tier2 Tier3 Tier 3: Treatment & Recycling Tier2->Tier3 Tier4 Tier 4: Disposal (Incineration, Landfill) Tier3->Tier4

References

Safeguarding Your Research: Essential Safety and Handling Protocols for AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the endothelial nitric oxide synthase (eNOS) enhancer, AVE3085. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

When working with research compounds like this compound, for which a specific Safety Data Sheet (SDS) may not be readily available, it is crucial to follow standard laboratory safety protocols for handling chemical substances of unknown toxicity. The following guidelines are based on general best practices for laboratory safety.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against potential exposure to chemical agents. A comprehensive PPE strategy is essential when handling any research compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times in the laboratory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally suitable for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing from spills. Ensure the coat is fully buttoned.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory to protect against spills and falling objects.
Respiratory Protection RespiratorIf there is a risk of generating aerosols or dust, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation and Planning :

    • Before handling, review all available information on this compound and general chemical safety guidelines.

    • Ensure that a properly functioning chemical fume hood, safety shower, and eyewash station are readily accessible.

    • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

  • Handling the Compound :

    • All weighing and aliquoting of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any airborne particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and your initials.

  • Storage :

    • Based on supplier information, this compound should be stored at -20°C.[1]

    • Store in a tightly sealed container in a designated and clearly labeled area.

  • In Case of a Spill :

    • Alert colleagues and the laboratory supervisor immediately.

    • Evacuate the immediate area if the spill is large or involves volatile solvents.

    • For small spills, use an appropriate chemical spill kit, wearing your full PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.

    • Ventilate the area well.

Disposal Plan

Proper disposal of chemical waste is critical to protect both personnel and the environment.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for chemical waste.
Solutions Containing this compound Collect in a labeled, sealed, and leak-proof container. Do not mix with incompatible waste streams.
Contaminated Materials (e.g., gloves, pipette tips) Place in a designated, sealed chemical waste bag or container.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.

Experimental Workflow and Signaling Pathway

To visualize the procedural flow and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Label All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Package Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Experimental Workflow for Handling this compound.

G This compound This compound eNOS_transcription eNOS Transcription This compound->eNOS_transcription eNOS_expression Increased eNOS Expression eNOS_transcription->eNOS_expression NO_production Increased Nitric Oxide (NO) Production eNOS_expression->NO_production Endothelial_function Improved Endothelial Function NO_production->Endothelial_function

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AVE3085
Reactant of Route 2
Reactant of Route 2
AVE3085

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.